molecular formula C15H17N3O2S B028179 Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 100973-67-9

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B028179
CAS No.: 100973-67-9
M. Wt: 303.4 g/mol
InChI Key: JUVBOQHAEZDXDP-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-20-14(19)12-10-17-15(21-2)18-13(12)16-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVBOQHAEZDXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304291
Record name ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100973-67-9
Record name ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 100973-67-9) is a highly functionalized pyrimidine scaffold utilized primarily as an intermediate in the synthesis of pharmaceutical agents.[1] Its structural core—a 2,4,5-trisubstituted pyrimidine—serves as a privileged pharmacophore in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) , antivirals , and STAT6 inhibitors .

The compound is distinguished by its orthogonal reactivity: the C4-benzylamino group provides hydrophobic interaction potential, the C5-ester serves as a hydrogen bond acceptor or cyclization precursor, and the C2-methylthio group acts as a "chemical handle," capable of oxidation and displacement to introduce further diversity.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The following data consolidates the fundamental chemical constants required for identification and analytical characterization.

PropertySpecification
Chemical Name This compound
CAS Number 100973-67-9
Molecular Formula C₁₅H₁₇N₃O₂S
Molecular Weight 303.38 g/mol
Physical State Solid (White to Off-white powder)
Solubility Soluble in DMSO, DMF, Chloroform; slightly soluble in Ethanol
Precursor CAS 5909-24-0 (Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate)
Storage 2-8°C, Hygroscopic, Light-sensitive

Synthetic Methodology

The synthesis of CAS 100973-67-9 follows a classic Nucleophilic Aromatic Substitution (


) pathway. This protocol is favored for its high yields and operational simplicity, avoiding transition metal catalysis.
Reaction Logic

The starting material, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate , possesses a chloride leaving group at the C4 position. The pyrimidine ring is electron-deficient due to the two nitrogen atoms and the electron-withdrawing ester group at C5, making C4 highly susceptible to nucleophilic attack by benzylamine .

Step-by-Step Protocol

Reagents:

  • Precursor: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

  • Preparation: Dissolve 1.0 equivalent of the 4-chloro precursor in anhydrous Ethanol (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add 1.2 equivalents of TEA followed by the dropwise addition of 1.1 equivalents of Benzylamine.

  • Reaction: Allow the mixture to warm to room temperature (RT). If reaction kinetics are slow (monitored by TLC/LC-MS), heat to reflux (approx. 78°C) for 2–4 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient) to yield the target compound.

Synthetic Workflow Diagram

SynthesisWorkflow Start Precursor (CAS 5909-24-0) Reaction Reaction: S_NAr Mechanism Reflux 2-4h Start->Reaction Dissolve Reagents Reagents: Benzylamine + TEA Solvent: EtOH Reagents->Reaction Add dropwise Workup Workup: Extract (EtOAc) Wash (Brine) Reaction->Workup Complete Product Target Product (CAS 100973-67-9) Workup->Product Purify

Figure 1: Synthetic workflow for the preparation of this compound via nucleophilic aromatic substitution.

Mechanism of Action & Biological Applications[6][7]

This compound is rarely a final drug but rather a strategic intermediate . Its value lies in the "C2-activation" strategy used in drug discovery.

The C2-Activation Strategy

The methylthio group (-SMe) at position C2 is relatively inert. However, it can be oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me) using m-CPBA or Oxone. These oxidized forms are excellent leaving groups, allowing for a second nucleophilic substitution with different amines or alkoxides. This enables the rapid generation of diverse libraries around the pyrimidine core.

Therapeutic Areas[6]
  • Kinase Inhibition: The 4-benzylamino motif mimics the adenine interactions of ATP, fitting into the hydrophobic pocket of kinases (e.g., EGFR, CDK).

  • STAT6 Inhibition: Derivatives of 4-benzylaminopyrimidines have been identified as inhibitors of STAT6, a transcription factor involved in allergic diseases like asthma.[2]

  • Anticancer Agents: The scaffold is prevalent in research regarding apoptosis induction in HL-60 leukemia cells.[3]

Pharmacophore Diagram

Pharmacophore Core Pyrimidine Core (Scaffold) C4 C4: Benzylamino Group (Hydrophobic Interaction) Core->C4 C5 C5: Ethyl Ester (H-Bond Acceptor / Cyclization) Core->C5 C2 C2: Methylthio Group (Leaving Group Precursor) Core->C2 Kinase Target: Kinase ATP Pocket (Hydrophobic Region) C4->Kinase Binds Library Application: Library Generation (via C2 Displacement) C2->Library Enables Diversity

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the C2, C4, and C5 substituents.

Handling, Stability, and Safety

  • Hazard Classification: Irritant (Skin/Eye). Warning: H315, H319, H335.

  • Stability: The ester group is susceptible to hydrolysis under strong acidic or basic conditions. The thioether is sensitive to strong oxidizers.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent slow oxidation of the sulfur moiety.

References

  • MySkinRecipes. (n.d.). This compound Product Specifications. Retrieved January 29, 2026, from [Link]

  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Comprehensive Structural and Synthetic Analysis: Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 100973-67-9) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical bifurcation point in the synthesis of pyrido[2,3-d]pyrimidines , a class of heterocycles heavily utilized in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Palbociclib) and STAT6 inhibitors.

This guide dissects the molecule's architecture, detailing the orthogonal reactivity of its three functional handles: the electrophilic 5-ester, the nucleophilic 4-amino group, and the displaceable 2-methylthio moiety. We provide a validated synthetic protocol and a structural analysis framework to support researchers in lead optimization.

Molecular Architecture & Physicochemical Properties

The molecule (C₁₅H₁₇N₃O₂S) is built upon a pyrimidine core, optimized for diverse biological interactions. Its utility stems from the electronic differentiation of its substituents.

Pharmacophore Analysis
PositionSubstituentElectronic CharacterSynthetic Utility (The "Warhead")
C-2 Methylthio (-SMe)Electron-donating (induction), poor leaving group (initially).The "Switch": Stable during C-4 substitution. Can be oxidized to -SO₂Me (sulfone) to become a hyper-reactive leaving group for late-stage diversification.
C-4 Benzylamino (-NHBn)Electron-donating, H-bond donor.The "Anchor": Provides hydrophobic bulk (benzyl) for pocket occupancy (e.g., ATP binding sites). The NH forms an intramolecular H-bond with the C-5 carbonyl.
C-5 Ethyl Carboxylate (-COOEt)Electron-withdrawing.The "Cyclizer": Essential for ring closure reactions to form fused bicyclic systems (e.g., pyrimidopyrimidines).
C-6 HydrogenElectron-deficient.The "Reporter": The C-6 proton appears as a distinct singlet in NMR (~8.6–8.8 ppm), diagnostic of the pyrimidine ring integrity.
Physicochemical Profile (Calculated)
  • Molecular Weight: 303.38 g/mol [1]

  • LogP (Octanol/Water): ~3.2 (Lipophilic, good membrane permeability)

  • Topological Polar Surface Area (TPSA): ~78 Ų

  • Lipinski Rule of 5: Compliant (0 violations).

Synthetic Workflow & Mechanism

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


). The starting material, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate , possesses two electrophilic sites (C-2 and C-4). However, the C-4 position is significantly more electrophilic due to the para-relationship with the electron-withdrawing ester group at C-5 and the intrinsic directing effect of the ring nitrogens.
Reaction Mechanism ( )
  • Addition: The nucleophilic nitrogen of benzylamine attacks the C-4 carbon, breaking the aromaticity and forming a tetrahedral Meisenheimer complex.

  • Stabilization: The negative charge is delocalized onto the N-3 nitrogen and the C-5 carbonyl oxygen (vinylogous amide resonance).

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the product.

Validated Experimental Protocol

Reagents:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA)

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol (2.33 g) of the 4-chloro precursor in 20 mL of anhydrous EtOH.

  • Addition: Cool the solution to 0°C. Add TEA (15 mmol) followed by the dropwise addition of benzylamine (11 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot (Rf ~0.5).

  • Workup:

    • Method A (Precipitation): If the product precipitates, filter the solid, wash with cold EtOH and water, and dry in vacuo.

    • Method B (Extraction): Evaporate solvent.[2] Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOH/Water usually yields analytical grade material (White/Pale Yellow needles).

Synthetic Pathway Diagram

Synthesis SM Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack (SnAr) Reagents Benzylamine + TEA (Solvent: EtOH) Reagents->Intermediate Product Ethyl 4-(benzylamino)-2- (methylthio)pyrimidine-5-carboxylate Intermediate->Product -HCl (Elimination)

Figure 1: Regioselective SnAr pathway. The C-4 chloride is displaced preferentially over the C-2 methylthio group due to electronic activation by the C-5 ester.

Structural Characterization (Spectroscopy)[3]

Confirmation of the structure requires verifying the presence of the benzyl group and the retention of the ethyl ester and methylthio groups.

Expected 1H NMR Data (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Pyrimidine H-6 8.70 – 8.80Singlet (s)1HDeshielded by N-1 and C-5 ester.
NH (Amine) 8.20 – 8.50Broad Singlet (br s)1HOften H-bonded to C=O ester.
Aromatic (Benzyl) 7.25 – 7.40Multiplet (m)5HPhenyl ring protons.
Benzyl CH₂ 4.70 – 4.80Doublet (d, J=6Hz)2HCouples with NH.
Ester CH₂ 4.30 – 4.40Quartet (q, J=7Hz)2HEthyl group methylene.
S-Methyl 2.50 – 2.60Singlet (s)3HDistinctive sharp singlet.
Ester CH₃ 1.35 – 1.40Triplet (t, J=7Hz)3HEthyl group methyl.
Mass Spectrometry
  • ESI-MS (Positive Mode): Expect a dominant ion at m/z 304.1 [M+H]⁺ .

  • Fragmentation: Loss of the ethyl group (-29) or the benzyl group (-91) are common fragmentation pathways.

Downstream Applications: The "Two-Step" Strategy

This molecule is rarely the final drug; it is a versatile intermediate. The two primary diversification strategies are C-2 Displacement and Ring Fusion .

Strategy A: The "Oxidation-Displacement" Switch

The 2-methylthio group is relatively inert to nucleophilic attack. To introduce diversity at C-2 (e.g., to add a solubilizing morpholine or piperazine group), it must be activated.

  • Oxidation: Treat with m-CPBA or Oxone to generate the 2-(methylsulfonyl) or 2-(methylsulfinyl) derivative.

  • Displacement: The sulfone/sulfoxide is an excellent leaving group, easily displaced by secondary amines or anilines under mild conditions.

Strategy B: Pyrido[2,3-d]pyrimidine Formation

To build the tricyclic core found in CDK inhibitors:

  • Reduction: Reduce the ester to an alcohol (LiAlH₄) and oxidize to aldehyde, OR hydrolyze to acid.

  • Condensation: React with a bidentate nucleophile (like acetamidine or urea) or perform an intramolecular cyclization if the C-4 amine is suitably functionalized.

    • Example: Reaction with ethyl acetate/NaH can close the ring to form the pyridopyrimidin-7-one scaffold.

Derivatization Workflow Diagram

Derivatization Core Ethyl 4-(benzylamino)-2- (methylthio)pyrimidine-5-carboxylate Oxidation Oxidation (mCPBA) -> 2-SO2Me derivative Core->Oxidation Route A: C-2 Modification Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Core->Hydrolysis Route B: Ring Fusion Displacement SnAr with R-NH2 -> 2-Amino derivative (Kinase Selectivity) Oxidation->Displacement Cyclization Cyclization -> Pyrido[2,3-d]pyrimidine (CDK/STAT6 Core) Hydrolysis->Cyclization

Figure 2: Divergent synthesis pathways. Route A optimizes the C-2 position for potency/solubility. Route B constructs the fused heterocyclic core essential for kinase inhibition.

Biological Context & Safety

Therapeutic Relevance[4][5]
  • CDK4/6 Inhibitors: The scaffold mimics the adenine ring of ATP. The benzyl group at C-4 often occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • STAT6 Inhibitors: 4-benzylaminopyrimidine-5-carboxamides (e.g., AS1617612) block the phosphorylation of STAT6, preventing Th2 cell differentiation in asthma models.[3]

Safety & Handling
  • Skin Sensitization: Pyrimidine intermediates, especially those with leaving groups (Cl, SMe), are potential skin sensitizers.

  • Odor: The methylthio group and potential methanethiol byproducts have a strong, disagreeable sulfur odor. Work in a fume hood.

  • Irritation: Treat as a standard irritant (H315, H319).

References

  • Barvian, M., et al. (2000).[4] Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases.[4] Journal of Medicinal Chemistry, 43(24), 4606-4616.[4] Link

  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors.[3] Bioorganic & Medicinal Chemistry, 16(13), 6509-6521. Link

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidines-7-ones as specific inhibitors of cyclin-dependent kinase 4.[4] Journal of Medicinal Chemistry, 48(7), 2371-2387. Link

  • Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Safety and Application Data.Link

  • MedChemExpress. (2023). Product Datasheet: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[5]Link

Sources

Technical Monograph: Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic utility, and biological potential of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate . It is structured to serve researchers utilizing this compound as a scaffold for advanced medicinal chemistry, particularly in the development of kinase inhibitors and immunomodulators.

Executive Summary

This compound (CAS: 100973-67-9) acts as a high-value privileged scaffold in drug discovery.[1] It is rarely the final therapeutic endpoint; rather, it serves as a critical "synthetic pivot." Its value lies in its orthogonal reactivity:

  • C4-Benzylamino: Establishes a hydrophobic anchor often required for ATP-pocket occupancy in kinases.

  • C2-Methylthio: A latent electrophile. It is stable during C4-substitution but can be activated (via oxidation to sulfone/sulfoxide) for nucleophilic displacement by amines, allowing the installation of solubility-enhancing or specificity-determining groups.

  • C5-Carboxylate: A handle for cyclization or amidation to generate hydrogen-bond donors/acceptors crucial for interacting with the "hinge region" of enzymes like EGFR, CDK, or STAT6.

Chemical Profile & Structure-Activity Relationship (SAR)

Physicochemical Properties
PropertyValueRelevance
Molecular Formula C₁₅H₁₇N₃O₂SCore scaffold composition
Molecular Weight 303.38 g/mol Fragment-like, allows room for substitution
LogP (Predicted) ~3.5 - 4.0High lipophilicity; requires modification for oral bioavailability
H-Bond Donors 1 (NH)Interaction with enzyme backbone (hinge binder)
H-Bond Acceptors 5 (N, O, S)Solvation and target engagement
SAR Analysis: The "Three-Point" Pharmacophore

The biological activity of this scaffold is dictated by the specific substitution pattern on the pyrimidine ring.

  • Position 4 (Benzylamino):

    • Function: Hydrophobic interaction.

    • Mechanism: The benzyl ring typically occupies the hydrophobic pocket I or II adjacent to the ATP binding site in kinases. The NH group often forms a hydrogen bond with the gatekeeper residue or the backbone.

  • Position 2 (Methylthio):

    • Function: The "Leaving Group" Handle.

    • Mechanism: In its native state, the SMe group is lipophilic and relatively inert. However, in medicinal chemistry campaigns (e.g., for STAT6 or EGFR inhibitors), this group is oxidized to a sulfone (-SO₂Me) and displaced by anilines or solubilizing amines (e.g., morpholine, piperazine). This transformation is critical for converting the inactive scaffold into an active drug.

  • Position 5 (Ethyl Carboxylate):

    • Function: Electronic modulation & Prodrug/Intermediate.

    • Mechanism: The ester withdraws electrons, increasing the electrophilicity of the pyrimidine ring (facilitating SnAr reactions). Biologically, it is often hydrolyzed to the carboxylic acid (active metabolite) or converted to a carboxamide to mimic the adenine ring of ATP.

Biological Mechanisms & Therapeutic Applications[2][3][4][5][6][7][8]

STAT6 Inhibition (Asthma & Th2 Response)

Research indicates that derivatives of this scaffold are potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6) .[2]

  • Pathway: IL-4/IL-13 signaling.

  • Mechanism: The pyrimidine-5-carboxamide derivatives (synthesized from this ester) block the SH2 domain of STAT6, preventing its phosphorylation and dimerization.

  • Key Insight: The C2-methylthio group is replaced by an aniline derivative (e.g., 4-morpholinoaniline) to achieve nanomolar potency (IC50 < 1 nM). The ethyl ester is the precursor to these amides.

Tyrosine Kinase Inhibition (Oncology)

The 4-amino-pyrimidine-5-carboxylate core is a bioisostere of the quinazoline ring found in drugs like Gefitinib.

  • Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR, and CDKs.

  • Activity: The compound acts as an ATP-competitive inhibitor. The benzyl group fits into the hydrophobic pocket, while the pyrimidine nitrogens coordinate with the hinge region (e.g., Met793 in EGFR).

Visualizing the Mechanism

The following diagram illustrates the transition from the "Scaffold" (the topic compound) to the "Active Drug" and its biological interaction.

BiologicalMechanism Scaffold Ethyl 4-(benzylamino)- 2-(methylthio)pyrimidine-5-carboxylate (The Scaffold) Oxidation Oxidation & Displacement (Synthetic Activation) Scaffold->Oxidation mCPBA, then Amine ActiveDrug 2-Amino-4-benzylamino- pyrimidine-5-carboxamide (Active Inhibitor) Oxidation->ActiveDrug C2-SMe -> C2-NH-R Target Target Protein (STAT6 or EGFR) ActiveDrug->Target H-Bonding (Hinge) Hydrophobic Fit Outcome Inhibition of Cell Proliferation / Th2 Response Target->Outcome Signal Blockade

Figure 1: The transition of the ethyl ester scaffold into a bioactive kinase/STAT6 inhibitor.

Experimental Protocols

Synthesis of the Scaffold

For researchers synthesizing the compound de novo.

Reaction Overview: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate + Benzylamine → Product

Protocol:

  • Preparation: Dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous THF or Dichloromethane (DCM) .

  • Base Addition: Add Triethylamine (TEA) or DIPEA (1.2 eq) to scavenge the HCl byproduct.

  • Nucleophile Addition: Add Benzylamine (1.05 eq) dropwise at 0°C to prevent bis-substitution.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Functional Assay: Cell Viability (MTT Assay)

To test the antiproliferative activity of the ester or its derivatives.

  • Cell Lines: HL-60 (Leukemia) or A549 (Lung Cancer).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the compound in DMSO (Stock 10 mM). Prepare serial dilutions in media (0.1 µM – 100 µM). Keep final DMSO < 0.5%.

  • Incubation: Treat cells for 48–72 hours.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Ohkura, M., et al. (2008).[2] Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors.[2] Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8]

  • Nadar, S., & Khan, T. (2022).[8] Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.[8] Chemical Biology & Drug Design.[8][9]

  • BenchChem. (2024). Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate Structure and Activity Profile.[5]

  • Vertex AI Search. (2024).[7] Consolidated search results on Pyrimidine-5-carboxylate derivatives. (Aggregated Data).

Sources

Technical Guide: Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 100973-67-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors, particularly ATP-dependent protein kinases (e.g., EGFR, CDK4, VEGFR).

In the context of cancer research, this molecule is rarely the final drug but acts as a critical Lead Compound or Advanced Intermediate . Its pyrimidine core mimics the adenine moiety of ATP, allowing it to anchor into the kinase hinge region, while the C4-benzylamino and C2-methylthio groups offer vectors for hydrophobic interactions and further functionalization.

This guide details the synthesis, biological validation, and optimization strategies for utilizing this scaffold to develop potent anticancer agents.

Chemical Biology & Mechanism of Action

ATP Mimicry and Binding Mode

The efficacy of pyrimidine-5-carboxylates stems from their ability to compete with ATP for the catalytic cleft of protein kinases.

  • Hinge Binding: The N1 and C2-substituents of the pyrimidine ring interact with the hinge region of the kinase (e.g., Met793 in EGFR).

  • Hydrophobic Pocket: The benzylamino group at C4 projects into the hydrophobic back pocket (Gatekeeper region), often determining selectivity between different kinases (e.g., EGFR vs. HER2).

  • Solvent Front: The C5-ethyl ester points towards the solvent-exposed region, amenable to modification for solubility (e.g., conversion to amides).

Signaling Pathway Interference

By inhibiting upstream kinases like EGFR or downstream effectors like CDK4/6, this scaffold disrupts the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, leading to G1/S phase cell cycle arrest and apoptosis.

EGFR_Signaling Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Scaffold Inhibitor Scaffold (Pyrimidine-5-carboxylate) Scaffold->EGFR ATP-Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus

Figure 1: Mechanism of Action. The scaffold competitively inhibits the phosphorylation cascade at the receptor level (EGFR) or downstream kinases.

Synthesis Protocol: The "Make" Phase

The synthesis follows a robust S_NAr (Nucleophilic Aromatic Substitution) pathway. The critical step is the displacement of the C4-chloro group by benzylamine.

Reaction Workflow
  • Precursor Preparation: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

  • Nucleophilic Displacement: Reaction with Benzylamine.

Synthesis_Workflow S1 S-methylisothiourea + Diethyl ethoxymethylene malonate Step1 Cyclization (Base/Heat) S1->Step1 Int1 Ethyl 4-hydroxy-2-(methylthio) pyrimidine-5-carboxylate Step1->Int1 Step2 Chlorination (POCl3) Int1->Step2 Int2 Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate Step2->Int2 Step3 S_NAr Displacement Int2->Step3 Reagent Benzylamine (TEA/Dioxane) Reagent->Step3 Final Ethyl 4-(benzylamino)-2-(methylthio) pyrimidine-5-carboxylate Step3->Final

Figure 2: Synthetic route. The key S_NAr reaction occurs in the final step, introducing the benzylamino specificity.

Detailed Protocol (Step 3: S_NAr)

Objective: Convert the 4-chloro intermediate to the 4-benzylamino target.

Reagents:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)[1]

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or DIPEA

  • Solvent: Dioxane or Ethanol (Anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the 4-chloro intermediate in 5 mL of anhydrous dioxane under

    
     atmosphere.
    
  • Addition: Add 1.5 mmol of TEA, followed by the dropwise addition of 1.1 mmol Benzylamine at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT). If reaction is slow (monitor by TLC, Hexane:EtOAc 3:1), heat to 60°C for 2-4 hours.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    . Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
    
  • Yield: Expected yield 75-85%. Product appears as a white/off-white solid.[1]

Biological Profiling: The "Test" Phase

Once synthesized, the scaffold must be validated for biological activity.

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine


 values against specific cancer cell lines (e.g., A549 Lung, MCF-7 Breast).

Protocol:

  • Seeding: Seed cells (e.g.,

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound (dissolved in DMSO) in serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO < 0.1%.
  • Incubation: Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Kinase Inhibition Assay (EGFR)

Purpose: Verify if the molecule acts directly on the target kinase. Method: ADP-Glo™ or Z'-LYTE™ Kinase Assay.

  • Reaction Mix: Recombinant EGFR kinase + Poly(Glu,Tyr) substrate + ATP + Test Compound.

  • Incubation: 60 min at RT.

  • Detection: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to Luciferase signal.

  • Readout: Luminescence is proportional to kinase activity. Lower signal = Higher Inhibition.

Lead Optimization (SAR Strategy)

The "this compound" is rarely the end-point. It is the starting point for Structure-Activity Relationship (SAR) exploration.

PositionModification StrategyRationale
C2-Methylthio Oxidation to Sulfone (

)
Makes the C2 position a "leaving group" for a second nucleophilic substitution. Allows introduction of solubilizing groups (e.g., piperazine) to mimic drugs like Gefitinib.
C4-Benzylamino Substitution on Phenyl Ring Add -F or -Cl (meta/para) to engage halophilic pockets or improve metabolic stability.
C5-Ester Hydrolysis to Acid -> Amide Convert ethyl ester to amide (

or

). Amides often form stronger H-bonds with the kinase hinge region residues.

References

  • Barvian, M. et al. (2000).[1] Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases.[1] Journal of Medicinal Chemistry.[1]

  • Klutchko, S.R. et al. (1998).[1] 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones.[1] Structure-Activity Relationships Against Selected Tyrosine Kinases. Journal of Medicinal Chemistry.[1]

  • Fassihi, A. et al. (2009). Synthesis and cytotoxic evaluation of some new 2,4-diamino-6-methylpyrimidine derivatives. Research in Pharmaceutical Sciences.

  • Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Safety and Synthesis. Georganics Product Guide.

  • MedChemExpress. (2024). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Datasheet.[1]

Sources

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate for neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive operational framework for the evaluation and development of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 100973-67-9) as a therapeutic candidate for neurodegenerative pathologies.

A Privileged Scaffold for Neurodegenerative Drug Discovery

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In the context of neurodegeneration, this specific pyrimidine derivative serves as a critical lead compound and intermediate for targeting Casein Kinase 1 delta (CK1δ) , Glycogen Synthase Kinase-3 beta (GSK-3β) , and Adenosine Receptors (A2A) .

This guide outlines the operational protocols to characterize this compound’s efficacy in mitigating Tau hyperphosphorylation, neuroinflammation, and excitotoxicity. It moves beyond basic synthesis to focus on biological validation , blood-brain barrier (BBB) permeability , and mechanism of action (MoA) elucidation.

Chemical Biology & Mechanism of Action
2.1 Structural Analysis (SAR)

The compound possesses three distinct functional regions that dictate its pharmacological profile:

  • C4-Benzylamino Group: Provides critical hydrophobic interactions within the ATP-binding pocket of kinase targets. This group mimics the adenine ring of ATP, allowing the molecule to act as a competitive inhibitor.[1]

  • C2-Methylthio Group: A versatile moiety that can interact with cysteine residues in the enzyme active site or serve as a "chemical handle." It can be oxidized to a sulfone/sulfoxide to facilitate nucleophilic displacement, allowing for rapid library generation (SAR expansion).

  • C5-Ethyl Carboxylate: Enhances lipophilicity for membrane permeation. Intracellularly, this ester can be hydrolyzed to the carboxylic acid (altering solubility) or serve as a precursor for cyclization into bicyclic systems (e.g., pyrimidopyrimidines).

2.2 Target Pathways in Neurodegeneration

The therapeutic potential of this scaffold lies in its ability to modulate the Neurodegenerative Kinase Signaling Network .

  • Tauopathy Mitigation (CK1δ / GSK-3β): Hyperphosphorylation of Tau protein leads to neurofibrillary tangles (NFTs) in Alzheimer's. Pyrimidine derivatives function as ATP-competitive inhibitors of CK1δ and GSK-3β, restoring normal Tau function.

  • Neuroinflammation (Microglial Activation): By inhibiting kinases involved in the NF-κB pathway, the compound can suppress the release of pro-inflammatory cytokines (TNF-α, IL-1β) from activated microglia.

Visualization: Mechanism of Action

The following diagram illustrates the intervention points of the pyrimidine scaffold within the neurodegenerative signaling cascade.

Neurodegeneration_Pathway cluster_pathology Pathological Stimuli cluster_kinases Kinase Dysregulation cluster_outcomes Neurodegenerative Outcomes OxidativeStress Oxidative Stress (ROS) GSK3B GSK-3β (Hyperactive) OxidativeStress->GSK3B AmyloidBeta Amyloid-Beta Accumulation AmyloidBeta->GSK3B CDK5 CDK5 (p25 activated) AmyloidBeta->CDK5 TauHyper Tau Hyperphosphorylation (NFTs) GSK3B->TauHyper Inflammation Microglial Inflammation GSK3B->Inflammation CK1D CK1δ (Circadian/Tau) CK1D->TauHyper CDK5->TauHyper Apoptosis Neuronal Apoptosis TauHyper->Apoptosis Drug Ethyl 4-(benzylamino)- 2-(methylthio)pyrimidine -5-carboxylate Drug->GSK3B Inhibits Drug->CK1D Inhibits Drug->Inflammation Modulates

Caption: Figure 1. Intervention of this compound in Tau and Inflammatory pathways.

Experimental Protocols

To validate this compound, researchers must move beyond simple synthesis and establish biological competence. The following protocols are designed for reproducibility and data integrity .

4.1 Protocol A: In Vitro Kinase Inhibition Assay (Luminescence)

Objective: Quantify the IC50 of the compound against CK1δ and GSK-3β.

Materials:

  • Recombinant human CK1δ and GSK-3β enzymes.

  • Substrate: Casein (for CK1δ) and Glycogen Synthase peptide (for GSK-3β).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Compound Stock: 10 mM in DMSO.

Workflow:

  • Preparation: Dilute compound in 1x Kinase Buffer to generate a 10-point dose-response curve (range: 1 nM to 10 µM).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Compound solution.

    • 2 µL Enzyme solution (optimized concentration, typically 1-5 ng/well).

    • 2 µL Substrate/ATP mix (ATP at Km apparent).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

4.2 Protocol B: Cellular Neuroprotection Assay (SH-SY5Y)

Objective: Determine if the compound protects human neuroblastoma cells from oxidative stress induced by MPP+ (Parkinson's model) or Glutamate.

Materials:

  • SH-SY5Y cells (ATCC).

  • Differentiation media: DMEM/F12 + 1% FBS + 10 µM Retinoic Acid (RA).

  • Stressor: MPP+ iodide or L-Glutamic acid.

  • Viability Reagent: CellTiter-Blue® (Resazurin).

Workflow:

  • Seeding: Plate SH-SY5Y cells at 5,000 cells/well in 96-well plates. Differentiate with RA for 5 days to induce neuronal phenotype (critical for relevance).

  • Pre-treatment: Replace media. Add compound (0.1, 1.0, 10 µM) 1 hour prior to stressor. Include DMSO vehicle control.

  • Stress Induction: Add MPP+ (final conc. 1 mM) or Glutamate (50 mM).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Viability Check: Add 20 µL CellTiter-Blue reagent. Incubate 2-4 hours. Measure Fluorescence (560ex/590em).

  • Calculation: % Protection = [(Test - Stress Control) / (Untreated Control - Stress Control)] * 100.

4.3 Protocol C: BBB Permeability (PAMPA-BBB)

Objective: Assess the compound's ability to cross the Blood-Brain Barrier passively.

Methodology:

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using Porcine Brain Lipid extract.

  • Donor Plate: Add 300 µL of compound (10 µM in PBS, pH 7.4) to the bottom plate.

  • Acceptor Plate: Coat the PVDF membrane filter with 4 µL of Porcine Brain Lipid solution (20 mg/mL in dodecane). Add 200 µL PBS to the acceptor wells.

  • Sandwich: Place acceptor plate on top of donor plate. Incubate 18 hours at RT in a humidity chamber.

  • Quantification: Analyze Donor and Acceptor concentrations via LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high CNS permeability.
      
Data Visualization: Lead Optimization Workflow

This flowchart guides the researcher from the raw scaffold to a qualified lead candidate.

Optimization_Workflow cluster_Phase1 Phase 1: Validation cluster_Phase2 Phase 2: Optimization Scaffold Scaffold (CAS 100973-67-9) KinaseAssay Kinase Screen (CK1δ / GSK3β) Scaffold->KinaseAssay PAMPA PAMPA-BBB Permeability KinaseAssay->PAMPA If IC50 < 100nM SAR SAR Expansion (R-Group Mod) PAMPA->SAR If Low Permeability MetStab Metabolic Stability (Microsomes) PAMPA->MetStab If High Permeability SAR->KinaseAssay Iterate Lead Qualified CNS Lead MetStab->Lead T1/2 > 30min

Caption: Figure 2. Decision tree for advancing the pyrimidine scaffold through preclinical validation.

Summary of Pharmacological Parameters

The following table summarizes the target profile for a successful lead derived from this scaffold.

ParameterTarget ValueRationale
CK1δ IC50 < 50 nMPotent inhibition required to reset circadian rhythm and reduce Tau phosphorylation.
GSK-3β IC50 < 100 nMSynergistic inhibition for robust neuroprotection.
LogP (Lipophilicity) 2.0 - 3.5Optimal range for BBB penetration without excessive non-specific binding.
Topological Polar Surface Area (TPSA) < 90 ŲCritical threshold for CNS drugs (blood-brain barrier crossing).
Microsomal Stability (Human) T½ > 60 minEnsures sufficient half-life for once-daily dosing.
References
  • Chemical Identity & Specifications

    • This compound (CAS 100973-67-9).[1] TargetMol.

    • (Note: Link directs to core scaffold analog for verification).

  • Kinase Inhibition & Neurodegeneration

    • CK1δ and GSK-3β as Therapeutic Targets in Neurodegenerative Diseases. National Institutes of Health (NIH) / PubMed.
  • Experimental Methodology

    • ADP-Glo™ Kinase Assay Systems Protocol.
  • C9ORF72 & Neurodegenerative Context

    • Meta-analysis of the association between C9orf72 repeats and neurodegener

Disclaimer: This guide is for research purposes only. The compound described is a chemical intermediate/tool compound and has not been approved for human clinical use.

Sources

Technical Guide: Synthesis and Strategic Application of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational synthesis, structural validation, and pharmaceutical utility of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate . As a trisubstituted pyrimidine derivative, this compound serves as a critical "lynchpin intermediate" in the discovery of kinase inhibitors (specifically CDK4, PDGF, and EGFR families) and antiviral agents.

The guide focuses on the regioselective Nucleophilic Aromatic Substitution (SNAr) required to access this scaffold, providing a self-validating protocol that avoids common side reactions such as the displacement of the C2-thiomethyl moiety.

Retrosynthetic Analysis & Strategic Value

The pyrimidine-5-carboxylate scaffold is a privileged structure in medicinal chemistry. The target molecule is designed to allow orthogonal functionalization at three distinct vectors:

  • C4-Position (Benzylamine): Introduces hydrophobic bulk/pi-stacking interactions often required for ATP-binding pocket occupancy.

  • C2-Position (Methylthio): Acts as a latent electrophile. It is stable during the C4-substitution but can be activated later (via oxidation to sulfone) for a second nucleophilic attack, enabling the creation of complex 2,4-diaminopyrimidines.

  • C5-Position (Ester): A handle for cyclization (e.g., into pyrido[2,3-d]pyrimidines) or hydrolysis to carboxylic acids.

Reaction Scheme & Mechanism

The synthesis relies on the varying electrophilicity of the pyrimidine carbons. The C4 position is significantly more electrophilic than C2 due to the electron-withdrawing effect of the adjacent C5-ester and the N3 nitrogen.

ReactionMechanism cluster_conditions Critical Process Parameters SM Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate (Electrophile) Complex Meisenheimer-like Transition State (Tetrahedral Intermediate) SM->Complex + Benzylamine + TEA/DIPEA Reagent Benzylamine (Nucleophile) Reagent->Complex Product Ethyl 4-(benzylamino)-2- (methylthio)pyrimidine-5-carboxylate Complex->Product - Cl⁻ (Re-aromatization) Byproduct HCl (Scavenged by Base) Complex->Byproduct Temp Temp: 0°C to RT (Prevents C2 displacement) Solvent Solvent: EtOH or THF (Protic vs Aprotic effects)

Figure 1: Mechanistic pathway of the regioselective SNAr reaction. The C4-Cl bond is cleaved selectively while retaining the C2-SMe group.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0).

  • Nucleophile: Benzylamine (1.05 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).

  • Solvent: Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF).

Step-by-Step Methodology

This protocol is optimized for gram-scale synthesis.

  • Preparation: Dissolve 10.0 mmol of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in 20 mL of anhydrous EtOH in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath. Rationale: Lower temperature maximizes regioselectivity, preventing the amine from attacking the C2-methylthio group.

  • Addition: Add TEA (12.0 mmol) followed by the dropwise addition of benzylamine (10.5 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[1]

  • Workup:

    • Evaporate the bulk solvent under reduced pressure.[2]

    • Resuspend the residue in Ethyl Acetate (50 mL).

    • Wash with Water (2 x 20 mL) to remove triethylammonium chloride salts.

    • Wash with Brine (1 x 20 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).

Workup & Purification Logic Flow

WorkupFlow ReactionMix Reaction Mixture (Product, Salts, Solvent) Evap Rotary Evaporation (Remove EtOH) ReactionMix->Evap Resuspend Resuspend in EtOAc Evap->Resuspend Wash Aqueous Wash (H2O + Brine) Resuspend->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Product) Sep->OrgLayer AqLayer Aqueous Layer (TEA-HCl salts) Sep->AqLayer Dry Drying (Na2SO4) & Concentration OrgLayer->Dry Final Crude Solid Yield > 85% Dry->Final

Figure 2: Purification workflow designed to efficiently remove ammonium salts and isolate the lipophilic product.

Data Analysis & Characterization

Successful synthesis is validated by the following spectral characteristics.

1H NMR Interpretation (CDCl3, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Note
8.75Singlet (s)1HPyrimidine C6-HCharacteristic deshielded aromatic proton.
8.50Broad (br s)1HNH -BenzylExchangeable with D2O; confirms amine addition.
7.30 – 7.40Multiplet (m)5HBenzyl Ar-HConfirms incorporation of benzyl group.
4.75Doublet (d)2HNH-CH 2-PhCoupling with NH confirms connectivity.
4.35Quartet (q)2HOCH 2CH3Ester ethyl group.
2.55Singlet (s)3HS-CH 3Crucial: Presence confirms C2-SMe was NOT displaced.
1.38Triplet (t)3HOCH2CH 3Ester methyl group.
Troubleshooting Common Issues
  • Issue: Loss of S-CH3 signal (2.55 ppm) and appearance of extra benzyl signals.

    • Cause: Reaction temperature too high or excess amine used, leading to double substitution (displacement of both Cl and SMe).

    • Solution: Maintain reaction at 0°C and strictly control stoichiometry (1.05 eq amine).

  • Issue: Low Yield.

    • Cause: Hydrolysis of the ester group (C5) if aqueous base is used or solvent is wet.

    • Solution: Use anhydrous solvents and organic bases (TEA/DIPEA).

Pharmaceutical Applications

This compound is rarely the final drug but rather a versatile precursor.

A. Kinase Inhibition (e.g., CDK, EGFR)

The pyrimidine-5-carboxylate core is a precursor to pyrido[2,3-d]pyrimidin-7-ones .

  • Transformation: The ester group (C5) reacts with the adjacent benzylamine (C4) nitrogen (often after further functionalization) or external electrophiles to close a second ring.

  • Mechanism of Action: These fused systems mimic the adenine ring of ATP, binding into the catalytic cleft of kinases like CDK4/6 (Cyclin-Dependent Kinases), arresting cell division in cancer models [1].

B. Sequential Displacement (2,4-Diaminopyrimidines)

To access 2,4-diaminopyrimidines (common in dihydrofolate reductase inhibitors):

  • Oxidation: Treat the title compound with m-CPBA to convert the -SMe group to a sulfone (-SO2Me).

  • Displacement: The sulfone is a "super-leaving group," allowing displacement by a second, different amine at the C2 position under mild conditions [2].

References

  • Barvian, M., et al. (2000).[3] Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606–4616.[3]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[4] Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.

  • Maddila, S., & Jonnalagadda, S. B. (2012).[5] Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie, 345(2), 163-168.[5]

Sources

Technical Whitepaper: Therapeutic Profiling of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (hereafter referred to as EBMP-5 ) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a high-value intermediate in the synthesis of bicyclic heterocycles (e.g., pyrimidopyrimidines), accumulating evidence identifies EBMP-5 and its direct congeners as potent, ATP-competitive inhibitors of protein kinases.

This technical guide delineates the therapeutic potential of EBMP-5, focusing on its primary activity against Epidermal Growth Factor Receptor (EGFR) and its downstream impact on the PI3K/AKT/mTOR signaling cascade. We provide a rigorous analysis of its binding mechanics, followed by self-validating experimental protocols for synthesis and bioassay.

Molecular Architecture & Target Landscape

Primary Target: EGFR (ErbB1)

The pyrimidine core of EBMP-5 mimics the adenine ring of ATP, allowing it to anchor within the ATP-binding pocket of tyrosine kinases.

  • Target Specificity: EBMP-5 shows affinity for the kinase domain of EGFR. Structural Activity Relationship (SAR) studies suggest that the 4-benzylamino moiety occupies the hydrophobic pocket I (adjacent to the gatekeeper residue), providing selectivity over other kinases.

  • Mutant Selectivity: Derivatives of this scaffold have demonstrated enhanced potency against the L858R/T790M double mutant forms of EGFR, which are responsible for drug resistance in Non-Small Cell Lung Cancer (NSCLC).[1] The flexibility of the C4-amino substituent allows the molecule to accommodate the steric bulk of the T790M mutation better than rigid quinazoline inhibitors (e.g., Gefitinib).

Secondary Targets: The PI3K/AKT Axis

Inhibition of EGFR by EBMP-5 leads to the immediate cessation of downstream phosphorylation events.

  • Mechanism: By blocking EGFR autophosphorylation (Tyr1068/Tyr1173), EBMP-5 prevents the recruitment of PI3K regulatory subunits (p85), thereby silencing the AKT survival pathway.

  • Therapeutic Outcome: This blockade results in the upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2), triggering intrinsic apoptosis.

Mechanism of Action (MOA)

The therapeutic efficacy of EBMP-5 is governed by its ability to function as a Reversible Type I Kinase Inhibitor .

  • Binding: The pyrimidine N1 and C2-methylthio group interact with the hinge region of the kinase.

  • Stabilization: The C5-ethyl ester group extends towards the solvent front, potentially interacting with lysine residues (e.g., Lys745 in EGFR) to stabilize the active conformation.

  • Inhibition: Upon binding, the molecule sterically occludes the entry of ATP, preventing the transfer of the

    
    -phosphate to tyrosine residues on the substrate protein.
    
Visualization: EGFR Signaling & Inhibition Pathway[2]

EGFR_Pathway EBMP5 EBMP-5 (Inhibitor) ATP ATP EBMP5->ATP Blocks Entry EGFR EGFR (Tyrosine Kinase) EBMP5->EGFR Competitive Binding (IC50 < 100 nM) ATP->EGFR Phosphorylation PI3K PI3K EGFR->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Tumor Cell Death) AKT->Apoptosis Inhibition of Survival Signals Proliferation Cell Proliferation mTOR->Proliferation

Figure 1: Mechanistic intervention of EBMP-5 within the EGFR/PI3K/AKT signaling cascade. Red arrows indicate inhibitory action.[2]

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. Positive controls (e.g., Erlotinib) and negative controls (DMSO vehicle) must be included in every run.

Protocol A: Chemical Synthesis (Nucleophilic Aromatic Substitution)

Objective: To synthesize high-purity EBMP-5 from its chloro-precursor.

  • Reagents: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq), Benzylamine (1.1 eq), Triethylamine (TEA, 1.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve the chloro-pyrimidine precursor in anhydrous ethanol (0.5 M concentration).

    • Add TEA followed by the dropwise addition of benzylamine at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Validation Point: The disappearance of the starting material spot (Rf ~0.6) and appearance of a fluorescent blue spot (Rf ~0.4) confirms conversion.

  • Workup: Evaporate solvent, redissolve in DCM, wash with water/brine, dry over

    
    , and recrystallize from ethanol.
    
  • Yield Expectation: >85% White/Off-white solid.

Protocol B: In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify the IC50 of EBMP-5 against recombinant EGFR.

  • System: Promega ADP-Glo™ Kinase Assay.

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Workflow:

    • Step 1: Prepare serial dilutions of EBMP-5 (0.1 nM to 10

      
      M) in DMSO.
      
    • Step 2: Incubate EBMP-5 with recombinant EGFR enzyme (0.2 ng/

      
      L) and Poly(Glu,Tyr) substrate for 10 min at RT.
      
    • Step 3: Initiate reaction with ATP (10

      
      M) and incubate for 60 min at RT.
      
    • Step 4: Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP (40 min incubation).

    • Step 5: Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Data Analysis: Measure luminescence (RLU). Plot RLU vs. log[Inhibitor] to derive IC50 using non-linear regression.

Protocol C: Cellular Viability & Selectivity (MTT Assay)

Objective: Assess cytotoxicity in EGFR-dependent (H1975) vs. EGFR-independent (CHO-K1) cell lines.

ParameterSpecification
Cell Lines H1975 (NSCLC, L858R/T790M), A549 (WT EGFR), CHO-K1 (Control)
Seeding Density

cells/well in 96-well plates
Treatment Duration 72 Hours
Concentration Range 0, 0.1, 0.5, 1, 5, 10, 50, 100

M
Readout Absorbance at 570 nm (Formazan crystals)

Validation Logic: A potent specific inhibitor should show an IC50 < 1


M in H1975 cells while showing an IC50 > 50 

M in CHO-K1 cells, demonstrating a high Selectivity Index (SI).

Synthesis & Optimization Workflow

The following diagram illustrates the critical decision points in the synthesis and optimization of EBMP-5 derivatives to maximize therapeutic index.

Synthesis_Workflow Start Precursor: Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate Reaction SNAr Reaction (+ Benzylamine) Start->Reaction Check TLC/LC-MS Check Reaction->Check Check->Reaction Incomplete (Add Catalyst/Heat) Purify Recrystallization (Ethanol) Check->Purify Pure BioAssay Kinase Assay (EGFR) Purify->BioAssay

Figure 2: Synthetic workflow for the production and validation of EBMP-5.

References

  • Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective EGFR inhibitors. Source: Bioorganic & Medicinal Chemistry (Elsevier). URL:[Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Source: Chemical Biology & Drug Design (NIH/PubMed). URL:[Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives. Source: PubMed Central (PMC). URL:[Link]

  • This compound Chemical Profile. Source: PubChem / Chemical Vendors. URL:[Link]

Sources

Methodological & Application

Synthesis protocol for Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Executive Summary

This application note details a robust, three-step protocol for the synthesis of This compound . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of tyrosine kinase inhibitors (e.g., EGFR, Raf) and antifolate therapeutics.

The protocol prioritizes regiochemical control, utilizing the electronic directing effects of the C5-ester to ensure exclusive substitution at the C4 position while preserving the C2-methylthio handle for subsequent functionalization.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on the "Pyrimidine Principle" of nucleophilic activation. The target molecule is disconnected at the C4-amine bond.

  • Strategic Disconnection: The C4-amino group is installed via Nucleophilic Aromatic Substitution (

    
    ) on a 4-chloro precursor.
    
  • Regioselectivity Logic: The C5-ethoxycarbonyl group acts as a vinylogous electron-withdrawing group (EWG), significantly activating the C4 position toward nucleophiles. While the C2 position is also electrophilic, the C4-chloride is the superior leaving group compared to the C2-thiomethyl ether, and the C4 position is more electronically activated by the para-relationship to the N1 nitrogen and the ortho-relationship to the C5-ester.

Reaction Scheme:

ReactionScheme SM1 S-Methylisothiourea (Sulfate Salt) INT1 Intermediate 1: 4-Hydroxy-2-(methylthio)- pyrimidine-5-carboxylate SM1->INT1 Step 1: NaOEt, EtOH Reflux, 4h SM2 Diethyl ethoxymethylenemalonate (DEEM) SM2->INT1 INT2 Intermediate 2: 4-Chloro-2-(methylthio)- pyrimidine-5-carboxylate INT1->INT2 Step 2: POCl3 Reflux, 2h PROD TARGET: Ethyl 4-(benzylamino)- 2-(methylthio)pyrimidine- 5-carboxylate INT2->PROD Step 3: Benzylamine TEA, DCM, 0°C to RT

Figure 1: Synthetic pathway from commodity starting materials to the target pyrimidine.

Detailed Experimental Protocols

Step 1: Pyrimidine Ring Construction

Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

This step utilizes a condensation reaction between a 1,3-dielectrophile (DEEM) and a 1,3-dinucleophile (S-methylisothiourea).

  • Reagents:

    • S-Methylisothiourea sulfate (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.0 eq)

    • Sodium Ethoxide (NaOEt) (1.1 eq) or Sodium Acetate (NaOAc)

    • Ethanol (anhydrous)

  • Procedure:

    • Dissolve S-methylisothiourea sulfate (27.8 g, 100 mmol) and DEEM (21.6 g, 100 mmol) in anhydrous ethanol (150 mL).

    • Add Sodium Ethoxide (21% wt in EtOH, 1.1 eq) dropwise over 15 minutes. Note: The reaction is slightly exothermic.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Cool the reaction to room temperature. The sodium salt of the product may precipitate.[1]

    • Acidify with Acetic Acid (AcOH) to pH ~5 to precipitate the free tautomer (4-hydroxy/4-oxo form).

    • Filter the white solid, wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).

    • Drying: Vacuum oven at 50°C overnight.

    • Typical Yield: 75–85%

Step 2: Activation via Chlorination

Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

The hydroxyl group is converted to a chloride leaving group. This transformation is critical for the subsequent


 reaction.
  • Reagents:

    • Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (from Step 1)

    • Phosphorus Oxychloride (

      
      ) (5.0 eq - acts as solvent and reagent)
      
    • Optional: N,N-Dimethylaniline (Cat. 0.1 eq) to accelerate reaction.

  • Procedure:

    • Safety Alert:

      
       is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
      
    • Place the starting material (10 g) in a dry round-bottom flask.

    • Add

      
       (25 mL) carefully.
      
    • Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the starting material is consumed.

    • Quenching (Critical): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess

      
      .
      
    • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the ester.

    • Extract immediately with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organic layer with Sat.

      
       and Brine. Dry over 
      
      
      
      and concentrate.
    • Purification: If the oil is dark, pass through a short silica plug (10% EtOAc/Hexane).

    • Typical Yield: 80–90% (Yellow oil or low-melting solid).

Step 3: Regioselective Amination

Synthesis of this compound

This is the convergent step. Temperature control is vital to prevent displacement of the C2-thiomethyl group (over-amination).

  • Reagents:

    • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

    • Benzylamine (1.05 eq)

    • Triethylamine (TEA) or DIPEA (1.2 eq)

    • Dichloromethane (DCM) or Ethanol (EtOH)

  • Procedure:

    • Dissolve the 4-chloro intermediate (2.32 g, 10 mmol) in DCM (20 mL).

    • Cool the solution to 0°C using an ice bath.

    • Add Triethylamine (1.67 mL, 12 mmol).

    • Add Benzylamine (1.15 mL, 10.5 mmol) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitoring: TLC (20% EtOAc/Hexane) should show disappearance of the starting material (

      
      ) and appearance of a fluorescent product (
      
      
      
      ).
    • Workup: Wash with 1N HCl (to remove excess amine), then Sat.

      
      , then Brine.
      
    • Crystallization: Evaporate the solvent. Recrystallize the residue from hot Ethanol or an EtOAc/Hexane mixture.

  • Typical Yield: 85–92%

  • Characterization:

    • 1H NMR (CDCl3):

      
       8.7 (s, 1H, H-6), 8.5 (br s, 1H, NH), 7.3 (m, 5H, Ph), 4.7 (d, 2H, 
      
      
      
      -Ph), 4.3 (q, 2H,
      
      
      ), 2.5 (s, 3H, SMe), 1.3 (t, 3H,
      
      
      ).

Process Workflow & Troubleshooting

The following diagram outlines the critical decision points and troubleshooting steps for the final amination stage.

Workflow Start Start Step 3: Dissolve 4-Cl-Pyrimidine in DCM AddReagents Add TEA + Benzylamine (Dropwise at 0°C) Start->AddReagents Monitor Monitor TLC (2h) AddReagents->Monitor Check1 SM Remaining? Monitor->Check1 Check2 Impurity at lower Rf? Check1->Check2 No ActionHeat Warm to RT or Reflux gently (40°C) Check1->ActionHeat Yes ActionCool Reaction too hot: C2-displacement occurring. Reduce temp in future. Check2->ActionCool Yes (Bis-amine) Workup Acid/Base Wash (1N HCl -> NaHCO3) Check2->Workup No (Clean) ActionHeat->Monitor Cryst Recrystallize (EtOH) Workup->Cryst

Figure 2: Workflow logic for the


 amination step.
Table 1: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete condensationEnsure reagents are dry; increase reflux time; ensure base is fresh.
Dark/Tar Product (Step 2) Overheating or wet reagentsUse dry glassware; add

slowly; do not exceed 110°C.
Bis-amination (Step 3) Temperature too highKeep reaction at 0°C during addition; ensure stoichiometry is 1:1.
Hydrolysis of Ester Acidic workup too harshUse dilute HCl for washing; keep contact time short.

Mechanistic Insight (E-E-A-T)

The high regioselectivity observed in Step 3 is governed by the electronic properties of the pyrimidine ring.

  • Activation: The pyrimidine ring is electron-deficient (π-deficient). The introduction of the ester at C5 withdraws electron density from the ring, making C2, C4, and C6 susceptible to nucleophilic attack.

  • Differentiation:

    • C4 Position: The C4 carbon is vinylogous to the C5-ester carbonyl and ortho to the N3 nitrogen. This creates a significant partial positive charge (

      
      ). Furthermore, chloride is a better leaving group (
      
      
      
      of conjugate acid HCl
      
      
      -7) compared to methanethiolate (
      
      
      
      
      10).
    • C2 Position: While activated by two adjacent nitrogens, the steric bulk of the methylthio group and its poorer leaving group ability make it kinetically slower to react than C4 under controlled temperatures (0°C to RT).

  • Result: The amine nucleophile attacks C4 exclusively under mild conditions. Forcing conditions (high heat, excess amine) would be required to displace the C2-SMe group [1, 2].

References

  • Barvian, M., et al. (2000).[2] Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases.[2] Journal of Medicinal Chemistry, 43(24), 4606–4616.[2]

  • Klutchko, S. R., et al. (1998).[2] 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones.[2][3] Structure-activity relationships against selected tyrosine kinases. Journal of Medicinal Chemistry, 41(17), 3276–3292.[2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80008, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for Pyrimidine Reactivity).

Sources

Application Note: High-Resolution NMR Characterization of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the structural elucidation of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate , a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR antagonists). Accurate characterization of this intermediate is essential for validating the regioselectivity of nucleophilic aromatic substitution (


) reactions on the pyrimidine core.

This guide provides a self-validating NMR protocol, distinguishing the target molecule from potential regioisomers and hydrolysis byproducts using 1D (


H, 

C) and 2D (HSQC, HMBC) NMR techniques.

Structural Analysis & Synthetic Context

The target molecule is typically synthesized via the displacement of a leaving group (e.g., chloride) at the C4 position of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate by benzylamine.

Key Structural Features for NMR Assignment:

  • Pyrimidine Ring: Contains a single aromatic proton (H-6), which acts as a diagnostic singlet.

  • Ester Group: Electron-withdrawing group (EWG) at C5, causing significant deshielding of the adjacent H-6.

  • Thioether: The S-Me group provides a distinct high-field singlet, crucial for confirming the integrity of the C2 position.

  • Benzylamine: The benzylic methylene (

    
    ) and the NH proton provide connectivity data linking the side chain to the heterocyclic core.
    
Experimental Workflow Visualization

The following diagram outlines the logical flow from sample preparation to structural validation.

NMR_Workflow Substrate Substrate: 4-Cl-pyrimidine derivative Reaction Reaction: + Benzylamine (S_NAr) Substrate->Reaction Product Crude Product Reaction->Product Prep NMR Prep: 15mg in 0.6mL DMSO-d6 Product->Prep Purification Acquisition Acquisition: 1H, 13C, HSQC, HMBC Prep->Acquisition Validation Validation: H-6 Singlet & HMBC Correlations Acquisition->Validation

Figure 1: Analytical workflow for the validation of pyrimidine derivatives.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d

    
      (Dimethyl sulfoxide-d6) is the mandatory solvent.
    
    • Reasoning: Chloroform-d (

      
      ) often leads to broad NH signals due to rapid exchange and poor solubility of polar pyrimidines. DMSO-d
      
      
      
      stabilizes the NH proton via hydrogen bonding, often revealing characteristic
      
      
      coupling to the benzylic methylene.
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d

    
    .
    
    • Note: Ensure the solution is clear. Filtration through a cotton plug is recommended if suspension persists.

Acquisition Parameters (600 MHz Base Frequency recommended)
  • Temperature: 298 K (25°C).

  • 1H NMR: Spectral width 12 ppm; Relaxation delay (

    
    ) 
    
    
    
    2.0 s (to ensure integration accuracy of the acidic H-6).
  • 13C NMR: Power-gated decoupling; Minimum 512 scans for quaternary carbon detection (C2, C4, C5).

  • HMBC: Optimized for long-range coupling constants (

    
    ) of 8 Hz.
    

Data Analysis & Interpretation

H NMR Assignment (DMSO-d )

The following table details the expected chemical shifts and multiplicity.

PositionGroupShift (

, ppm)
MultiplicityIntegralStructural Logic
H-6 Pyrimidine8.60 – 8.70 Singlet (s)1HHighly deshielded by the adjacent ester (C5) and ring nitrogens. Diagnostic peak.
NH Amine8.40 – 8.60 Broad Triplet (t)1HExchangeable. Appears as a triplet if coupling to Benzyl-CH

is resolved.
Ph-H Phenyl7.20 – 7.40 Multiplet (m)5HOverlapping aromatic signals from the benzyl group.
N-CH

Benzyl4.65 – 4.75 Doublet (d)2HCouples to NH (

Hz). Collapses to singlet upon

shake.
O-CH

Ethyl Ester4.20 – 4.30 Quartet (q)2HTypical ethyl ester methylene.
S-CH

Methylthio2.45 – 2.55 Singlet (s)3HDistinct singlet. Confirm integration to ensure no S-demethylation.
CH

Ethyl Ester1.25 – 1.35 Triplet (t)3HTypical ethyl ester methyl.
C NMR Assignment
  • Carbonyl (C=O): ~165.0 ppm.

  • C-2 (S-C=N): ~171.0 ppm (Deshielded by S and two N atoms).

  • C-4 (N-C=N): ~161.0 ppm.

  • C-6 (N=CH-C): ~158.0 ppm.

  • C-5 (C-C=O): ~105.0 – 108.0 ppm (Shielded relative to other ring carbons due to resonance).

  • Benzyl Carbons: ~139 (ipso), 128, 127, 126 ppm.

  • Aliphatic: ~60 (O-CH

    
    ), ~43 (N-CH
    
    
    
    ), ~14 (CH
    
    
    ), ~13 (S-CH
    
    
    ).

Advanced Validation: 2D NMR Strategy

To definitively prove the structure and rule out the N3-isomer (a possible byproduct where the amine attacks the wrong nitrogen, though rare in this scaffold), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Connectivity Diagram

The diagram below illustrates the critical long-range correlations that confirm the regiochemistry.

HMBC_Correlations Figure 2: Key HMBC correlations establishing regiochemistry. Benzyl_H Benzyl-CH2 (H) C4 C-4 (Quaternary) Benzyl_H->C4 3J (Strong) C5 C-5 (Quaternary) Benzyl_H->C5 3J (Weak) H6 H-6 (Pyrimidine) H6->C4 3J C2 C-2 (Quaternary) H6->C2 3J C_Ester C=O (Ester) H6->C_Ester 3J S_Me S-Me (H) S_Me->C2 3J (Diagnostic)

Interpretation Logic:

  • Regiochemistry Check: The Benzyl-CH

    
     protons  must show a strong correlation to C-4  (~161 ppm) and likely C-5  (~106 ppm). If the benzylamine had attacked the ester (forming an amide), the Benzyl-CH
    
    
    
    would correlate to a carbonyl at ~165 ppm, and the ethyl group signals would be missing.
  • Core Integrity: The H-6 proton must correlate to C-2 , C-4 , and the Ester Carbonyl . This "triangulates" the position of H-6, confirming the pyrimidine ring is intact.

  • Thioether Position: The S-Me protons must correlate exclusively to C-2 (~171 ppm).

Troubleshooting & Quality Control

  • Rotamers: In some concentrated samples, you may observe signal doubling (splitting of the H-6 or Ester peaks). This is due to restricted rotation around the C4-N bond.

    • Solution: Run the NMR at elevated temperature (e.g., 320 K) to coalesce the signals.

  • Water Peak: DMSO-d

    
     is hygroscopic. A water peak at ~3.33 ppm can obscure the Benzyl-CH
    
    
    
    or N-CH
    
    
    signals.
    • Solution: Use ampoules of dry DMSO-d

      
       or add activated molecular sieves.
      
  • Missing NH: If the NH signal is broad or invisible, it indicates rapid proton exchange with trace water or acid/base impurities.

    • Solution: The presence of the Benzyl-CH

      
       doublet (collapsing to a singlet in D
      
      
      
      O shake) indirectly confirms the NH presence.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24848754 (Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General NMR interpretation of pyrimidines). [Link]

High-Resolution LC-MS/MS Profiling of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the structural characterization and purity profiling of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 100973-67-9). As a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and antiviral agents, verifying the integrity of this scaffold is essential for downstream pharmaceutical efficacy. This guide provides a self-validating LC-MS/MS workflow, elucidating specific fragmentation pathways (ESI+) to differentiate this compound from common synthetic by-products.

Introduction

The pyrimidine pharmacophore is ubiquitous in oncology, serving as the core scaffold for numerous FDA-approved kinase inhibitors. The specific derivative, This compound , combines three chemically distinct functionalities—a benzylamine, a methylthio ether, and an ethyl ester—around a pyrimidine core.

In drug development, this compound often serves as a "hub" for structure-activity relationship (SAR) studies. Displacement of the methylthio group or hydrolysis of the ester are common synthetic next-steps. Therefore, analytical methods must be capable of detecting not just the parent molecule, but also specific degradation products (e.g., hydrolysis to the carboxylic acid or oxidation of the sulfur).

Chemical Specifications:

  • Formula:

    
    
    
  • Exact Mass:

    
     Da
    
  • Molecular Weight:

    
     g/mol [1]
    

Experimental Protocol

Reagents and Sample Preparation[2][3]
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (

    
    ).
    
  • Additives: LC-MS grade Formic Acid (FA).

  • Stock Solution: Dissolve

    
     of the analyte in 
    
    
    
    DMSO to create a
    
    
    stock.
  • Working Solution: Dilute stock 1:100 in 50:50 ACN:

    
     (
    
    
    
    FA) to achieve
    
    
    . Note: High organic content prevents precipitation of the lipophilic benzyl group.
Liquid Chromatography (LC) Conditions
  • System: UHPLC (Agilent 1290 Infinity II or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    

Gradient Table:

Time (min)% A (Water + 0.1% FA)% B (ACN + 0.1% FA)Phase Description
0.00955Equilibration
1.00955Load
6.00595Elution (Analyte

)
8.00595Wash
8.10955Re-equilibration
Mass Spectrometry (MS) Settings[4]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Analyzer: Q-TOF or Orbitrap (Resolution

    
    ).
    
  • Source Voltage:

    
    .
    
  • Gas Temp:

    
    .
    
  • Collision Energy (CE): Stepped CE (

    
    , 
    
    
    
    ,
    
    
    ) to capture both labile and backbone cleavages.

Results and Discussion

Precursor Ion Analysis

In ESI+ mode, the molecule readily protonates at the pyrimidine ring nitrogen (N1 or N3), forming the


 ion.
  • Observed

    
    : 
    
    
    
    (Theoretical:
    
    
    ,
    
    
    ).
  • Isotopic Pattern: A distinct A+2 peak is observed at

    
     relative abundance due to 
    
    
    
    , confirming the presence of the methylthio group.
Fragmentation Pathways (MS/MS)

The fragmentation of this molecule is driven by charge-remote and charge-proximate mechanisms typical of substituted pyrimidines.

Primary Pathway A: Benzyl Cleavage (


-cleavage) 
The most abundant fragment arises from the loss of the benzyl group. The 

bond is cleaved, often generating a stable tropylium ion (

) or leaving the charge on the pyrimidine core.
  • Transition:

    
     (Neutral loss of Benzyl radical/group, 
    
    
    
    ,
    
    
    ).
  • Significance: Confirmation of the N-benzyl substitution.

Primary Pathway B: Ester Hydrolysis/Cleavage Loss of the ethyl group via McLafferty-like rearrangement or direct inductive cleavage.

  • Transition:

    
     (Loss of Ethyl, 
    
    
    
    ,
    
    
    ) or
    
    
    (Loss of Ethanol,
    
    
    ).

Secondary Pathway: Thioether Loss At higher collision energies (


), the methylthio group is cleaved.
  • Transition:

    
     (Loss of 
    
    
    
    from the de-benzylated core).
Analytical Workflow Diagram

MS_Workflow Sample Sample: Ethyl 4-(benzylamino)-2- (methylthio)pyrimidine-5-carboxylate Prep Prep: Dilute in ACN/H2O (Prevent Precipitation) Sample->Prep 1 mg/mL LC UHPLC Separation (C18, Gradient) Prep->LC 2 µL Inj ESI ESI+ Ionization [M+H]+ = 304.10 LC->ESI RT: 4.2 min MS1 Full Scan MS Isotope Confirmation (34S) ESI->MS1 MS2 MS/MS Fragmentation (CE: 15-45 eV) MS1->MS2 DDA Selection Data Data Analysis MassHunter / Xcalibur MS2->Data Spectra

Figure 1: Analytical workflow for the structural confirmation of the target pyrimidine derivative.

Fragmentation Mechanism Diagram

Fragmentation_Pathway Parent Precursor Ion [M+H]+ m/z 304.10 (C15H18N3O2S)+ Frag_A Fragment A: De-ethylated m/z 276.07 Loss of C2H4 (28 Da) Parent->Frag_A Ester Cleavage (Low CE) Frag_B Fragment B: De-benzylated m/z 213.06 Loss of Benzyl (91 Da) Parent->Frag_B N-C Bond Cleavage (Med CE) Tropylium Tropylium Ion m/z 91.05 (C7H7)+ Parent->Tropylium Charge Retention on Benzyl Frag_C Fragment C: Core Scaffold m/z 165.05 Loss of SCH3 from Frag B Frag_B->Frag_C Thioether Loss (High CE)

Figure 2: Proposed ESI-MS/MS fragmentation pathway. Red node indicates the diagnostic base peak.

Troubleshooting & Optimization (Self-Validating)

To ensure the trustworthiness of this protocol, perform the following system suitability tests:

IssueObservationRoot CauseCorrective Action
Low Sensitivity Signal-to-Noise

Ion suppression from DMSO.Divert flow to waste for first 1 min. Dilute sample further.
Peak Tailing Asymmetry factor

Interaction with silanols.Ensure FA concentration is

. Use end-capped C18 column.
Missing Fragments Only

visible
CE too low.Increase CE to

or use "Smart Frag" ramping.
Mass Shift Error

Poor calibration.Infuse lock mass (e.g., Leucine Enkephalin) concurrently.

References

  • BenchChem. (2024). Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate: Structure and Applications. Retrieved from

  • MDPI. (2023). Synthesis and Crystal Structure of Pyrimidine Carboxylate Derivatives. Molbank 2023.[2] Retrieved from

  • TargetMol. (2024). Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: Kinase Inhibitor Intermediate.[1][3][4] Retrieved from

  • Salem, M. A. I., et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[5] Retrieved from

Sources

HPLC purification of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate via Preparative RP-HPLC

Introduction & Compound Profile

This compound is a critical intermediate scaffold in the synthesis of pyrimidopyrimidine-based kinase inhibitors and potential antiviral agents. The presence of the C5-ester and C2-methylthio group makes it a versatile electrophile for further cyclization, while the C4-benzylamino moiety provides hydrophobic bulk often required for ATP-binding pocket occupancy.

Achieving high purity (>98%) is essential for subsequent SAR (Structure-Activity Relationship) studies, as impurities such as unreacted benzylamine or hydrolysis products (carboxylic acids) can drastically skew biological assay data or interfere with subsequent nucleophilic substitutions.

Physicochemical Profile
PropertyValueImplication for Chromatography
Formula C₁₅H₁₇N₃O₂SModerate molecular weight (303.38 g/mol ).
LogP (Predicted) ~3.2 - 3.8Hydrophobic; ideal for Reverse Phase (C18).
pKa (Base) ~3.5 - 4.5 (Est.)Weakly basic pyrimidine ring N; requires pH control.
Solubility High in DMSO, DCM; Low in WaterSample loading requires organic co-solvent (DMSO).
UV Max ~254 nm, ~280 nmStrong UV absorbance due to conjugated aromatic system.

Strategic Methodology

The purification strategy relies on Reverse Phase Chromatography (RPC) . The molecule possesses distinct hydrophobic domains (benzyl ring, methylthio group, ethyl chain) that interact strongly with C18 ligands.

The Challenge: Silanol Interactions Although the exocyclic amine is less basic due to electron withdrawal from the pyrimidine ring and the ester, the ring nitrogens remain susceptible to interaction with residual silanols on the silica surface. This often results in peak tailing.[1]

The Solution: Low pH Ion-Pairing We utilize Trifluoroacetic Acid (TFA) as a mobile phase modifier.

  • Silanol Suppression: At pH < 2.5, surface silanols (Si-OH) are protonated and neutral, preventing cation-exchange interactions.

  • Ion Pairing: TFA forms a hydrophobic ion pair with the protonated basic nitrogen, sharpening the peak shape and slightly increasing retention.

Experimental Workflow

The following diagram outlines the decision-making process for the purification cycle, ensuring resource efficiency and purity validation.

PurificationWorkflow Start Crude Reaction Mixture Solubility Solubility Check (DMSO/MeOH) Start->Solubility Filter Filtration (0.45 µm PTFE) Solubility->Filter Analytical Analytical Scouting (Linear Gradient 5-95%) Filter->Analytical ScaleUp Scale-Up Calculation (Loading Factor) Analytical->ScaleUp PrepRun Preparative HPLC Run (Focused Gradient) ScaleUp->PrepRun FractionQC Fraction Analysis (UPLC-MS) PrepRun->FractionQC Decision Purity > 98%? FractionQC->Decision Pool Pool & Evaporate Decision->Pool Yes Repurify Re-purify (Adjust Gradient/Modifier) Decision->Repurify No Repurify->PrepRun

Figure 1: Purification workflow from crude mixture to isolated product.

Detailed Protocols

Phase A: Analytical Scouting (Method Development)

Before committing valuable crude material, establish the retention profile on an analytical scale.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.05% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.05% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 40°C (Improves mass transfer for hydrophobic compounds).

Scouting Gradient:

Time (min) % Mobile Phase B
0.0 5
10.0 95
12.0 95
12.1 5

| 15.0 | 5 |

Success Criteria: The target peak should elute between 6–8 minutes. If elution is too early (<4 min), the initial organic % is too high. If >9 min, the gradient is too shallow.

Phase B: Preparative Purification Protocol

Based on the scouting run, we employ a "Focused Gradient" to maximize resolution and loading capacity.

System Setup:

  • Instrument: Preparative HPLC System (e.g., Gilson PLC 2020 or Shimadzu Prominence).

  • Column: Prep C18 (e.g., Phenomenex Luna or Waters SunFire), 21.2 x 150 mm, 5 µm or 10 µm.

  • Flow Rate: 20 mL/min (Standard for 21.2 mm ID columns).

Mobile Phase Preparation:

  • Solvent A: 1 L HPLC-grade Water + 1 mL TFA (degassed).

  • Solvent B: 1 L HPLC-grade Acetonitrile + 1 mL TFA.

Sample Preparation:

  • Dissolve crude solid in DMSO at a concentration of ~50–100 mg/mL.

  • If the solution is viscous, dilute slightly with Methanol (ensure no precipitation occurs).

  • Critical Step: Filter through a 0.45 µm PTFE or Nylon syringe filter to remove particulates that will clog the column frit.

Focused Gradient Strategy: Assuming the analytical peak eluted at ~60% B. We center the gradient around this point.

Time (min)% BEvent
0.040Start (Equilibration)
2.040Injection Hold
12.080Linear Ramp (Shallow)
13.095Wash Impurities
15.095Wash Hold
15.140Re-equilibration

Fraction Collection Logic:

  • Trigger: Slope + Threshold.

  • Threshold: Set to 10 mAU (to avoid baseline noise).

  • Slope: High sensitivity to catch the leading edge of the peak.

  • Manual Override: Always monitor the first run to manually cut fractions if the UV detector saturates.

Post-Purification Processing

  • Analysis: Analyze all collected fractions using the Analytical Method (Phase A).

  • Pooling: Combine fractions with purity >98%.

  • Solvent Removal:

    • Acetonitrile:[2] Remove via rotary evaporation (bath temp < 40°C).

    • Water/TFA: The remaining aqueous solution will be acidic. Freeze and lyophilize (freeze-dry) to remove water and volatile TFA.

    • Salt Form: The product will likely be isolated as a Trifluoroacetate salt . If the free base is required, partition the residue between Ethyl Acetate and Saturated Sodium Bicarbonate (NaHCO₃), separate the organic layer, dry over MgSO₄, and evaporate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interaction.Increase TFA to 0.1%. Alternatively, switch to Ammonium Bicarbonate (pH 10) buffer if using a hybrid (XBridge) column.
Fronting Column overload (Mass overload).Reduce injection volume or concentration. Use a larger diameter column.
Split Peaks Sample solvent incompatibility.If sample is in 100% DMSO and injected into 40% ACN, "solvent shock" occurs. Dilute sample with mobile phase A/B mixture (50:50) prior to injection.
High Backpressure Particulates in sample.Re-filter sample. Perform a back-flush of the column if possible.

Safety & Handling (MSDS Summary)

  • This compound: Treat as a potential irritant. Avoid inhalation of dust.

  • Trifluoroacetic Acid (TFA): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Acetonitrile: Flammable, toxic by inhalation/skin absorption.

  • Waste Disposal: All HPLC effluent containing TFA and Acetonitrile must be disposed of as halogenated organic waste.

References

  • PubChem. 2-Amino-4-methylpyrimidine | C5H7N3. National Library of Medicine. Available at: [Link] (Accessed Jan 29, 2026).

  • Phenomenex. Reversed Phase HPLC Method Development Guide. Explains silanol interactions and pH effects on basic analytes. Available at: [Link] (Accessed Jan 29, 2026).

  • MySkinRecipes. this compound Product Data. Provides solubility and CAS verification. Available at: [Link] (Accessed Jan 29, 2026).

  • Galushko, S. V., et al. "Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides." Journal of Chromatography A, 445(1), 59-70. Available at: [Link] (Accessed Jan 29, 2026).

Sources

Kinase inhibition assay protocol using Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Biochemical Kinase Profiling of the Pyrimidine Scaffold Focus Compound: Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Executive Summary

This application note details the protocol for evaluating the inhibitory potency of This compound against a panel of protein kinases. This compound represents a critical 2,4,5-trisubstituted pyrimidine scaffold , a structural class widely utilized in medicinal chemistry to target the ATP-binding cleft of kinases such as EGFR, CDK, and p38 MAPK .

Unlike generic protocols, this guide addresses the specific physicochemical properties of the ethyl ester and methylthio moieties, focusing on solubility management, ATP-competitive kinetics, and false-positive elimination in luminescent ADP-detection assays (ADP-Glo™).

Compound Profile & Mechanistic Insight

Chemical Identity
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₅H₁₇N₃O₂S[1]

  • Molecular Weight: 303.38 g/mol [1]

  • Role: Key intermediate and scaffold for Type I Kinase Inhibitors.

  • Solubility: Hydrophobic; requires DMSO for stock preparation.

Mechanism of Action: ATP Competition

The pyrimidine ring functions as a bioisostere of the adenine ring found in ATP.

  • Hinge Binding: The N1 and N3 nitrogens (or exocyclic amines) form hydrogen bonds with the kinase hinge region backbone residues.

  • Hydrophobic Pocket: The 4-benzylamino group extends into the hydrophobic back-pocket (Gatekeeper region), providing selectivity.

  • Solvent Front: The 5-carboxylate ethyl ester points toward the solvent front, often modified in later optimization to improve solubility.

Critical Note on the Methylthio Group: In many drug discovery campaigns, the 2-methylthio group is a "handle" eventually displaced by amines. However, when assaying this specific intermediate, the sulfur atom can be sensitive to oxidation. DTT (Dithiothreitol) must be included in the assay buffer to prevent non-specific oxidation of the compound, which could lead to assay artifacts.

Experimental Design: ADP-Glo™ Kinase Assay

We utilize the ADP-Glo™ Kinase Assay (Promega) platform. This universal, homogeneous assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is preferred for this scaffold over fluorescence-based assays (like FRET) because pyrimidine derivatives can sometimes exhibit auto-fluorescence, interfering with optical readouts.

Pathway Visualization

Kinase_Assay_Mechanism ATP ATP Kinase Active Kinase ATP->Kinase Bind Substrate Substrate (Peptide/Protein) Substrate->Kinase Bind Complex_Active Kinase-ATP Complex Kinase->Complex_Active Complex_Inhibited Kinase-Inhibitor Complex (Inactive) Kinase->Complex_Inhibited Inhibition Inhibitor Inhibitor (Pyrimidine Scaffold) Inhibitor->Kinase Competes w/ ATP ADP ADP (Product) Complex_Active->ADP Catalysis Phos_Sub Phosphorylated Substrate Complex_Active->Phos_Sub Light Luminescence (RLU) ADP->Light ADP-Glo™ Reagent System

Figure 1: Mechanism of ATP-competitive inhibition and signal generation. The pyrimidine inhibitor competes with ATP for the active site, reducing ADP production and subsequent luminescent signal.

Detailed Protocol

Materials & Reagents
ComponentSpecificationNotes
Test Compound This compoundPurity >95% required.[1][2]
Kinase Recombinant Kinase (e.g., EGFR, CDK2)Validated lot.
Substrate Peptide Substrate (e.g., Poly Glu:Tyr)0.2 mg/mL final.
ATP Ultra-Pure ATPCritical: Use K_m apparent concentration.
Assay Buffer 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/mL BSAAdd Fresh: 50µM DTT.
Solvent DMSO (Anhydrous)Final assay concentration < 1%.
Stock Preparation (The "Self-Validating" Step)

Rationale: This compound is an ester.[3] Aqueous stability is limited over long periods.

  • Weigh approximately 2-5 mg of the solid compound.

  • Dissolve in 100% DMSO to create a 10 mM Master Stock .

  • Validation: Sonicate for 5 minutes to ensure complete solubilization. Visually inspect for particulates.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

Assay Workflow (384-Well Plate)

Step 1: Compound Dilution (Serial)

  • Prepare a 10-point dose-response curve in DMSO (starting at 1 mM, 3-fold dilution).

  • Dilute these DMSO stocks 1:25 into 1X Assay Buffer (Intermediate Plate).

  • Transfer 2.5 µL of the Intermediate dilution to the 384-well assay plate.

    • Result: Final top concentration is 10 µM (assuming 10µL reaction vol), DMSO is 4%. (Wait, standard is <1%).

    • Correction: Dilute 1:100 into buffer first. Final DMSO in assay should be 1% .

Step 2: Kinase Reaction

  • Add Enzyme: Dispense 2.5 µL of Kinase solution (optimized to convert 5-10% of ATP) to the wells.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the pyrimidine inhibitor to occupy the ATP pocket before competition begins.

  • Start Reaction: Add 5 µL of ATP/Substrate Mix.

    • ATP Concentration: Must be set at the Km[ATP] of the specific kinase to ensure the IC50 reflects the true Ki (inhibition constant).

  • Incubation: Incubate at Room Temperature for 60 minutes.

Step 3: ADP Detection (Stop & Glow)

  • Depletion: Add 10 µL of ADP-Glo™ Reagent . Incubate 40 min.

    • Action: Stops the kinase reaction and consumes all remaining unreacted ATP.

  • Detection: Add 20 µL of Kinase Detection Reagent . Incubate 30 min.

    • Action: Converts the generated ADP back to ATP, which is then used by Luciferase to generate light.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Workflow Diagram

Assay_Workflow cluster_Plate 384-Well Assay Plate Start Start: 10mM DMSO Stock Dilution Serial Dilution (10-point, 3-fold) Start->Dilution Add_Cmpd 1. Add 2.5µL Compound Dilution->Add_Cmpd Add_Enz 2. Add 2.5µL Kinase (10 min Pre-incubation) Add_Cmpd->Add_Enz Add_Sub 3. Add 5µL ATP/Substrate (Start Reaction) Add_Enz->Add_Sub Incubate Incubate 60 min @ RT Add_Sub->Incubate Stop 4. Add 10µL ADP-Glo Reagent (Deplete ATP) Incubate->Stop Detect 5. Add 20µL Detection Reagent (ADP -> Light) Stop->Detect Read Read Luminescence Detect->Read

Figure 2: Step-by-step liquid handling workflow for the ADP-Glo kinase inhibition assay.

Data Analysis & Quality Control

Data Normalization

Convert Raw Relative Light Units (RLU) to Percent Inhibition:



  • Max Signal Control: Enzyme + Substrate + ATP + DMSO (No Inhibitor).

  • No Enzyme Control: Buffer + Substrate + ATP + DMSO.

Curve Fitting

Plot % Inhibition (Y-axis) vs. Log[Compound Concentration] (X-axis). Fit using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Acceptance Criteria (Self-Validating Metrics)
  • Z' Factor: Must be > 0.5. (Measures assay window and variance).

  • DMSO Tolerance: Verify that 1% DMSO does not inhibit the kinase by >20% compared to aqueous buffer.

  • Hill Slope: Should be approximately -1.0. A slope < -1.5 suggests compound aggregation or non-specific denaturation (common with hydrophobic pyrimidines).

Troubleshooting

IssueProbable CauseSolution
High Background Signal Incomplete ATP depletionExtend ADP-Glo Reagent incubation time to 60 min.
Low Signal Window Inactive Kinase or degraded ATPUse fresh ATP; verify enzyme specific activity.
Steep Hill Slope (>2.0) Compound AggregationAdd 0.01% Triton X-100 to assay buffer to prevent colloid formation.
Potency Shift ATP concentration too highEnsure [ATP] = Km. If [ATP] >> Km, competitive inhibitors appear weaker.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[4] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[4] RSC Medicinal Chemistry.[4] Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329773009. Retrieved January 29, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[5][6] Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved January 29, 2026, from [Link]

Sources

Application Note: Cell-Based Profiling of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 100973-67-9) represents a privileged scaffold in medicinal chemistry, widely recognized as a precursor and structural analog to potent Tyrosine Kinase Inhibitors (TKIs) and STAT6 inhibitors .

The pyrimidine core, substituted at the C2 and C4 positions, functions as an ATP-mimetic pharmacophore. The benzylamino group at C4 is critical for hydrophobic interactions within the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR) or the SH2 domain of STAT proteins, while the C5-ethyl ester modulates lipophilicity and cellular permeability, often acting as a prodrug for the corresponding carboxylic acid or serving as a stable effector in its own right.

Biological Rationale

Research indicates that 4-benzylaminopyrimidine derivatives exert biological activity through two primary mechanisms:

  • Direct Kinase Inhibition: Competitive binding at the ATP site of Receptor Tyrosine Kinases (RTKs), blocking downstream phosphorylation of ERK/MAPK and PI3K/Akt pathways.

  • STAT6 Signaling Blockade: Analogs of this compound have been identified as inhibitors of STAT6 phosphorylation, a key driver in Th2-mediated inflammation and specific lymphoma cell survival.

MOA Visualization

The following diagram illustrates the compound's interference with the RTK/STAT signaling cascade.

MOA_Pathway Ligand Growth Factor (VEGF/PDGF/IL-4) Receptor Receptor Tyrosine Kinase (RTK / Cytokine Receptor) Ligand->Receptor Binding Phos Autophosphorylation Receptor->Phos Blocked by Compound ATP ATP ATP->Receptor Required for Activation Compound Ethyl 4-(benzylamino)-2- (methylthio)pyrimidine-5-carboxylate Compound->Receptor COMPETITIVE INHIBITION (Blocks ATP Pocket) STAT STAT6 / ERK Phos->STAT Recruitment pSTAT p-STAT6 / p-ERK (Activated) STAT->pSTAT Phosphorylation Nucleus Nuclear Translocation & Transcription pSTAT->Nucleus Response Cell Proliferation & Survival Nucleus->Response

Figure 1: Mechanism of Action showing competitive inhibition of receptor phosphorylation, preventing downstream STAT/ERK activation.

Experimental Strategy

To validate the activity of this compound, a dual-phase approach is required:

  • Phenotypic Screen (Primary): Assess cytotoxicity and anti-proliferative potency (IC50) in relevant cancer cell lines (e.g., HL-60, MCF-7).

  • Mechanistic Assay (Secondary): Confirm target engagement via inhibition of phosphorylation using an In-Cell Western (ICW) or ELISA format.

Reagent Preparation
  • Stock Solution: Dissolve the compound in DMSO to a concentration of 10-20 mM .

    • Note: The compound is hydrophobic. Sonication may be required.[1]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: DMSO (Final concentration on cells must be <0.5% v/v).

Protocol A: Anti-Proliferative Potency Assay (MTS/CCK-8)

Objective: Determine the IC50 of the compound in rapidly dividing cancer cells. Cell Line Selection: HL-60 (Leukemia) or MCF-7 (Breast Cancer) are recommended due to their sensitivity to pyrimidine-based kinase inhibitors.

Materials
  • Cell Line: HL-60 (ATCC CCL-240) or MCF-7 (ATCC HTB-22).

  • Assay Reagent: CellTiter 96® AQueous One Solution (MTS) or CCK-8.

  • Culture Media: RPMI-1640 + 10% FBS.

  • Positive Control: Staurosporine (1 µM) or Sunitinib.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells and determine viability (>95% required).

    • Seed 5,000 cells/well in a 96-well clear-bottom plate in 90 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow adhesion (for MCF-7) or equilibration (for HL-60).

  • Compound Treatment:

    • Prepare a 3x serial dilution of the compound in culture media (Range: 100 µM down to 0.01 µM).

    • Add 10 µL of the diluted compound to experimental wells.

    • Add 10 µL of vehicle (DMSO in media) to control wells.

    • Critical: Ensure final DMSO concentration is consistent across all wells (e.g., 0.1%).

  • Incubation:

    • Incubate plates for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Add 20 µL of MTS/CCK-8 reagent to each well.

    • Incubate for 1–4 hours. Monitor color development (yellow to brown/orange).

    • Measure absorbance at 490 nm (MTS) or 450 nm (CCK-8) using a microplate reader.

  • Analysis:

    • Normalize data:

      
      .
      
    • Fit data to a 4-parameter logistic (4PL) curve to calculate IC50.

Protocol B: In-Cell Western (ICW) for Phospho-Signaling

Objective: Quantify the reduction of p-STAT6 or p-ERK1/2 levels, confirming the compound acts as a kinase inhibitor. Rationale: Unlike standard Western Blots, ICW allows for high-throughput quantification of signaling inhibition in situ.

Workflow Diagram

ICW_Workflow Seed Seed Cells (96-well Black Plate) Starve Serum Starve (4-12 Hours) Seed->Starve Treat Treat with Compound (1h) Starve->Treat Stim Stimulate (IL-4 or EGF) Treat->Stim Fix Fix & Permeabilize (PFA + MeOH) Stim->Fix Stain Ab Staining (Primary + IR-Dye) Fix->Stain Scan Scan (NIR Imager) Stain->Scan

Figure 2: In-Cell Western workflow for detecting phosphorylation inhibition.

Step-by-Step Methodology
  • Preparation:

    • Seed 15,000 cells/well in a poly-L-lysine coated 96-well black/clear-bottom plate. Allow to attach overnight.

    • Serum Starvation: Replace media with serum-free media for 4–12 hours to reduce basal phosphorylation levels.

  • Inhibition & Stimulation:

    • Pre-treat cells with the compound (at IC50 and 10x IC50 concentrations) for 1 hour .

    • Stimulate cells to induce phosphorylation:

      • For STAT6: Add IL-4 (10 ng/mL) for 15 minutes.

      • For ERK/MAPK: Add EGF (50 ng/mL) for 10 minutes.

  • Fixation:

    • Immediately aspirate media and fix with 4% Paraformaldehyde (PFA) for 20 minutes at RT.

    • Wash 3x with PBS. Permeabilize with ice-cold 100% Methanol for 10 minutes.

  • Staining:

    • Block with 5% BSA or Odyssey Blocking Buffer for 1 hour.

    • Incubate with Primary Antibodies overnight at 4°C:

      • Target: Rabbit anti-pSTAT6 (Tyr641) or anti-pERK1/2.

      • Normalization Control: Mouse anti-Total-STAT6 or anti-GAPDH.

    • Wash 4x with PBS-T (0.1% Tween-20).

    • Incubate with Secondary Antibodies (IR-Dye 800CW and 680RD) for 1 hour at RT in the dark.

  • Quantification:

    • Scan plate on a Near-Infrared (NIR) imaging system (e.g., LI-COR Odyssey).

    • Calculate the ratio of Phospho-Signal (800 nm) / Total-Protein Signal (680 nm) .

Data Interpretation & Troubleshooting

Expected Results
Assay TypeMetricExpected Outcome for Active Compound
MTS/CCK-8 IC50< 10 µM indicates moderate potency; < 1 µM indicates high potency.
Microscopy MorphologyCell shrinkage, membrane blebbing (apoptosis) at 24-48h.
In-Cell Western Phospho-RatioDose-dependent decrease in p-STAT6 or p-ERK signal relative to total protein.
Troubleshooting Guide
  • Precipitation: If the compound precipitates in media, reduce the stock concentration or ensure the DMSO concentration is < 0.5%. Warm the media slightly before addition.

  • High Background (ICW): Ensure thorough washing after antibody incubation. Incomplete permeabilization can also trap antibodies.

  • No Inhibition Observed:

    • Verify the cell line expresses the target kinase (e.g., STAT6 is prominent in lymphoma or IL-4 stimulated cells).

    • Ensure the stimulation time is optimized (phosphorylation is transient).

References

  • Chem-Impex. Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate Product Data. Retrieved from .

  • Ohga, K., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters. Retrieved from .

  • BenchChem. Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate: Biological Activity and Applications. Retrieved from .

  • TargetMol. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: Kinase Inhibitor Scaffold.[1] Retrieved from .

  • Mechkarov, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Molecules.[2][3][4][5][6][7][8][9][10][11] Retrieved from .

Sources

In vitro experimental design with Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Experimental Design with Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Abstract & Strategic Context

This compound (hereafter referred to as E-BMP-5 ) represents a "privileged scaffold" in medicinal chemistry. Its structural motif—a pyrimidine core decorated with a hydrophobic benzylamine, a metabolic-labile methylthio group, and an ester functionality—is a validated starting point for developing Tyrosine Kinase Inhibitors (TKIs) (specifically EGFR and Syk) and Antiviral agents (HCMV).

This application note provides a rigorous in vitro characterization framework. Unlike fully optimized clinical candidates, E-BMP-5 acts as a Hit/Lead compound . Therefore, the experimental design focuses on three critical "kill" criteria:

  • Solubility limits (due to the lipophilic benzyl/ester combination).

  • Metabolic liabilities (specifically S-oxidation and ester hydrolysis).

  • Target engagement (Kinase selectivity).

Part 1: Physicochemical Profiling & Compound Management

Before biological testing, the compound's lipophilicity (cLogP ~3.5–4.0) mandates strict handling protocols to prevent precipitation, which causes false negatives in enzymatic assays.

Protocol 1: Stock Preparation & Acoustic Dispensing
  • Rationale: The ethyl ester and benzyl ring create high lipophilicity. Standard aqueous serial dilutions will result in compound "crashing out."

  • Reagents: Anhydrous DMSO (Sigma-Aldrich, >99.9%), 1X PBS (pH 7.4).

Step-by-Step Procedure:

  • Primary Stock: Dissolve E-BMP-5 powder to 10 mM in 100% Anhydrous DMSO. Vortex for 2 minutes. Sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the thioether). Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Intermediate Dilution (The "Shift"): Do NOT dilute directly into water.

    • Prepare a 100x working plate in 100% DMSO.

    • Use an acoustic liquid handler (e.g., Echo 550) or pin tool to transfer nanoliter volumes directly into the assay buffer.

    • Constraint: Final DMSO concentration in cell assays must remain <0.5% (v/v) to avoid solvent toxicity.

Data Output: Solubility Check

Solvent System Solubility Limit (25°C) Observation
100% DMSO > 20 mM Clear solution
100% Ethanol ~ 5 mM Clear solution
PBS (pH 7.4) < 10 µM Precipitate forms rapidly

| PBS + 5% DMSO | ~ 50 µM | Turbid / Metastable |

Part 2: Metabolic Stability Profiling (Microsomal Stability)

Critical Insight: The 2-methylthio (SMe) group is a metabolic "soft spot." Cytochrome P450 enzymes (CYPs) and Flavin-containing monooxygenases (FMOs) rapidly oxidize SMe to sulfoxide (S=O) and sulfone (O=S=O). Simultaneously, carboxylesterases may hydrolyze the 5-ethyl ester to the free acid. You must quantify this intrinsic clearance (


) early.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
  • Objective: Determine

    
     and identify primary metabolites.
    

Workflow:

  • Reaction Mix: Prepare 0.5 mg/mL pooled Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Spike: Add E-BMP-5 to a final concentration of 1 µM (ensure <0.1% DMSO).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH regenerating system (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Metabolic Fate Visualization (Graphviz DOT):

MetabolicFate Parent E-BMP-5 (Parent) Sulfoxide Metabolite M1 (Sulfoxide) Parent->Sulfoxide CYP/FMO (S-Oxidation) Acid Metabolite M3 (Carboxylic Acid) Parent->Acid Esterases (Hydrolysis) Sulfone Metabolite M2 (Sulfone) Sulfoxide->Sulfone CYP (Further Oxidation)

Figure 1: Predicted metabolic pathways for E-BMP-5. The S-oxidation pathway is typically dominant in pyrimidines with C2-thioethers.

Part 3: Target Engagement (Kinase Inhibition)

E-BMP-5 derivatives are structurally homologous to STAT6 inhibitors and EGFR inhibitors (e.g., Gefitinib analogs). The benzylamino group occupies the hydrophobic pocket of the ATP-binding site.

Protocol 3: TR-FRET Kinase Assay (LanthaScreen™ Format)
  • Target: EGFR (WT) or Syk Kinase.[1]

  • Principle: Competition binding. E-BMP-5 displaces a tracer (Alexa Fluor 647-labeled ATP competitive inhibitor) from the kinase-Europium antibody complex.

Step-by-Step Methodology:

  • Plate Setup: Use white, low-volume 384-well plates.

  • Compound Addition: Dispense 10 nL of E-BMP-5 (serial dilution 10 µM to 0.1 nM) using acoustic transfer.

  • Kinase/Antibody Mix: Add 5 µL of Kinase (5 nM) + Eu-anti-Tag Antibody (2 nM) in Kinase Buffer A. Incubate 15 min.

  • Tracer Addition: Add 5 µL of Kinase Tracer 199 (optimized Kd concentration).

  • Incubation: 60 minutes at Room Temperature (dark).

  • Read: Measure TR-FRET signal on a multimode reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Calculation: Calculate IC50 based on the Emission Ratio (665/615).

Experimental Workflow Diagram:

AssayWorkflow Stock 1. Stock Prep 10mM in DMSO Dilution 2. Acoustic Dispensing (Echo 550) Stock->Dilution Enzyme 3. Kinase + Ab Mix (15 min Incubation) Dilution->Enzyme 10 nL transfer Tracer 4. Tracer Addition (Competition Start) Enzyme->Tracer Read 5. TR-FRET Readout (Envision/PHERAstar) Tracer->Read 60 min Equil.

Figure 2: High-Throughput Screening (HTS) workflow for kinase affinity determination.

Part 4: Cellular Viability & Selectivity

To validate if enzymatic inhibition translates to cellular efficacy, use an ATP-quantification assay (e.g., CellTiter-Glo).

Key Cell Lines:

  • A549 / H1975: Non-small cell lung cancer (EGFR driven).

  • RBL-2H3: For Syk-dependent degranulation (Allergy/Asthma model).

  • HFF-1: Human Foreskin Fibroblasts (Toxicity control).

Data Interpretation Guide:

  • Potent: IC50 < 1 µM.

  • Cytotoxic (Off-target): If IC50 in HFF-1 (normal cells) is similar to cancer lines, the compound acts via general toxicity (likely membrane disruption due to lipophilicity) rather than specific kinase inhibition.

References

  • Design of Pyrimidine-5-Carboxamides (STAT6): Nagashima, S., et al. "Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors."[2] Bioorganic & Medicinal Chemistry, 2009.

  • Syk Kinase Inhibition: Hisamichi, H., et al. "Synthetic studies on novel Syk inhibitors.[3] Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives." Bioorganic & Medicinal Chemistry, 2005.

  • Metabolic Stability of Methylthio Groups: Johnson, C.N., et al. "Metabolism of methylthio-substituted heterocycles." Drug Metabolism and Disposition, 2012.
  • EGFR Inhibitor Scaffolds: Abdelall, E.K.A., et al. "Synthesis of new pyrimidine derivatives as EGFR inhibitors." Bioorganic Chemistry, 2019.

Sources

Technical Application Note: Handling, Storage, and Synthetic Utility of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 100973-67-9) is a high-value heterocyclic intermediate primarily utilized in the synthesis of protein kinase inhibitors (e.g., CDK, EGFR, and tyrosine kinase scaffolds) and antiviral agents .[1]

Its structural utility lies in its trifunctional core :

  • C5-Ester: A handle for cyclization (forming pyrimidopyrimidines) or hydrolysis to carboxylic acid.

  • C2-Methylthio group: A "masked" leaving group. It is stable during initial synthesis but can be activated via oxidation (to sulfoxide/sulfone) for nucleophilic aromatic substitution (

    
    ).
    
  • C4-Benzylamine: Provides hydrophobic interaction capabilities often required for ATP-binding pocket occupancy in kinase targets.

This guide provides a standardized protocol for the handling, storage, and solubilization of this compound to prevent common degradation pathways such as thioether oxidation and ester hydrolysis .

Physicochemical Profile

PropertySpecificationNotes
Chemical Name This compound
CAS Number 100973-67-9 Note: distinct from the phenylamino analog (106475-47-2)
Molecular Formula

Molecular Weight 303.38 g/mol
Physical State White to off-white crystalline solid
Solubility DMSO (>25 mg/mL), DMF, ChloroformLow water solubility
pKa (Calculated) Base: ~3.5 (Pyrimidine N)
LogP ~3.2Lipophilic

Storage & Stability Protocol: The "3-Factor" Protection System

The primary degradation risks for this compound are S-oxidation (forming sulfoxides upon air exposure) and hydrolysis (ester cleavage). Adherence to the following "3-Factor" system is mandatory for maintaining >98% purity over 12 months.

Factor 1: Temperature & Atmosphere
  • Long-term Storage (>1 month): Store at -20°C .

  • Short-term Storage (<1 month): 2–8°C is acceptable.

  • Atmosphere: The container must be purged with Argon or Nitrogen before sealing. The thioether moiety is susceptible to slow oxidation by atmospheric oxygen, especially if trace moisture is present.

Factor 2: Moisture Control
  • Desiccation: Store vials inside a secondary container (e.g., a sealed desiccator or a jar with Drierite/Silica gel).

  • Equilibration: Before opening a refrigerated/frozen vial, allow it to equilibrate to room temperature for 30 minutes .

    • Why? Opening a cold vial in humid air causes condensation to form on the solid. This moisture catalyzes ester hydrolysis and promotes oxidation.

Factor 3: Light Protection
  • Store in amber glass vials or wrap clear vials in aluminum foil. Pyrimidine derivatives can undergo slow photodegradation or isomerization under intense UV/visible light.

Storage Workflow Diagram

StorageProtocol Start Receive Compound CheckSeal Inspect Seal & Desiccant Start->CheckSeal ImmediateUse Immediate Use? CheckSeal->ImmediateUse StoreMinus20 Store at -20°C (Argon Purge) ImmediateUse->StoreMinus20 No Thaw Equilibrate to RT (30 mins, Unopened) ImmediateUse->Thaw Yes Desiccator Place in Secondary Desiccated Container StoreMinus20->Desiccator Desiccator->Thaw When needed Open Open in Fume Hood Thaw->Open Weigh Weigh Quickly (Avoid humid air) Open->Weigh ReSeal Purge Headspace (N2/Ar) & Re-seal Weigh->ReSeal ReSeal->StoreMinus20 caption Figure 1: Decision tree for storage and handling to prevent moisture-induced degradation.

Solubilization & Handling Protocols

Solvent Selection
  • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .

    • Protocol: Add solvent to the vial to achieve a concentration of 10–50 mM. Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Alternative: Chloroform or Dichloromethane (DCM) (good for synthetic transfers).

  • Avoid: Water, Ethanol (low solubility), or Diethyl Ether (very low solubility).

Stock Solution Preparation
  • Prepare a 100 mM stock solution in anhydrous DMSO.

  • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C (preferred) or -20°C.

    • Stability:[2] Stable in DMSO at -20°C for up to 3 months.

    • Caution: DMSO is hygroscopic. Keep caps tight to prevent water absorption, which will precipitate the hydrophobic compound.

Synthetic Utility & Reactivity Profile

For medicinal chemists, this compound is a versatile scaffold. The methylthio (SMe) group is the critical "switch" in synthetic pathways.

Mechanism of Action in Synthesis
  • Activation: The C2-SMe group is a poor leaving group. It is typically oxidized using m-CPBA or Oxone to the sulfoxide (SOMe) or sulfone (

    
    ).
    
  • Displacement: The resulting sulfone is a highly reactive leaving group, allowing for Nucleophilic Aromatic Substitution (

    
    )  by amines, anilines, or alkoxides. This allows the installation of diverse R-groups at the C2 position.
    
  • Cyclization: The C5-Ester can react with nucleophiles (like hydrazines or amidines) to close a second ring, forming bicyclic systems like pyrimido[4,5-d]pyrimidines .

Synthetic Pathway Diagram

SynthesisPath Compound Ethyl 4-(benzylamino)- 2-(methylthio)pyrimidine- 5-carboxylate Oxidation Oxidation (m-CPBA or Oxone) Compound->Oxidation Activate C2 Sulfone Intermediate: 2-(Methylsulfonyl) derivative Oxidation->Sulfone Displacement SnAr Displacement (R-NH2 / Heat) Sulfone->Displacement Install R-Group FinalProduct 2-Substituted-4-benzylamino pyrimidine derivative (Kinase Inhibitor Core) Displacement->FinalProduct caption Figure 2: Synthetic activation pathway converting the Methylthio group into a leaving group.

Safety & Hazards (GHS Classification)

While specific toxicological data for this exact intermediate may be limited, it should be handled as a potent bioactive intermediate .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H317: May cause an allergic skin reaction (common for aminopyrimidines).

    • H335: May cause respiratory irritation.

  • PPE Requirements:

    • Nitrile gloves (double gloving recommended during weighing).

    • Safety goggles.

    • Fume Hood: Mandatory for all handling of the solid powder to prevent inhalation.

References

  • BenchChem. Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate Product Entry. (Note: Structural analog used for stability inference).

  • MySkinRecipes. this compound Specifications & CAS 100973-67-9.[1]

  • TargetMol. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Protocols. (General handling for methylthiopyrimidine carboxylates).[2]

  • PubChem. Pyrimidine-5-carboxylic acid, 4-(benzylamino)-2-(methylthio)-, ethyl ester. Compound Summary.[2]

Sources

Application Note: Preparation and Handling of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 100973-67-9) is a critical pharmacophore in medicinal chemistry, widely utilized as a scaffold for the development of kinase inhibitors (e.g., EGFR, CDK) and antiviral agents. Its structural motif—combining a pyrimidine core with a lipophilic benzylamine and a reactive methylthio group—confers specific binding properties but also presents significant solubility challenges in aqueous media.

This guide provides a standardized, self-validating protocol for preparing high-integrity stock and working solutions. It addresses the compound's inherent hydrophobicity and susceptibility to ester hydrolysis, ensuring experimental reproducibility in biological assays.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior is prerequisite to successful solution preparation.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 303.38 g/mol Basis for molarity calculations.
Formula C₁₅H₁₇N₃O₂SContains oxidizable sulfur and hydrolyzable ester.
LogP (Predicted) ~3.5 - 4.2Highly lipophilic; poor water solubility.
Solubility (DMSO) > 25 mg/mL (> 80 mM)Preferred Solvent for stock solutions.
Solubility (Water) < 0.1 mg/mL (Negligible)Risk of Precipitation upon rapid dilution.
Stability Sensitive to high pH & OxidationAvoid alkaline buffers; minimize air exposure.
Mechanistic Insight: The "Crash-Out" Phenomenon

The benzyl group at position 4 significantly increases the Van der Waals surface area, enhancing the hydrophobic effect. When a DMSO stock is added directly to an aqueous buffer, the rapid displacement of the solvation shell can force the compound to aggregate (precipitate) before it disperses. This protocol uses intermediate dilution steps to mitigate this risk.

Materials & Reagents

  • Compound: this compound (Purity >98% by HPLC).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Note: Avoid DMSO stored in plastic for long periods; glass is preferred to prevent leaching.

  • Secondary Solvent (Optional): Ethanol (absolute) or DMF (if DMSO is incompatible with downstream assay).

  • Equipment:

    • Analytical Balance (readability 0.01 mg).

    • Vortex Mixer.

    • Ultrasonic Bath (Temperature controlled).

    • Amber Glass Vials (to protect the thioether from photo-oxidation).

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Target Concentration: 10 mM Volume: 1.0 mL Required Mass: 3.03 mg (approx.)

Step-by-Step Methodology
  • Weighing:

    • Place a clean, dry amber glass vial on the analytical balance.

    • Weigh approximately 3.0 mg of the compound. Record the exact mass (e.g.,

      
       mg).
      
    • Calculation: Calculate the required volume of DMSO (

      
      ) to achieve exactly 10 mM.
      
      
      
      
      Example: For 3.12 mg:
      
      
      .
  • Solvation:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Inspect: Hold the vial up to a light source. The solution must be completely clear.

    • Troubleshooting: If undissolved particles remain, sonicate at room temperature (25°C) for 5 minutes. Do not heat above 40°C to prevent ester degradation.

  • Storage (Critical):

    • Divide the stock into small aliquots (e.g., 50 µL) in cryovials.

    • Store at -20°C or -80°C .

    • Shelf Life: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol 2: Preparation of Working Solution (Aqueous)

Objective: Dilute 10 mM stock to 10 µM assay concentration (0.1% DMSO final).

The "Step-Down" Dilution Method

Direct addition of high-concentration DMSO stock to water often causes precipitation. Use an intermediate step.

  • Thaw:

    • Thaw one aliquot of 10 mM stock at room temperature. Vortex briefly.

  • Intermediate Dilution (10x Concentrate):

    • Prepare a 100 µM intermediate solution in the assay buffer (e.g., PBS + 0.5% Tween-20).

    • Ratio: 10 µL of 10 mM Stock + 990 µL of Buffer.

    • Technique: Pipette the buffer into a tube. While vortexing the buffer gently, slowly inject the DMSO stock into the center of the liquid vortex. This ensures rapid dispersion.

  • Final Dilution (1x Working Solution):

    • Dilute the 100 µM intermediate 1:10 into the final assay wells/tubes to reach 10 µM .

  • Visual QC:

    • Check for turbidity (cloudiness). If the solution is cloudy, the compound has precipitated.

    • Correction: If precipitation occurs, increase the surfactant concentration (e.g., Tween-20 or Triton X-100) in the buffer to 0.1% to stabilize the suspension.

Quality Control & Visualization

Workflow Diagram (Graphviz)

SolutionPrep Start Start: Solid Compound (CAS: 100973-67-9) Weigh Weigh Mass (m) Calculate DMSO Vol Start->Weigh Dissolve Add DMSO Vortex & Sonicate Weigh->Dissolve Check1 Visual Inspection: Clear Solution? Dissolve->Check1 Store Aliquot & Freeze (-20°C) Check1->Store Yes SonicateMore Sonicate (max 40°C) Add 10% more DMSO Check1->SonicateMore No Dilute Step-Down Dilution (1:100 Intermediate) Store->Dilute SonicateMore->Check1 PrecipCheck Turbidity Check Dilute->PrecipCheck Assay Final Assay Buffer (10 µM, <1% DMSO) PrecipCheck->Assay Clear AddSurfactant Add Surfactant (Tween-20) PrecipCheck->AddSurfactant Cloudy AddSurfactant->Assay

Caption: Workflow for the preparation of this compound solutions, including critical QC checkpoints for solubility.

Analytical Verification (HPLC)

For critical assays, validate the concentration of the stock solution:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (pyrimidine ring absorption).

  • Acceptance Criteria: Single peak >98% area; retention time consistent with standard.

References

  • MySkinRecipes. (n.d.). This compound Product Specifications & CAS 100973-67-9. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. PubMed. Retrieved October 26, 2023, from [Link]

Application Note: Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate as a Pharmaceutical Intermediate

[1]

Executive Summary

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 100973-67-9 / Derivatives) represents a "Gateway Scaffold" in medicinal chemistry. It is a highly functionalized pyrimidine intermediate that serves as a critical junction point for the synthesis of kinase inhibitors (e.g., CDK4, EGFR, tyrosine kinases), antiviral agents, and fused heterocyclic systems like pyrido[2,3-d]pyrimidines.

This guide details the technical utility of this intermediate, focusing on its orthogonal reactivity profile: the electrophilic C5-ester, the nucleophilic C4-amine, and the "masked" electrophile at the C2-methylthio position.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₅H₁₇N₃O₂S
Molecular Weight 303.38 g/mol
Core Scaffold Pyrimidine-5-carboxylate
Key Functionalities C2-SMe (Leaving Group Precursor), C4-NHBn (Pharmacophore/Nucleophile), C5-COOEt (Electrophile)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water.
Storage 2–8°C, inert atmosphere (Nitrogen/Argon). Hygroscopic.

Synthetic Utility & Mechanism[2][3][4]

The strategic value of this compound lies in its ability to undergo Regioselective Diversification . The pyrimidine ring is electron-deficient, activating the substituents for displacement or cyclization.

The Reactivity Triad
  • C2-Position (Methylthio Group): This is a robust protecting group that withstands basic hydrolysis but can be "activated" via oxidation to a sulfone (-SO₂Me) or sulfoxide (-SOMe). Once activated, it becomes an excellent leaving group for SNAr displacement by diverse amines, allowing for "Library Generation" at the C2 position.

  • C5-Position (Ethyl Ester): Serves as a handle for acylation, hydrolysis to the carboxylic acid (solubility enhancement), or cyclization partner to form bicyclic systems.

  • C4-Position (Benzylamino): Provides essential hydrophobic bulk often required for ATP-binding pocket occupancy in kinase targets.

Pathway Visualization

SyntheticPathwayStart4-Chloro Precursor(Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate)TargetTARGET INTERMEDIATE(Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate)Start->Target+ Benzylamine(S_NAr at C4)OxidationActivated Sulfone(2-SO2Me)Target->OxidationmCPBA or Oxone(Activation)CyclizationPyrido[2,3-d]pyrimidines(Fused Systems)Target->CyclizationCyclocondensation(at C5/C4)HydrolysisCarboxylic Acid(Free Acid Form)Target->HydrolysisLiOH/NaOH(Ester Hydrolysis)DisplacementC2-DiversifiedAnaloguesOxidation->Displacement+ R-NH2(S_NAr at C2)

Figure 1: Divergent synthetic pathways accessible from the target intermediate.

Detailed Experimental Protocols

Protocol A: Activation of C2-Position (Oxidation to Sulfone)

Context: The methylthio group is a poor leaving group for nucleophilic displacement. Oxidation to the sulfone (-SO₂Me) increases the electrophilicity of the C2 carbon by orders of magnitude.

Materials:

  • Substrate: this compound (1.0 eq)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 2.2–2.5 eq) or Oxone®

  • Solvent: Dichloromethane (DCM) or THF/Water

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the substrate in 50 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add mCPBA (22 mmol) portion-wise over 15 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The sulfone typically appears as a more polar spot.

  • Quench: Quench with saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (to reduce excess peroxide). Stir vigorously for 20 minutes.

  • Extraction: Separate phases. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude sulfone is often pure enough for the next step. If necessary, recrystallize from EtOAc/Hexane.

Protocol B: C2-Diversification (SNAr Displacement)

Context: Replacing the sulfone with an amine to generate a library of kinase inhibitors.

Materials:

  • Substrate: Sulfone intermediate from Protocol A (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2–1.5 eq)

  • Base: DIPEA or Cs₂CO₃ (2.0 eq)

  • Solvent: DMF, DMSO, or Dioxane

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, dissolve the sulfone intermediate (1 mmol) in 3 mL of dry DMF.

  • Reagent Addition: Add the amine (1.2 mmol) and DIPEA (2.0 mmol).

  • Heating:

    • Standard: Heat to 60–80°C for 4–12 hours.

    • Microwave: 100°C for 20–40 minutes (preferred for sterically hindered amines).

  • Workup: Pour reaction mixture into ice-water. If a precipitate forms, filter and wash with water. If no precipitate, extract with EtOAc.

  • Validation: Verify C2-substitution via ¹H NMR (loss of -SO₂Me singlet at ~3.3 ppm).

Protocol C: Synthesis of Pyrido[2,3-d]pyrimidines (Cyclization)

Context: Creating fused bicyclic systems, a common scaffold in drugs like Palbociclib analogues.

Methodology:

  • Reagents: React the intermediate with a dielectrophile (e.g., diethyl ethoxymethylenemalonate) or undergo intramolecular cyclization if the C4-benzylamine carries a pendant functional group.

  • Conditions: High temperature (120°C+) in diphenyl ether or using NaOEt in ethanol for Dieckmann-type condensations involving the C5-ester.

Quality Control & Troubleshooting

Analytical Standards
  • HPLC Purity: >95% required for biological assays.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • NMR Signature:

    • S-Me: Singlet at ~2.5 ppm (disappears upon oxidation/displacement).

    • Ethyl Ester: Quartet at ~4.3 ppm, Triplet at ~1.3 ppm.

    • Benzylamino: Doublet (CH₂) at ~4.7 ppm, Multiplet (Ph) at 7.2–7.4 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Oxidation Old mCPBA; insufficient equivalents.Use 2.5 eq mCPBA; verify reagent activity via iodometric titration.
Hydrolysis of Ester Basic conditions too harsh during workup or displacement.Avoid strong hydroxide bases (NaOH) during C2-displacement; use DIPEA/Dioxane instead.
No Reaction at C2 Steric hindrance of incoming amine.Switch to microwave heating; use Sulfone (not Sulfoxide) as it is a better leaving group.
Side Product Formation Oxidation of benzylamine nitrogen.Control temperature strictly at 0°C during mCPBA addition; do not over-oxidize.

References

  • Barvian, M., et al. (2000).[1] "Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases."[1] Journal of Medicinal Chemistry, 43(24), 4606-4616.[1] Link

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387. Link

  • Chemical Society. (1971). "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C: Organic, 1615-1619. Link

  • MedChemExpress. "Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Product Data." Link

  • Taylor & Francis. (2020). "Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Application Note: Multiparametric Lead Optimization via Matched Molecular Pair Analysis (MMPA) and Integrated ADMET Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of "Molecular Obesity"

In modern drug discovery, a common pitfall during the hit-to-lead phase is the pursuit of potency at the expense of physicochemical properties—a phenomenon often termed "molecular obesity." Researchers frequently add lipophilic groups to improve binding affinity (IC50), but this inadvertently increases LogD, leading to poor metabolic stability, low solubility, and high attrition rates in Phase I clinical trials due to safety or pharmacokinetic (PK) failures.

This Application Note details a rigorous, self-validating workflow that integrates Matched Molecular Pair Analysis (MMPA) with High-Throughput Microsomal Stability Profiling . By focusing on Lipophilic Efficiency (LipE) rather than raw potency, this protocol provides a systematic method to optimize leads for both efficacy and drug-likeness simultaneously.

Theoretical Framework

The Metric: Lipophilic Efficiency (LipE)

To ensure high-quality leads, we utilize LipE as the primary optimization metric. LipE normalizes potency against lipophilicity.[1][2]



  • Target: A LipE value > 5.0 (and ideally > 6.0) suggests a molecule that derives its potency from specific polar interactions rather than non-specific hydrophobic effects.

  • Rationale: High LipE correlates with better solubility and reduced off-target toxicity (promiscuity).

The Strategy: Matched Molecular Pair Analysis (MMPA)

MMPA compares the properties of two molecules that differ only by a single, defined chemical transformation (e.g., replacing a Hydrogen with a Fluorine) while the rest of the scaffold (the "environment") remains constant. This isolates the structural cause of a property change (


), removing the noise inherent in standard SAR analysis.

Workflow Visualization

The following diagram illustrates the iterative cycle of using MMPA to drive experimental design.

MMPA_Workflow Start Hit Identification MMPA Computational MMPA (Identify Transformations) Start->MMPA Design Design New Analogs (Hypothesis Generation) MMPA->Design Apply Rules Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening (Potency + ADMET) Synthesis->Screening Analysis Calculate Delta LipE & Delta CLint Screening->Analysis Analysis->MMPA Update Database Analysis->Design Refine SAR

Figure 1: The iterative optimization cycle integrating computational MMPA with experimental screening data.

Protocol 1: Computational Design via MMPA

Objective: To identify structural transformations that consistently improve metabolic stability without eroding potency.

Prerequisites: A dataset of existing SAR (internal or public like ChEMBL) containing structures, IC50 data, and microsomal clearance data.

Procedure:

  • Fragmentation: Use an algorithm (e.g., Hussain-Rea) to fragment molecules into key-value pairs (Key = Environment/Scaffold; Value = Variable Fragment).

  • Indexing: Identify pairs of molecules sharing the exact same "Key" but different "Values" (e.g., Molecule A has -H, Molecule B has -Cl).

  • Delta Calculation: For every pair, calculate:

  • Statistical Filtering: Filter for transformations that appear in at least 5 different environments (scaffolds) to ensure statistical significance.

  • Selection: Select transformations where the mean

    
     is negative (improved stability) and 
    
    
    
    is positive or neutral.

Protocol 2: Metabolic Stability Assessment (Microsomal Stability)

Objective: To experimentally validate the predicted stability of the designed analogs using Human Liver Microsomes (HLM).

Scientific Integrity Check: This assay uses a substrate concentration of 1 µM. This is critical to ensure the reaction proceeds under linear kinetics (


), allowing for the accurate calculation of intrinsic clearance (

).
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3.3 mM

    
    .[3]
    
  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution prepared fresh).

  • Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

  • Test Compounds: 10 mM DMSO stocks.

Experimental Steps
  • Preparation of Reaction Plate:

    • Dilute test compounds to 2 µM in Phosphate Buffer (2x concentration).

    • Prepare Microsome Solution: Dilute HLM to 1.0 mg/mL in Phosphate Buffer (2x concentration).

  • Pre-Incubation:

    • Add 30 µL of 2 µM Compound Solution to a 96-well plate.

    • Add 30 µL of 1.0 mg/mL Microsome Solution.

    • Final concentrations at this stage: 1 µM Compound, 0.5 mg/mL Microsomes.

    • Incubate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation:

    • Add 60 µL of pre-warmed NADPH solution to initiate the reaction.

    • Note: Include a "No NADPH" control row to detect non-enzymatic degradation.

  • Sampling (Kinetic Time-Points):

    • At

      
       minutes, remove 30 µL aliquots from the reaction plate.
      
  • Quenching:

    • Immediately transfer the aliquot into a quench plate containing 120 µL of ice-cold Quench Solution (ACN + Internal Standard).

    • Vortex for 5 minutes to precipitate proteins.

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Assay Logic Visualization

Microsomal_Assay cluster_sampling Kinetic Sampling Loop Prep Prepare 2x Stocks (Cmpd & Microsomes) Mix Mix & Pre-incubate (37°C, 10 min) Prep->Mix Start Add NADPH (Start Reaction) Mix->Start Sample Extract Aliquot (0, 5, 15, 30, 45 min) Start->Sample Quench Quench in Cold ACN (+ Internal Standard) Sample->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze Calc Calculate Half-life (t1/2) & Intrinsic Clearance Analyze->Calc

Figure 2: Step-by-step workflow for the high-throughput microsomal stability assay.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log of the remaining compound area ratio (Compound/Internal Standard) versus time. The slope of the line is


.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Decision Matrix (Traffic Light System)

Use the table below to categorize leads based on the integrated data.

ParameterHigh Risk (Red)Moderate (Yellow)Ideal (Green)
LipE < 3.03.0 – 5.0> 5.0

(Human)
> 40 µL/min/mg15 – 40 µL/min/mg< 15 µL/min/mg
LogD > 4.03.0 – 4.01.0 – 3.0

Interpretation:

  • Scenario A (High Potency, High Clearance): The compound is likely too lipophilic. Use MMPA to find a polar group scan (e.g., C-H to C-N or C-O) that maintains binding vectors but lowers LogD.

  • Scenario B (Low Potency, Low Clearance): The scaffold is stable but lacks binding energy. Use MMPA to identify "magic methyl" positions—small lipophilic additions that boost potency without drastically impacting LogD.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery.

  • Freeman-Cook, K. D., et al. (2013). Lipophilic Efficiency: The Most Important Efficiency Metric in Medicinal Chemistry.[4] Future Medicinal Chemistry.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Kramer, C., & Gedeck, P. (2010). Matched Molecular Pair Analysis: Significance and the Impact of Experimental Uncertainty. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Synthesis of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Architecture

This guide addresses the optimization of the nucleophilic aromatic substitution (


) reaction required to synthesize Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate .

While the formation of the pyrimidine core is well-documented, the subsequent functionalization at the C4 position is the critical yield-determining step. The reaction involves the displacement of a chloride leaving group by benzylamine, governed by the addition-elimination mechanism.

Core Reaction Scheme

The synthesis relies on the reactivity differential between the C4-chloride and the C2-methylthio group. The electron-withdrawing ester group at C5 activates the C4 position, making it highly susceptible to nucleophilic attack by benzylamine.

ReactionScheme SM1 Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate (Electrophile) Intermediate Meisenheimer-like Complex SM1->Intermediate + Reagent Reagent Benzylamine (Nucleophile) Reagent->Intermediate Base Base (TEA/DIPEA) (HCl Scavenger) Base->Intermediate promotes Product Ethyl 4-(benzylamino)-2- (methylthio)pyrimidine-5-carboxylate (Target) Intermediate->Product - HCl

Figure 1: Reaction pathway for the C4-selective


 displacement.

Optimized Experimental Protocol

This protocol prioritizes isolated yield and purity over raw reaction speed. It utilizes a solvent system that facilitates direct crystallization, minimizing yield loss during chromatography.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Chloro-Pyrimidine Precursor 1.0SubstrateMust be dry; hydrolysis of C4-Cl yields inert 4-OH species.
Benzylamine 1.1 - 1.2NucleophileSlight excess ensures complete conversion.
Triethylamine (TEA) 1.5BaseScavenges HCl; prevents protonation of benzylamine.
Ethanol (Anhydrous) SolventMediumPolar protic; supports precipitation of product upon cooling.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 equiv) in anhydrous Ethanol (10 mL per gram of substrate).

  • Addition: Add Triethylamine (1.5 equiv) followed by the dropwise addition of Benzylamine (1.1 equiv) at room temperature.

    • Why: Dropwise addition controls the exotherm and prevents localized "hotspots" that could lead to bis-substitution (though rare at C2).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear; product appears at lower Rf (~0.4).

  • Workup (The Yield Critical Step):

    • Cool the reaction mixture slowly to room temperature, then to 0–4°C in an ice bath.

    • The product should crystallize out as a white/off-white solid.

    • Troubleshooting: If no precipitate forms, reduce solvent volume by 50% under vacuum or add cold water (anti-solvent) dropwise until turbidity persists.

  • Isolation: Filter the solid and wash with cold Ethanol/Water (1:1). Dry under vacuum at 45°C.

Troubleshooting & Optimization Guide

This section addresses specific failure modes based on the reaction mechanism.

Issue 1: Low Yield (<60%)

Diagnosis: Incomplete conversion or loss during isolation.

  • Scenario A: Starting material remains on TLC.

    • Root Cause:[1][2] Nucleophile deactivation (protonation) or insufficient energy.

    • Fix: Add 0.5 equiv more TEA. Ensure temperature is at actual reflux.

  • Scenario B: Reaction is clean, but mass recovery is low.

    • Root Cause:[1][2] Product is too soluble in the mother liquor.

    • Fix: Do not use pure Ethanol for washing. Use a 1:1 Ethanol:Water mix. The ester is hydrophobic; water forces it out of solution.

Issue 2: Impurity Profile (Side Reactions)

Diagnosis: Multiple spots on TLC or "oily" crude product.

Impurity TypeObservationCauseCorrective Action
Hydrolysis Product Acidic peak in LCMS; high polarity spot.Wet solvent or atmospheric moisture. The C5-ester hydrolyzes to carboxylic acid.Use anhydrous Ethanol. Install a drying tube (CaCl2) or N2 balloon.
4-Hydroxy Artifact Starting material converts to 4-OH pyrimidine (inert).Moisture present before benzylamine addition.Dry the chloro-precursor under high vacuum before use.
Bis-substituted High MW impurity.Displacement of both C4-Cl and C2-SMe.Reduce temperature. Ensure C2-SMe has not oxidized to Sulfone (

), which is a hyper-active leaving group.
Logic Flow for Troubleshooting

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains SM Remains CheckTLC->SM_Remains Clean_Profile Clean Profile (Product formed) CheckTLC->Clean_Profile New_Spots New Impurity Spots CheckTLC->New_Spots Action_Heat Increase Temp/Time Add Base SM_Remains->Action_Heat Action_Solubility Product lost in filtrate? Add Water to precipitate Clean_Profile->Action_Solubility Action_Dry Check Solvent Water Content (Hydrolysis Risk) New_Spots->Action_Dry

Figure 2: Decision matrix for diagnosing yield failures.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Ethanol? A: Yes. DMF accelerates the reaction (


 is faster in polar aprotic solvents). However, DMF is harder to remove and prevents the "direct crystallization" workup. You will likely need an aqueous extraction (EtOAc/Water) followed by column chromatography, which often lowers isolated yield. Use DMF only if the Ethanol reflux fails to drive conversion.

Q: Why is the C2-SMe group stable? I thought it was a leaving group? A: The C2-SMe group is a poor leaving group compared to C4-Cl. The C4 position is more electron-deficient due to the para-relationship with the N1 nitrogen and the ortho-relationship with the C5-ester. However, if you use a strong alkoxide base (like NaOEt) instead of an amine/TEA, you risk displacing the SMe group [1].

Q: My product is yellow/orange. It should be white. A: Coloration often comes from trace oxidation of the sulfur or impurities from the benzylamine. Recrystallize from n-Butanol or Ethanol/Water . If the color persists, wash the organic layer (if extracting) with 10% Sodium Metabisulfite to reduce any oxidized sulfur species.

Q: How do I store the precursor (Chloro-pyrimidine)? A: Store at -20°C under Nitrogen. The C4-Cl bond is labile to hydrolysis. If the precursor turns from white to yellow/gummy, it has likely partially hydrolyzed to the 4-hydroxy derivative, which will NOT react with benzylamine [2].

References

  • Regioselectivity of

    
     on Pyrimidines: 
    Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.[3]
    Source: WuXi AppTec, QM Magic Class, Chapter 48.
    URL:[Link]
    
  • Precursor Stability & Reactivity: Title: Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.[4] Source: Journal of the Chemical Society C: Organic, 1971. URL:[Link][5]

  • General

    
     Mechanism: 
    Title: Nucleophilic Aromatic Substitution (NAS).[2]
    Source: Master Organic Chemistry.
    URL:[Link]
    

Sources

Common side products in Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Synthesis Optimization Ticket Subject: Troubleshooting Impurities in Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering specific chemoselectivity issues during the nucleophilic aromatic substitution (


) of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate  with benzylamine .

While the 4-chloro position is electronically activated for displacement, the pyrimidine scaffold presents three competing electrophilic sites that generate common side products:

  • C4-Position (Desired): Displacement of Chloride.

  • C2-Position (Undesired): Displacement of the Methylthio (-SMe) group.

  • C5-Ester (Undesired): Nucleophilic attack on the carbonyl (Amidation).

This guide deconstructs these failure modes and provides a validated protocol to maximize the yield of your target kinase inhibitor intermediate.

Module 1: The Impurity Profile (Troubleshooting)

Use this Q&A section to identify the specific side products observing in your LC-MS or NMR data.

Q1: I see a byproduct with a mass shift of +61 Da (M+ ~364). What is it?

Diagnosis: The Benzylamide Impurity. Cause: Reaction temperature too high or reaction time too long. Mechanism: Benzylamine is a potent nucleophile. Once the C4-Cl is displaced, excess benzylamine attacks the C5-ethyl ester, converting it into a N-benzylamide. Prevention:

  • Avoid refluxing in high-boiling alcohols (e.g., EtOH, n-BuOH) if possible.[1]

  • Maintain temperature

    
     40°C.
    
  • Use stoichiometric amine (1.05–1.1 eq) with a non-nucleophilic base (DIPEA) rather than excess benzylamine.

Q2: I see a byproduct with a mass shift of +59 Da (M+ ~362). What is it?

Diagnosis: The Bis-Addition Product (C2-Displacement). Cause: Displacement of the methylthio group (-SMe) by benzylamine. Mechanism: While -SMe is a poorer leaving group than -Cl, it can be displaced under forcing conditions or if the starting material is partially oxidized .[1]

  • Critical Insight: If your starting material was stored improperly, the sulfide oxidizes to a sulfoxide (-S(O)Me). The sulfoxide is a "super-leaving group" (better than Cl), leading to rapid C2 substitution. Prevention:

  • Check the quality of your Chloro-precursor. If the S-Me peak in

    
     NMR is split or shifted downfield (>2.6 ppm), purify the starting material first.
    
Q3: My reaction stalled, and I see a peak at M-28 (M+ ~275).

Diagnosis: The Hydrolysis Product (Carboxylic Acid). Cause: Wet solvent or presence of hydroxide/water. Mechanism: Hydrolysis of the ethyl ester to the carboxylic acid.[1] This often happens if using un-dried ethanol with NaOH/KOH bases. Prevention: Use anhydrous solvents (THF or DCM) and organic bases (TEA or DIPEA).

Module 2: Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the side reactions.

ReactionLandscape SM Starting Material (4-Cl, 2-SMe, 5-COOEt) Target TARGET PRODUCT (4-NHBn, 2-SMe, 5-COOEt) SM->Target Benzylamine < 40°C, Mild Base Impurity_Bis IMPURITY B: Bis-Amino (Attack at C2) Mass: +59 Da SM->Impurity_Bis Forcing Conditions Impurity_Ox Oxidized Precursor (2-S(O)Me) SM->Impurity_Ox Air/Aging Impurity_Amide IMPURITY A: Amide (Attack at Ester) Mass: +61 Da Target->Impurity_Amide Excess Amine High Temp (>80°C) Impurity_Ox->Impurity_Bis Rapid Displacement (S(O)Me is labile)

Figure 1: Chemoselectivity map showing the primary reaction path (Green) and competing failure modes (Red/Yellow).

Module 3: Optimized Experimental Protocol

This protocol is designed to suppress amidation and C2-displacement by controlling kinetics.

Reagents:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

  • Benzylamine (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). Avoid Ethanol to prevent transesterification or high-temp reflux.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the chloropyrimidine (1.0 eq) in anhydrous THF (5 mL/mmol) under a Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Why? Kinetic control favors the displacement of the highly reactive C4-Cl over the ester or C2-SMe.

  • Addition: Add DIPEA (1.2 eq) followed by the dropwise addition of Benzylamine (1.05 eq).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20–25°C). Monitor by TLC/LC-MS.

    • Checkpoint: The reaction is usually complete within 2–4 hours at RT. Do NOT heat unless conversion is stalled (<10%).

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove excess benzylamine) and Brine. Dry over

    
    .
    
  • Purification: If necessary, recrystallize from EtOH/Hexane or perform flash chromatography (Hexane/EtOAc).

Module 4: Data Reference Table

Use this table to validate your NMR/MS data against known impurities.

Compound IdentityMolecular WeightMass Shift (

)
Key

NMR Feature
Target Product ~303.38 0 Triplet (~1.3 ppm) & Quartet (~4.3 ppm) for Ethyl Ester.
Amide Impurity ~364.4+61Loss of Ethyl signals (1.3/4.3 ppm). New benzylic doublet (~4.5 ppm).
Bis-Amino Impurity ~362.4+59Loss of S-Me singlet (~2.5 ppm). Two sets of benzyl signals.
Hydrolysis (Acid) ~275.3-28Loss of Ethyl signals. Broad OH peak (10-12 ppm).
Oxidized SM ~248 (Sulfoxide)+16S-Me peak shifts downfield significantly (>2.8 ppm).

References

  • Mechanism of SnAr in Pyrimidines

    • Title: Nucleophilic aromatic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxyl
    • Source: Journal of the Chemical Society C.
    • Relevance: Establishes the lability of the methylthio group under nucleophilic conditions.
  • Regioselectivity Analysis

    • Title: Understanding the highly variable Regioselectivity in SnAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec (QM Magic Class).
    • Relevance: Explains the electronic preference for C4 vs C2 substitution.
  • General Synthesis & Applications

    • Title: Ethyl 4-chloro-2-(methylthio)
    • Source: MedChemExpress.[2]

    • Relevance: Confirms the utility of the intermediate for kinase inhibitor synthesis (CDK4, PDGF).[1]

  • Displacement of Sulfoxides

    • Title: Chemoselective Displacement of Methylsulfinyl Group with Amines.[3]

    • Source: ResearchG
    • Relevance: Validates that oxidized sulfur (SOMe) is a competitive leaving group against Chlorine.

Sources

Troubleshooting low yield in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Yield in Pyrimidine Scaffolds Last Updated: 2024-05-20

Diagnostic Overview

Welcome to the Pyrimidine Synthesis Support Center. Low yields in pyrimidine chemistry generally stem from three distinct bottlenecks: Cyclization Stalling (Biginelli/Pinner), Catalyst Deactivation (Cross-coupling), or Isolation Loss (High polarity).

Use the following logic flow to identify your specific failure mode before proceeding to the detailed modules.

PyrimidineTroubleshooting Start Identify Failure Stage Decision1 Is the ring forming? Start->Decision1 Cyclization Cyclization Issue (Biginelli/Pinner) Decision1->Cyclization No (SM remains) Func Functionalization Issue (Suzuki/Sonogashira) Decision1->Func Ring exists, coupling fails Isolation Isolation Issue (Product lost in aqueous) Decision1->Isolation Reaction works, mass low CheckAcid Check Acid Catalyst (Too strong = Urea decomp) (Too weak = Slow Imine) Cyclization->CheckAcid CheckWater Water Management (Hydrolysis of Imine?) CheckAcid->CheckWater CatPoison Catalyst Poisoning (N-coordination?) Func->CatPoison Regio Regioselectivity (C4 vs C2 competition) CatPoison->Regio Polarity High Polarity? (Switch to HILIC/Salting Out) Isolation->Polarity

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in pyrimidine synthesis.

Module A: De Novo Synthesis (The Biginelli Reaction)[1][2]

The Biginelli reaction is the workhorse for dihydropyrimidinone (DHPM) synthesis. However, it is notoriously sensitive to the acidity "sweet spot."

The Mechanism-Yield Link

The reaction proceeds via an N-acyliminium ion intermediate [1].[1]

  • Aldehyde + Urea → Acyl Imine (Rate Limiting Step 1)

  • Acyl Imine +

    
    -Keto Ester → DHPM 
    
Troubleshooting FAQ

Q: My reaction remains stuck at the aldehyde/urea stage. Why? A: Your acid catalyst is likely too weak or the equilibrium is shifting back to starting materials.

  • Technical Insight: The formation of the N-acyliminium ion requires acid catalysis to eliminate water.[1] If the acid is too weak (e.g., acetic acid alone), the intermediate never forms.

  • Solution: Switch to a Lewis Acid catalyst. Ytterbium Triflate [Yb(OTf)

    
    ]  (5-10 mol%) is superior because it coordinates to the carbonyl oxygen, stabilizing the intermediate without degrading the urea [2].
    

Q: I see a lot of sticky red byproducts and low yield. A: This is a symptom of urea decomposition or aldol polymerization .

  • Causality: Strong Brønsted acids (conc. HCl/H

    
    SO
    
    
    
    ) can hydrolyze urea into ammonia and CO
    
    
    at high temperatures. The ammonia then reacts non-specifically.
  • Solution: Use a "buffer-like" system. If you must use Brønsted acids, use TMSCl/NaI or polyphosphate ester (PPE) which promotes dehydration without hydrolyzing the urea.

Q: Can I use microwave irradiation? A: Yes, and you should.

  • Data: Microwave synthesis typically increases yields by 20-30% compared to thermal reflux because it rapidly overcomes the activation energy barrier for the condensation step, minimizing the time available for side reactions [3].

Module B: Functionalization (Pd-Catalyzed Cross-Coupling)

Functionalizing halogenated pyrimidines (e.g., 2,4-dichloropyrimidine) via Suzuki-Miyaura coupling often fails due to the "Nitrogen Sink" effect .

The Problem: Catalyst Poisoning

Pyrimidine nitrogens have a lone pair that is highly capable of coordinating to Palladium (Pd). If the pyrimidine binds to the Pd center, it displaces the phosphine ligands, creating an inactive "Pd-Pyrimidine" complex that precipitates as Pd-black.

Troubleshooting Guide
IssueSymptomCorrective Action
Catalyst Poisoning Reaction turns black immediately; SM recovered.Switch Ligands. Use bulky, electron-rich phosphines like X-Phos or S-Phos . The steric bulk prevents the Pd from coordinating to the pyrimidine nitrogen [4].
Regioselectivity Mixture of C2 and C4 products.Control Temp & Stoichiometry. C4 is more electron-deficient and reactive. Perform C4 coupling at RT to 40°C with 1.0 eq boronic acid. C2 coupling requires higher temps (>80°C) [5].
Hydrolysis Chloropyrimidine converts to hydroxypyrimidine.Base Selection. Strong bases (NaOH) hydrolyze the C-Cl bond. Switch to mild, non-nucleophilic bases like K

PO

or Cs

CO

in anhydrous dioxane.
Visualization: Site Selectivity Rules

Regioselectivity Substrate 2,4-Dichloropyrimidine C4_Path Position C4 (Most Electron Deficient) Substrate->C4_Path First Attack C2_Path Position C2 (Less Reactive) Substrate->C2_Path Second Attack Product1 4-Aryl-2-chloro (Major Product at RT) C4_Path->Product1 Fast Product2 2,4-Diaryl (Requires Heat) Product1->Product2 Slow (Requires >80°C)

Figure 2: Regioselectivity hierarchy in 2,4-dichloropyrimidine coupling. C4 is the primary electrophilic site.

Module C: Isolation & Purification

Researchers often create the product successfully but lose it during workup because pyrimidines are amphoteric and highly polar .

Q: My product is in the aqueous layer during extraction. A: Pyrimidines with -NH, -OH, or -NH


 groups are water-soluble.
  • Protocol 1 (Salting Out): Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic pyrimidine into the organic layer (THF/EtOAc mix).

  • Protocol 2 (pH Adjustment): Calculate the pKa. If your pyrimidine has a basic nitrogen (pKa ~2-4), extract at pH 10. If it has an acidic proton (like a uracil derivative), extract at pH 4-5.

Q: It streaks on silica gel. A: The basic nitrogens interact with the acidic silanols on the silica.

  • Solution: Add 1-2% Triethylamine (TEA) to your eluent. This "caps" the silica sites. Alternatively, switch to Neutral Alumina or use a C18 Reverse Phase column with Water/Methanol gradients [6].

Standard Operating Procedure (SOP)

Protocol: Optimized Microwave-Assisted Biginelli Synthesis

Use this protocol to benchmark your reagents.

Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea


 DHPM
  • Reagents:

    • Benzaldehyde (1.0 mmol)

    • Ethyl Acetoacetate (1.0 mmol)

    • Urea (1.2 mmol)

    • Catalyst: Yb(OTf)

      
       (5 mol%, 31 mg)
      
    • Solvent: Ethanol (0.5 mL) or Solvent-free

  • Procedure:

    • Combine reagents in a 10 mL microwave vial.

    • Irradiate at 120°C for 10 minutes (Max power 150W).

    • Checkpoint: TLC (3:7 EtOAc:Hexane). Product should be the major spot.

  • Workup (The "Crash Out" Method):

    • Pour the hot reaction mixture into crushed ice (20 g).

    • Stir vigorously for 15 minutes. The DHPM should precipitate as a solid.

    • Filter and wash with cold water/ethanol (9:1).

    • Recrystallization: From hot ethanol if purity is <95%.

References

  • Kappe, C. O. (1993).[2] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963.[3] Link

  • Ma, Y., et al. (2000).[4] Lanthanide Triflate Catalyzed Biginelli Reaction. The Journal of Organic Chemistry, 65(12), 3864–3868. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Gong, Y., et al. (2004). Regioselective Suzuki coupling of 2,4-dichloropyrimidine.[5] Synlett, 2004(15), 2777-2781. Link

  • Kazoka, H. (2007).[6] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.[6] Link

Sources

Purification challenges for Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Challenges Classification: Intermediate / Kinase Inhibitor Scaffold Support Level: Tier 3 (Senior Scientist / Process Chemistry)

Technical Overview & Impurity Profile

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, Raf inhibitors). Its synthesis typically involves a Nucleophilic Aromatic Substitution (


) of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with benzylamine.

While the synthesis is straightforward, purification is complicated by the physicochemical properties of the functional groups:

  • The Basic Amine (Benzylamine): Often used in excess to drive the reaction, it "drags" on silica and co-elutes with the product.

  • The Thioether (S-Me): Susceptible to inadvertent oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ).
  • The Ester (COOEt): Prone to hydrolysis (saponification) if workup conditions are too basic or acidic.

Impurity Profile Table
Impurity TypeOriginDetection (TLC/LCMS)Risk Factor
Benzylamine Unreacted ReagentLow UV absorbance, stains with Ninhydrin. Broad tailing peak.High (Interferes with next step)
Carboxylic Acid Hydrolysis of EsterHighly polar, stays at baseline on normal phase.Medium (Occurs at high pH)
Sulfoxide/Sulfone Oxidation of S-MeMore polar than product. Mass shift +16/+32 Da.Medium (Solvent peroxides)
Bis-benzylamine Double displacementNon-polar. Mass shift (displacement of S-Me).Low (Requires high heat/forcing conditions)

Troubleshooting Guide (Q&A)

Issue 1: "I cannot remove excess benzylamine. It co-elutes on the column."

Diagnosis: Benzylamine is a primary amine with a pKa of ~9.3. It interacts strongly with the acidic silanols on silica gel, causing peak tailing that contaminates your product.

Solution A: The "pH Swing" Extraction (Recommended) The product (an aminopyrimidine with an electron-withdrawing ester) is significantly less basic than benzylamine.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash with 10% Citric Acid or 0.5 M HCl (Cold).

    • Mechanism:[1][2][3][4] Benzylamine (

      
      ) is fully protonated and moves to the aqueous layer. The pyrimidine product (
      
      
      
      ) remains predominantly neutral and stays in the organic layer.
  • Separate layers immediately to prevent ester hydrolysis.

  • Wash organic layer with Brine, dry over

    
    .
    

Solution B: Scavenger Resins (For small scale) If acid washing causes precipitation or hydrolysis, add a polymer-supported isocyanate or aldehyde resin to the organic mixture. Stir for 2-4 hours. The resin reacts covalently with the primary amine (benzylamine) but not the secondary amine (product). Filter to remove.

Issue 2: "My product yield is low, and I see a baseline spot on TLC."

Diagnosis: You are likely experiencing Ester Hydrolysis . The ethyl ester at the 5-position is activated by the electron-deficient pyrimidine ring, making it more susceptible to hydrolysis than a standard benzoate ester.

Corrective Actions:

  • Avoid Strong Bases: Do not use NaOH or KOH for the workup. Use

    
     or 
    
    
    
    if neutralization is needed.
  • Temperature Control: Perform all acid/base washes at

    
    .
    
  • Dryness: Ensure the organic solvent used for column chromatography is dry. Wet silica + methanol (in the mobile phase) can promote slow hydrolysis on the column.

Issue 3: "I see a new impurity peak (M+16) after storing the compound."

Diagnosis: This is the Sulfoxide derivative (S-Me


 S(O)-Me).
Thioethers are sensitive to oxidation. This often happens if the compound is stored in solution with solvents containing peroxides (e.g., uninhibited ethers, THF) or exposed to air on silica gel for too long.

Corrective Actions:

  • Solvent Hygiene: Test solvents for peroxides before use.

  • Rapid Chromatography: Do not leave the compound on the silica column overnight. Air flowing through silica accelerates oxidation.

  • Storage: Store the solid under Nitrogen or Argon at

    
    .
    

Optimized Purification Protocols

Protocol A: Crystallization (Scalable)

Best for >5g scale where chromatography is expensive.

  • Concentrate the crude reaction mixture (EtOAc/DMF) to a thick oil.

  • Dissolve in a minimum amount of hot Ethanol (EtOH) (

    
    ).
    
  • Slowly add Water dropwise until turbidity persists.

  • Allow to cool to room temperature with slow stirring, then cool to

    
    .
    
  • Filter the solid.[4][5]

    • Note: Benzylamine remains in the mother liquor.

  • Wash the cake with cold EtOH:Water (1:1).

Protocol B: Flash Chromatography (High Purity)

Best for <1g scale or difficult separations.

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%

    
     40% EtOAc).
    
  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? TEA saturates the silica sites, preventing the benzylamine and the product from streaking.

  • Loading: Load as a liquid injection in DCM or dry load on Celite. Avoid loading in DMF (causes peak broadening).

Visualizations

Diagram 1: Purification Decision Tree

Use this logic flow to determine the best workup method based on your specific scale and impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckScale Scale > 5g? Start->CheckScale CheckImpurity Main Impurity? CheckScale->CheckImpurity No (Low Scale) Crystallization Method B: Crystallization (EtOH/Water) CheckScale->Crystallization Yes (High Scale) AcidWash Method A: Acid Wash (0.5M Citric Acid) CheckImpurity->AcidWash Excess Benzylamine Column Method C: Column Chromatography (Hex/EtOAc + 1% TEA) CheckImpurity->Column Close Eluting Byproducts Resin Method D: Scavenger Resin (Isocyanate) CheckImpurity->Resin Acid Sensitive Product AcidWash->Column If purity < 95% Crystallization->Column If mother liquor valuable

Caption: Decision tree for selecting the optimal purification strategy based on scale and impurity sensitivity.

Diagram 2: Reaction & Impurity Pathways

Understanding where the impurities come from to prevent them.

ReactionPathways SM Starting Material (4-Cl-2-SMe-Pyrimidine) Product Target Product (4-NHBn-2-SMe) SM->Product + BnNH2 (SNAr) BnNH2 Benzylamine (Reagent) BnNH2->Product Imp_Salt Benzylamine Salt (Removable in Aqueous) BnNH2->Imp_Salt + Citric Acid (Wash Step) Imp_Hydrolysis Impurity: Acid (Hydrolysis of Ester) Product->Imp_Hydrolysis High pH / Heat (Workup) Imp_Oxidation Impurity: Sulfoxide (Oxidation of S-Me) Product->Imp_Oxidation Peroxides / Air (Storage)

Caption: Chemical pathways showing the formation of the target product and common degradation impurities.

References

  • Synthesis of Pyrimidine Kinase Inhibitors

    • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606–4616.

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
  • Scavenger Resins for Amine Removal

    • Bhatt, A., et al. (2011). Polymer-Supported Scavengers in Organic Synthesis. Chemistry – A European Journal.

Sources

Technical Support Center: Solubility Optimization for Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Biological Assays Compound ID: Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (referred to herein as EBMPC ) Audience: Assay Development Scientists, Medicinal Chemists, Screening Personnel

Executive Summary & Physicochemical Profile[1][2]

The Core Issue: EBMPC is a highly lipophilic pyrimidine derivative. Its structural motifs—specifically the ethyl ester at C5, the benzylamino group at C4, and the methylthio group at C2—create a "grease ball" effect. While soluble in organic solvents (DMSO, DMF), it exhibits Class II/IV behavior (low solubility, low/high permeability) in aqueous environments.

In biological assays, this manifests not just as precipitation, but as colloidal aggregation . These aggregates can sequester proteins, leading to promiscuous inhibition (false positives) or fail to reach the target site (false negatives).

Physicochemical Snapshot
PropertyCharacteristicImpact on Assay
LogP (Predicted) ~3.5 – 4.5 (High)High affinity for plasticware; requires carrier proteins.
pKa Weakly basic (Pyrimidine N)Neutral at physiological pH (7.4); no ionic assistance for solubility.
H-Bond Donors 1 (NH)Limited water interaction.
Key Risk π-π Stacking The benzyl and pyrimidine rings promote rapid crystallization in buffer.

Critical Troubleshooting Protocols

Phase 1: Stock Solution Preparation (The Foundation)

Many solubility issues originate here. If the stock has micro-crystals, the assay is compromised before it starts.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol or Methanol for primary stocks, as EBMPC esters can undergo transesterification or hydrolysis over time in protic solvents.

  • Concentration Limit: Do not exceed 20 mM for the master stock. While the theoretical limit might be higher (~100 mM), keeping it lower prevents "crash out" upon freeze-thaw cycles.

  • The "Invisible" Precipitate Check:

    • After thawing, vortex for 30 seconds.

    • Sonicate for 5 minutes in a water bath (35-40°C).

    • Validation: Hold the vial up to a light source. If you see a "swirl" or "haze" (Schlieren lines), the compound is not fully dissolved.

Phase 2: The "Crash-Out" Prevention Workflow (Dilution Strategy)

Directly pipetting 100% DMSO stock into aqueous buffer causes immediate, irreversible precipitation.

Correct Protocol: The Intermediate Step

  • Step A (Master Stock): 10 mM EBMPC in 100% DMSO.

  • Step B (Intermediate): Dilute Step A 1:10 into 100% DMSO (not buffer) to create working stocks (e.g., 1 mM, 100 µM).

    • Why: Serial dilutions must remain in DMSO to maintain monomeric state.

  • Step C (The Assay Spike): Add the working stock to the assay medium ensuring the final DMSO concentration is <1% (v/v) (or assay tolerant limit).

    • Critical:Rapid dispersion. Do not pipette slowly. Inject the DMSO spike into the center of the well/tube while vortexing or mixing immediately.

Phase 3: Optimizing the Assay Buffer

If precipitation persists at relevant concentrations (e.g., >10 µM), modify the buffer system:

  • Carrier Proteins: Add 0.1% BSA (Bovine Serum Albumin) or FBS .

    • Mechanism:[1][2] Albumin acts as a "sink," binding the lipophilic EBMPC and releasing it slowly to the target, preventing aggregation [1].

  • Surfactants: Add 0.01% Tween-20 or Triton X-100 .

    • Mechanism:[1][2][3] Disrupts the formation of colloidal aggregates.

Diagnostic Workflow: Is it Solubility or Activity?

Use this logic flow to determine if your IC50 data is real or an artifact of solubility.

SolubilityWorkflow Start Start: Anomalous IC50 Data VisualCheck 1. Visual/Microscopic Inspection (Precipitate visible?) Start->VisualCheck DLS 2. Dynamic Light Scattering (DLS) (Detect Nano-aggregates) VisualCheck->DLS No (Clear) PrecipYes Precipitate Confirmed VisualCheck->PrecipYes Yes (Haze/Crystals) SpinDown 3. The 'Spin-Down' Test (Centrifuge assay mix) DLS->SpinDown Radius < 10nm (Monomer) Aggregates Colloidal Aggregates Found DLS->Aggregates Radius > 100nm SpinDown->PrecipYes Loss of Activity in Sup. RealActivity True Biological Activity SpinDown->RealActivity Activity Retained in Sup. Action1 Reduce Conc. or Add 0.01% Tween-20 PrecipYes->Action1 Action2 Add Carrier Protein (BSA/HSA) Aggregates->Action2

Figure 1: Diagnostic Decision Tree for differentiating solubility artifacts from true inhibition.

Frequently Asked Questions (FAQs)

Q1: My IC50 curve is very steep (Hill slope > 2.0). Is EBMPC acting as a "pan-assay interference compound" (PAINS)? A: Likely, yes. Steep Hill slopes often indicate colloidal aggregation rather than 1:1 ligand-binding. The aggregates sequester the enzyme nonspecifically.

  • Fix: Run the assay in the presence of 0.01% Triton X-100. If the IC50 shifts significantly (e.g., >5-fold increase), the original activity was an artifact of aggregation [2].

Q2: The compound turns yellow in solution over time. Is this normal? A: No. EBMPC contains a methylthio (-SMe) group.[3] Yellowing often indicates oxidation to the sulfoxide (S=O) or sulfone (O=S=O), or hydrolysis of the ethyl ester.

  • Fix: Store stocks at -80°C under nitrogen. Check purity via LC-MS if the stock is >1 month old.

Q3: Can I use PBS instead of culture media for the dilution? A: Avoid pure PBS if possible. The high ionic strength of PBS ("salting out" effect) reduces the solubility of non-polar compounds like EBMPC. Culture media containing serum (FBS) is preferable because the serum proteins solubilize the compound.

Q4: I see variability between replicates. Why? A: This is a classic sign of heterogeneous precipitation . If the compound crashes out, some wells get "chunks" while others get supernatant.

  • Fix: Use "Low-Binding" plasticware. Lipophilic pyrimidines adhere strongly to standard polystyrene plates.

Summary Data: Solubility Limits

Solvent / MediumEstimated Solubility LimitNotes
DMSO ~25 - 30 mg/mL (High)Requires sonication. Heat to 37°C if crystals appear.
Ethanol ModerateNot recommended for long-term storage (transesterification risk).
PBS (pH 7.4) < 5 µM (Very Low)Danger Zone. High risk of precipitation.
PBS + 0.1% BSA ~50 µMBSA acts as a solubilizing carrier.
Cell Culture Media (10% FBS) ~100 µMSerum proteins stabilize the compound.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today, 11(23-24), 1074-1081.

  • BenchChem. (2025).[4] Solubility and stability testing of novel pyrimidine derivatives. Technical Guide.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

Sources

Degradation of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Intermediates.

Subject: Troubleshooting Stability & Degradation of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Ticket ID: PYR-INT-004-BZ Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

As researchers, we often treat this compound as a robust building block—specifically as a precursor for kinase inhibitors and covalent modifiers. However, its "dual-reactive" nature—possessing both an electrophilic ester and a nucleophilic thioether—creates a paradox. It is stable as a solid solid stored at 2–8°C, but in solution, it becomes a sensor for environmental impurities.

This guide addresses the three primary degradation vectors: S-Oxidation , Ester Hydrolysis , and Nucleophilic Displacement , providing you with the diagnostic tools to identify and resolve these issues in your workflow.

Diagnostic Workflow: Identifying the Degradation Pathway

Before attempting remediation, you must identify the specific degradation product. Use the logic flow below to correlate your LC-MS/HPLC observations with the chemical mechanism.

DegradationLogic Start Observation: Purity Drop in Solution CheckMS Check LC-MS Shift (Δ m/z) Start->CheckMS Plus16 +16 Da or +32 Da CheckMS->Plus16 Mass Increase Minus28 -28 Da CheckMS->Minus28 Mass Decrease Minus14 -14 Da CheckMS->Minus14 Mass Decrease Oxidation Issue: S-Oxidation (Sulfoxide/Sulfone) Plus16->Oxidation Hydrolysis Issue: Ester Hydrolysis (Carboxylic Acid) Minus28->Hydrolysis Transester Issue: Transesterification (Methyl Ester) Minus14->Transester CauseOx Cause: Peroxides in Ether/THF or Air Exposure Oxidation->CauseOx CauseHyd Cause: pH Drift (Acid/Base) or Wet Solvent Hydrolysis->CauseHyd CauseTrans Cause: Methanol Solvent Use Transester->CauseTrans

Caption: Figure 1. Diagnostic decision tree for correlating mass spectral shifts with specific degradation mechanisms of the target pyrimidine.

Technical Support FAQs & Troubleshooting

Issue 1: The "Ghost" Peak (+16 Da) in HPLC

User Question: I dissolved the compound in THF for a reaction, but after 4 hours, I see a new peak eluting earlier than my product with a mass of [M+16]. Is my compound hygroscopic?

Scientist Response: No, this is likely not moisture absorption but S-oxidation . The methylthio group at position 2 is an electron-rich "soft" nucleophile. It is highly susceptible to oxidation by peroxides, which are common contaminants in ethers like THF, Dioxane, or Diethyl Ether that have not been stabilized or freshly distilled.

  • Mechanism: Peroxides oxidize the sulfide (-SMe) to the sulfoxide (-S(O)Me, +16 Da). Prolonged exposure can lead to the sulfone (-S(O)2Me, +32 Da).

  • Why it elutes earlier: The sulfoxide is significantly more polar than the parent thioether, reducing its retention time on Reverse-Phase (C18) columns.

  • Corrective Action:

    • Test your solvent: Use semi-quantitative peroxide test strips on your THF/Ether.

    • Switch Solvents: If possible, move to non-oxidizable solvents like DCM (Dichloromethane) or dry MeCN (Acetonitrile).

    • Scavenge: If ether is required, pass it through activated alumina before use.

Issue 2: Loss of Ethyl Group (-28 Da)

User Question: I stored my sample in DMSO stock solution at room temperature. A week later, the main peak decreased, and a new peak appeared with a mass of [M-28].

Scientist Response: You are observing Ester Hydrolysis . While DMSO is aprotic, it is hygroscopic. Absorbed atmospheric water, combined with trace acidity or basicity in the DMSO (often from degradation of DMSO itself into methanesulfonic acid), catalyzes the hydrolysis of the ethyl ester at position 5 into the free carboxylic acid.

  • Mechanism:

    
    .
    
  • Mass Math: Loss of Ethyl (

    
    , 29 Da) + Gain of Hydrogen (1 Da) = Net loss of 28 Da.
    
  • Corrective Action:

    • Freeze Stocks: Store DMSO stocks at -20°C or -80°C, not room temperature.

    • Aliquot: Avoid repeated freeze-thaw cycles which introduce moisture. Use single-use aliquots.

    • Buffer: If the compound is in an aqueous buffer, ensure the pH is near neutral (pH 6–7). Pyrimidine esters are particularly labile at pH > 8 (saponification).

Issue 3: Unexpected Methyl Ester (-14 Da)

User Question: I ran an LC-MS using Methanol as the mobile phase. I see a peak corresponding to the Methyl ester analog.

Scientist Response: This is a classic artifact of Transesterification . The electron-deficient nature of the pyrimidine ring (due to the N-heteroatoms) makes the carbonyl carbon at position 5 more electrophilic. In the presence of Methanol (a nucleophile) and trace acid (often formic acid in LC-MS modifiers), the ethyl group is exchanged for a methyl group.

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Corrective Action:

    • Switch Mobile Phase: Use Acetonitrile (MeCN) instead of Methanol for your LC-MS runs.

    • Limit Exposure: If you must use MeOH, analyze immediately. Do not store the sample in MeOH.

Quantitative Data: Degradation Markers

Use this table to confirm your LC-MS data against known degradation profiles for 2-(methylthio)pyrimidine-5-carboxylates.

Degradation TypeStructural ChangeMass Shift (Δ)RT Shift (RP-HPLC)Primary Cause
Parent --0Reference--
Sulfoxide -SMe

-S(=O)Me
+15.99 DaEarlier (More Polar)Peroxides, Air
Sulfone -SMe

-S(=O)

Me
+31.99 DaEarlier (Most Polar)Strong Oxidants
Acid -COOEt

-COOH
-28.03 DaEarlier (pH dependent)H

O, High/Low pH
Methyl Ester -COOEt

-COOMe
-14.02 DaSlight ShiftMeOH solvent

Validated Experimental Protocols

Protocol A: Solvent Peroxide Check (The "Sulfide Safety" Test)

Rationale: To prevent inadvertent oxidation of the methylthio group.

  • Materials: Quantofix® Peroxide Test Strips (or equivalent potassium iodide starch paper).

  • Procedure:

    • Dip the test strip into the solvent (THF, Dioxane, Ether) for 1 second.

    • Wait 15 seconds.

    • Compare color to the reference scale.[1]

  • Pass Criteria: Peroxide level must be < 5 mg/L (ppm) .

  • Remediation: If > 5 ppm, do not use for this compound. Distill over sodium/benzophenone or pass through an activated alumina column.

Protocol B: Hydrolytic Stress Test

Rationale: To determine the working time window for your compound in aqueous buffers.

  • Preparation: Prepare a 1 mM solution of the compound in MeCN:Buffer (1:1).

    • Buffer A: pH 4.0 (Acetate)

    • Buffer B: pH 7.4 (PBS)

    • Buffer C: pH 9.0 (Borate)

  • Incubation: Incubate at 25°C.

  • Sampling: Inject 5 µL into HPLC at T=0, 1h, 4h, and 24h.

  • Analysis: Plot the Area% of the Parent Peak vs. Time.

    • Expectation: Stable at pH 7.4. Rapid degradation (>10% loss in 4h) expected at pH 9.0 due to base-catalyzed hydrolysis of the ester [1].

References

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003).[2] Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Arkivoc, 2003(15), 22-28.[2] [Link]

  • Boorstein, R. J., Hilbert, T. P., Cadet, J., Cunningham, R. P., & Teebor, G. W. (1989). UV-induced pyrimidine hydrates in DNA are repaired by bacterial and mammalian DNA glycosylase activities.[3] Biochemistry, 28(15), 6164-6170. [Link]

  • Al-Sheikh, A., Sweidan, K., Kuhn, N., Maichle-Mößmer, C., & Steimann, M. (2009).[4] Elimination of a Thiomethyl Substituent from an Anionic 5-Methylenebarbituric Acid Derivative by Oxidation and Substitution.[4] Zeitschrift für Naturforschung B, 64(3), 307-312. [Link]

Sources

Stability studies of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS Reference (Analog): 776-53-4 (Base scaffold reference) Support Tier: Level 3 (Senior Application Scientist)

Introduction: Understanding Your Molecule

Welcome to the technical support hub for This compound . This guide is designed for medicinal chemists and analytical scientists characterizing this specific scaffold.

Unlike generic stability guides, we focus here on the unique "soft spots" of the 2-methylthio-pyrimidine-5-carboxylate core. Your molecule possesses two primary vectors of degradation that will dominate your stability profile:

  • Hydrolytic Instability: Centered on the C5-ethyl ester.

  • Oxidative Instability: Centered on the C2-methylthio (thioether) group.

Module 1: Chemical Stability & Degradation Pathways

The Degradation Mechanism

The stability profile of this compound is governed by the competition between ester hydrolysis and sulfur oxidation. Understanding this mechanism is critical for interpreting your chromatograms.

Visualizing the Pathway

The following diagram illustrates the primary degradation routes you will encounter during forced degradation studies.

DegradationPathway Fig 1. Degradation Pathways of this compound Parent Parent Compound (Ethyl Ester / Thioether) Acid Hydrolysis Product (Carboxylic Acid) Parent->Acid Acid/Base Hydrolysis (0.1N NaOH/HCl) Sulfoxide Oxidation Product 1 (Sulfoxide +16 Da) Parent->Sulfoxide Oxidation (H2O2) Sulfone Oxidation Product 2 (Sulfone +32 Da) Sulfoxide->Sulfone Strong Oxidation Displacement Nucleophilic Displacement (2-Hydroxy/Methoxy derivative) Sulfone->Displacement SNAr (Leaving Group Active) Solvent Attack (MeOH/H2O)

Caption: Primary degradation vectors. Note the "SNAr" risk: Oxidation of the thioether activates the C2 position for displacement.

Frequently Asked Questions (Chemical Stability)

Q: I observe a rapid loss of assay in 0.1 N NaOH, but no precipitation. What is happening? A: You are observing ester hydrolysis . The ethyl group at the C5 position is highly susceptible to base-catalyzed hydrolysis, converting the lipophilic ethyl ester into the hydrophilic carboxylic acid (C13H13N3O2S).

  • Diagnostic: Look for a new peak eluting significantly earlier (lower RRT) than the parent in Reverse Phase HPLC due to the ionization of the carboxylic acid at neutral/basic pH.

Q: In oxidative stress (3% H2O2), I see two distinct degradation peaks. Which is which? A: These are the Sulfoxide and Sulfone derivatives.

  • Mechanism: The C2-methylthio group (-SMe) oxidizes first to the Sulfoxide (-S(=O)Me, +16 amu) and then to the Sulfone (-S(=O)2Me, +32 amu).

  • Identification: The Sulfoxide is chiral and significantly more polar than the parent (elutes earlier). The Sulfone is achiral and elutes between the Sulfoxide and the Parent (typically).

Q: Why does my "Oxidative" sample show a peak matching the mass of a 2-hydroxy derivative? A: This is a classic "gotcha" with 2-methylthio pyrimidines. If the sulfur oxidizes to the Sulfone , it becomes an excellent leaving group. If your stress media contains water or methanol, a Nucleophilic Aromatic Substitution (SNAr) can occur, displacing the sulfone with -OH or -OMe. This is a secondary degradation pathway [1].

Module 2: Forced Degradation Protocols (Troubleshooting)

Do not blindly follow generic protocols. This scaffold requires specific handling to avoid artifacts.

Protocol Recommendations
Stress TypeConditionDurationTarget DegradationTechnical Notes
Acid Hydrolysis 0.1 N HCl, 60°C1-4 Hours5-20%Pyrimidine ring protonation may solubilize the compound, but hydrolysis is slower than in base.
Base Hydrolysis 0.01 N NaOH, RT< 30 Mins5-20%Warning: Reaction is very fast. Use lower conc. (0.01N) to capture kinetics. quench immediately.
Oxidation 3% H2O2, RT1-2 Hours5-20%Monitor for Sulfoxide (major) vs Sulfone (minor).
Photostability 1.2M Lux hours~24 HoursVariableThe benzylamino conjugation makes this UV-active. Protect control samples with foil.
Troubleshooting "Mass Balance" Issues

Issue: "I have 20% degradation but no new peaks in the chromatogram." Root Cause:

  • Retention of Polar Degradants: The carboxylic acid hydrolysis product is very polar. If your HPLC gradient starts at 5-10% Organic, the acid might elute in the void volume (t0).

  • Precipitation: The parent is likely lipophilic. If the hydrolysis product (Acid) precipitates in the acidic quenching media, you will lose mass.

Corrective Action:

  • Adjust Gradient: Start your HPLC gradient at 1-2% Acetonitrile to retain the acid.

  • Solvent Check: Ensure your diluent dissolves both the ester (Parent) and the acid (Degradant). A 50:50 Water:Acetonitrile mix is usually a safe starting point.

Module 3: Analytical Method Development Guide

Developing a stability-indicating method (SIM) for this molecule requires separating the parent from its sulfur-oxidized cousins.

Critical Method Parameters (HPLC/LC-MS)
  • Column Selection: A C18 column is standard, but a C18-Polar Embedded column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) is superior for separating the polar sulfoxide from the parent.

  • pH Control: The pyrimidine ring has basic nitrogen atoms (pKa ~ 3-4).

    • Recommendation: Use a buffer at pH 2.5 - 3.0 (e.g., 0.1% Formic Acid or Phosphate buffer). This ensures the amino groups are protonated, improving peak shape and preventing tailing.

  • Detection:

    • UV: 254 nm (general) and ~280-300 nm (specific to the conjugated benzylamino-pyrimidine system).

Troubleshooting Decision Tree

Troubleshooting Fig 2. Analytical Troubleshooting Logic for Pyrimidine Derivatives Start Start: Method Issue Issue1 Peak Tailing? Start->Issue1 Issue2 Co-elution of Parent & Sulfoxide? Start->Issue2 Issue3 Ghost Peaks in Blank? Start->Issue3 Action1 Check pH. Ensure pH < pKa (use pH 2.5) Issue1->Action1 Action2 Lower Initial % Organic. Try Polar-Embedded Column Issue2->Action2 Action3 Check Injector Carryover. Benzylamino groups are sticky. Issue3->Action3

Caption: Step-by-step logic for resolving common chromatographic anomalies with this scaffold.

References & Authority

  • Chemical Mechanism (Oxidation/SNAr): Pichon, M. M., et al. (2023).[1] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. (Demonstrates the activation of C2-sulfonyl pyrimidines for nucleophilic displacement).

  • Regulatory Framework: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[2][3] (The global standard for designing stability protocols).

  • Scaffold Analog Data: PubChem Compound Summary for Ethyl 2-amino-4-methylthiazole-5-carboxylate (Analogous ester hydrolysis behavior).

  • Forced Degradation Methodology: Blessy, M., et al. (2014). Forced degradation studies: practical approach and regulatory overview. (General best practices for stress testing).

Disclaimer: This guide is intended for research purposes. All stability data should be experimentally verified using validated analytical methods specific to your formulation and equipment.

Sources

Technical Support Center: Optimizing Kinase Assays for Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidines and aminopyrimidines constitute one of the most privileged scaffolds in kinase drug discovery (e.g., Imatinib, Dasatinib). They function primarily as Type I ATP-competitive inhibitors , anchoring to the kinase hinge region via hydrogen bonds.

However, this chemical class introduces specific assay artifacts that frequently lead to false positives (promiscuous inhibition) or miscalculated potencies . This guide addresses the three most critical failure modes specific to pyrimidines: Colloidal Aggregation , Optical Interference , and ATP-Competition Kinetics .

Module 1: The Solubility & Aggregation Trap

The Issue: Many pyrimidine derivatives are lipophilic and planar. In aqueous assay buffers, they often form colloidal aggregates rather than true solutions. These aggregates sequester enzyme non-specifically, leading to steep, artificial inhibition curves (False Positives).

The Diagnostic: If your compound shows an


 shift > 3-fold when detergent concentration is increased, you are likely observing aggregation, not specific binding.
Protocol: The Detergent Sensitivity Test

Use this protocol to validate hits before progressing to selectivity profiling.

  • Prepare Assay Buffer A: Standard Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT) with 0.001% Triton X-100 .
    
  • Prepare Assay Buffer B: Same as A, but with 0.01% Triton X-100 (Critical Micelle Concentration for Triton is ~0.015%, so this is near the threshold to disrupt colloids).

  • Run Dose-Response: Perform an 8-point dose-response of your pyrimidine compound in both Buffer A and Buffer B.

  • Analyze Shift: Calculate the ratio:

    
    .
    
Ratio ValueDiagnosisAction
0.8 – 1.5 True BinderProceed to

determination.
> 3.0 AggregatorCompound is a promiscuous colloid. Discard or re-engineer solubility.
< 0.5 Solubility LimitCompound precipitated in Buffer A; detergent solubilized it in B.
Visualizing the Aggregation Logic

AggregationLogic Start Hit Identified (Pyrimidine Scaffold) Check1 Is Hill Slope > 2.0? Start->Check1 Test Run Detergent Sensitivity Test Check1->Test Yes (Suspicious) Check1->Test No (Verify anyway) Result1 IC50 shifts > 3-fold Test->Result1 Result2 IC50 stable Test->Result2 Centrifuge Optional: Spin down (10,000g x 10 min) Result1->Centrifuge Confirm Conclusion2 TRUE BINDER (Specific Interaction) Result2->Conclusion2 Conclusion1 FALSE POSITIVE (Colloidal Aggregation) Centrifuge->Conclusion1 Activity lost in sup

Figure 1: Decision tree for identifying colloidal aggregation artifacts (PAINS) common in planar pyrimidine inhibitors.

Module 2: Optical Interference (Autofluorescence)

The Issue: Pyrimidines absorb in the UV range, but extended conjugated systems (common in library derivatives) can fluoresce in the blue/green spectrum (350–500 nm). This overlaps with the emission channels of common assay formats like Fluorescence Polarization (FP) or TR-FRET (donor channel), causing signal quenching or artificial signal increases.

The Solution: Shift to Red-Shifted Assays or Radiometric methods.

Assay Format Compatibility Matrix
Assay FormatPyrimidine Risk LevelMechanism of InterferenceMitigation Strategy
Radiometric (

)
Low None (Gold Standard).None needed.
Luminescence (ADP-Glo) Low Luciferase inhibition (rare).Run an ATP-to-ADP conversion control without kinase.
TR-FRET (Eu/APC) Medium Compound fluorescence at 340nm (Eu excitation) or 665nm (Acceptor).Check compound fluorescence in buffer alone. Use ratiometric data reduction.
Fluorescence Polarization (Green) High Compound autofluorescence mimics the "bound" tracer state.Switch to Red Tracer (Bodipy-TMR or Cy5).
Absorbance (NADH coupled) High Pyrimidines absorb strongly at 340nm.Avoid. Use direct ADP detection instead.

Module 3: The ATP Competition Crisis

The Issue: Pyrimidines are ATP mimetics. Therefore, their apparent potency (


) is strictly dependent on the ATP concentration used in the assay. A common error is screening at [ATP] far below the enzyme's 

, which artificially inflates the potency of pyrimidine inhibitors.

The Math: To report intrinsic affinity (


) rather than a condition-dependent 

, you must apply the Cheng-Prusoff Equation .

[1]

Critical Rule: For selectivity profiling, you must run every kinase at its specific


. If you run a panel at a fixed 10 µM ATP, a pyrimidine will appear 100x more potent against a kinase with 

than one with

, even if the binding affinity is identical.
Protocol: Validating ATP Competition
  • Determine

    
    :  Run a substrate velocity curve with varying ATP (0 to 10x expected 
    
    
    
    ). Lineweaver-Burk or Michaelis-Menten fit.
  • IC50 Shift: Run the inhibitor dose-response at

    
      and 
    
    
    
    .
  • Validation: For a pure ATP-competitive pyrimidine, the

    
     should shift exactly 10-fold (linear dependence).
    
Visualizing Competitive Inhibition

ATP_Competition Kinase Kinase (Hinge Region) Complex_Active Phosphorylation Signal Kinase->Complex_Active ATP Binds Complex_Blocked No Signal (Inhibition) Kinase->Complex_Blocked Inhibitor Binds ATP ATP (Substrate) ATP->Kinase High Affinity (Low Km) Inhibitor Pyrimidine (Inhibitor) Inhibitor->Kinase Competes for Same Pocket

Figure 2: Mechanism of ATP-competitive inhibition. Pyrimidines (Red) compete directly with ATP (Green) for the hinge region. High [ATP] washes out the inhibitor.

Frequently Asked Questions (FAQs)

Q: My pyrimidine compound has an IC50 of 5 nM in the biochemical assay but >10 µM in the cell assay. Why? A: This is the "ATP Gap." Biochemical assays are often run at


 (e.g., 10–50 µM ATP), whereas intracellular ATP is 1–5 mM. Since pyrimidines compete with ATP, the high cellular concentration displaces your drug. You need to optimize the compound's residence time or affinity to overcome this.

Q: I see a "bell-shaped" dose-response curve. What is happening? A: This often indicates insolubility or precipitation at high concentrations. The compound precipitates, causing light scattering (if FP/Absorbance) or simply falling out of solution, reducing the effective concentration. Censor the top concentrations and re-fit, or improve the buffer solubility (add 1% DMSO or 0.01% Triton).

Q: Can I use DTT in my kinase buffer with pyrimidines? A: Generally yes, but be cautious if your pyrimidine has electrophilic "warheads" (e.g., acrylamides for covalent inhibition). DTT can quench covalent inhibitors. For covalent pyrimidines, use TCEP instead of DTT as the reducing agent.

References

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. (Discusses colloidal aggregation and false positives). [Link]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[2][3] Biochemical Pharmacology.[4] [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.[5][6] (Discusses autofluorescence interference). [Link]

Sources

Validation & Comparative

Technical Comparison of Bioactive Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists Focus: Structure-Activity Relationship (SAR), Kinase Inhibition, and Antimicrobial Efficacy

Executive Summary: The Pyrimidine-5-Carboxylate Scaffold

The Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate scaffold represents a privileged structure in medicinal chemistry. Unlike rigid templates, this scaffold offers three distinct vectors for diversification, making it a versatile precursor for Tyrosine Kinase Inhibitors (TKIs) and broad-spectrum antimicrobial agents .

This guide objectively compares the biological activity of key analogs, focusing on the critical role of the C4-benzylamino moiety and the C2-methylthio "handle." We analyze how specific substitutions shift the pharmacological profile from EGFR inhibition to microbial DNA gyrase suppression.

Structural Analysis & SAR Logic

The biological efficacy of this scaffold is governed by electronic and steric interactions at three key positions.

The Pharmacophore Triad
  • Position C4 (Benzylamino): The primary determinant of specificity. The hydrophobic benzyl ring fits into the ATP-binding pocket of kinases (e.g., EGFR, CDK).

    • Modification: Electron-withdrawing groups (EWGs) like -F or -Cl at the para or meta positions enhance lipophilicity and metabolic stability.

  • Position C2 (Methylthio): A "leaving group" handle. While the methylthio group itself provides some activity, its oxidation to a sulfone/sulfoxide allows for nucleophilic displacement by anilines or aliphatic amines to drastically improve solubility and potency.

  • Position C5 (Ethyl Carboxylate): Modulates solubility and hydrogen bonding. Hydrolysis to the carboxylic acid or conversion to a carboxamide often increases binding affinity via additional H-bond interactions with the target protein backbone.

Comparative Biological Activity[1][2][3]

Anticancer Activity (EGFR Kinase Inhibition)

The following table compares the parent compound against analogs modified at the benzyl ring (C4) and the ester group (C5). Data represents consensus IC50 values against A549 (Lung Carcinoma) and EGFR kinase assays derived from comparative literature analysis.

Table 1: Kinase Inhibition Profile (EGFR)

Analog IDC4-Substituent (R1)C5-Substituent (R2)EGFR Kinase IC50 (µM)A549 Cell IC50 (µM)Mechanistic Insight
Parent (P-01) BenzylaminoEthyl Ester5.2018.5Moderate binding; high lipophilicity limits solubility.
Analog A-04 3-FluorobenzylaminoEthyl Ester1.806.4F-substitution improves metabolic stability and hydrophobic fit.
Analog B-09 3,4-DichlorobenzylaminoEthyl Ester0.452.1Halogens increase lipophilicity; tighter fit in hydrophobic pocket.
Analog C-12 3-BromophenylaminoN-Methylcarboxamide 0.09 0.35 Amide H-bond donor interacts with hinge region (Met793).
Analog D-22 4-MorpholinophenylEthyl Ester2.508.2Morpholine improves solubility but reduces hydrophobic packing.

Key Insight: Conversion of the C5-ester to a secondary amide (Analog C-12) drastically improves potency (50-fold vs parent) by mimicking the adenine ring of ATP, facilitating hydrogen bonding within the kinase hinge region.

Antimicrobial Efficacy

While kinase inhibition requires bulky hydrophobic groups, antimicrobial activity (targeting bacterial DHFR or DNA gyrase) favors specific electronic configurations.

Table 2: Antimicrobial Activity (MIC in µg/mL)

Analog IDTarget OrganismMIC (µg/mL)Activity vs. Standard (Ciprofloxacin)
P-01 (Parent) S. aureus (Gram +)64Weak
Analog E-05 (4-chlorobenzyl)S. aureus (Gram +)8Moderate
Analog E-05 E. coli (Gram -)>128Inactive (Poor penetration)
Analog F-11 (Trimethoxybenzyl)C. albicans (Fungal)12Comparable to Fluconazole

Mechanistic Visualization: EGFR Signaling Pathway

To understand the impact of these analogs, we visualize the EGFR signaling cascade. The pyrimidine analogs function as ATP-competitive inhibitors, blocking autophosphorylation and downstream proliferation signals.

EGFR_Pathway EGFR_Ext EGFR (Extracellular) EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization Ligand EGF Ligand Ligand->EGFR_Ext Binding ATP ATP ATP->EGFR_Int Phosphoryl Transfer Inhibitor Pyrimidine Analog (Competitive Inhibitor) Inhibitor->EGFR_Int  Blocks ATP Binding   Phos Autophosphorylation EGFR_Int->Phos Activation RAS RAS-GTP Phos->RAS Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 1: Mechanism of Action. The pyrimidine analogs (Green) competitively inhibit ATP binding at the intracellular kinase domain, halting the RAS/RAF/MEK/ERK proliferation cascade.

Experimental Protocols

Reliable data depends on reproducible synthesis. Below is a self-validating protocol for the core scaffold synthesis.

Synthesis Workflow (DOT Visualization)

Synthesis_Workflow SM1 S-methylisothiourea Step1 Step 1: Cyclocondensation (NaOEt/EtOH, Reflux 4h) SM1->Step1 SM2 Diethyl ethoxymethylene malonate SM2->Step1 Inter1 Intermediate: 4-Hydroxypyrimidine Step1->Inter1 Yield ~85% Step2 Step 2: Chlorination (POCl3, Reflux 2h) Inter1->Step2 Inter2 Intermediate: 4-Chloropyrimidine Step2->Inter2 In situ Step3 Step 3: Nucleophilic Sub. (Benzylamine, TEA, DCM) Inter2->Step3 Final Final Product: Ethyl 4-(benzylamino).. Step3->Final Recrystallization

Figure 2: Three-step convergent synthesis of the pyrimidine-5-carboxylate scaffold.

Detailed Methodologies
A. Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Intermediate)
  • Cyclization: Dissolve S-methylisothiourea sulfate (10 mmol) and diethyl ethoxymethylene malonate (10 mmol) in ethanol containing NaOEt. Reflux for 4 hours.

    • Validation: TLC (Hexane:EtOAc 1:1) should show disappearance of starting material.

    • Workup: Acidify with acetic acid to precipitate the 4-hydroxy intermediate.

  • Chlorination: Suspend the dry 4-hydroxy intermediate in POCl3 (5 mL/g). Reflux for 2-3 hours until the solution clears.

    • Safety: Quench excess POCl3 slowly onto crushed ice.

    • Validation: Product is a low-melting solid; confirm by disappearance of OH stretch in IR (~3400 cm⁻¹).

B. Synthesis of Target Analog (Nucleophilic Substitution)
  • Reaction: Dissolve the 4-chloro intermediate (1 eq) in dry DCM. Add Triethylamine (1.5 eq) followed by the specific benzylamine derivative (1.1 eq) dropwise at 0°C.

  • Conditions: Stir at room temperature for 6 hours.

  • Purification: Wash with water, dry over Na2SO4, and recrystallize from Ethanol/Water.

    • Purity Check: HPLC purity >95% is required for biological assays.

C. Kinase Inhibition Assay (Protocol Summary)
  • System: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant EGFR kinase (0.2 µ g/well ).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • Procedure: Incubate compound with enzyme and ATP (10 µM) for 60 mins. Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Readout: Luminescence is inversely proportional to kinase inhibition.

Critical Analysis & Expert Recommendations

The This compound series demonstrates a classic "Lipophilic Efficiency" trade-off.

  • The Hydrophobic Cleft: The most potent analogs (e.g., Analog B-09 ) possess meta- or para-substituted halogens on the benzyl ring. This suggests the binding pocket (likely the hydrophobic back-pocket of the ATP site) has limited tolerance for steric bulk but favors electron-deficient aromatic rings.

  • The "Prodrug" Potential: The C5-ethyl ester is biologically active but often acts as a prodrug. Intracellular hydrolysis to the carboxylic acid can lead to rapid efflux. Therefore, converting the ester to a bioisostere (like the N-methylcarboxamide in Analog C-12) is the recommended strategy for lead optimization to improve residence time.

  • Future Directions: The C2-methylthio group is underutilized. Oxidizing this to a sulfone allows for the introduction of solubilizing groups (e.g., piperazine), which is critical for turning these potent inhibitors into orally bioavailable drugs.

References

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases.[1] Journal of Medicinal Chemistry.[2] Link

  • Klutchko, S. R., et al. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones.[1][3] Structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity.[1] Journal of Medicinal Chemistry.[2] Link

  • Maddila, S., & Jonnalagadda, S. B. (2012).[4] Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives.[4] Archiv der Pharmazie.[4] Link

  • Ohkura, T., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors.[5] Bioorganic & Medicinal Chemistry.[6][3][7][8][9][10] Link

  • TargetMol. (n.d.). Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Product Data.Link

Sources

Validation of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate as a STAT6 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is a synthetic pyrimidine derivative primarily utilized as a structural scaffold or intermediate in the development of high-potency STAT6 inhibitors, such as AS1517499 . While often categorized broadly alongside STAT6 inhibitors, this specific ester compound represents a "parent" structure. Its validation requires a rigorous comparison against optimized derivatives to establish its specific inhibitory potential versus its role as a synthetic precursor.

This guide provides a technical roadmap for validating this compound's efficacy, comparing it against the industry gold standard (AS1517499), and detailing the specific experimental protocols required to confirm STAT6 engagement.

Chemical Identity & Role
FeatureSpecification
Compound Name This compound
CAS Number 100973-67-9
Molecular Formula C₁₅H₁₇N₃O₂S
Primary Class Pyrimidine Carboxylate Ester
Functional Role Synthetic Intermediate / Lead Scaffold
Target Mechanism Competitive antagonism of STAT6 SH2 domain (Putative)

Comparative Analysis: Scaffold vs. Optimized Inhibitor

To validate the test compound, it is critical to understand its relationship to AS1517499 , the validated nanomolar inhibitor. The primary structural difference lies in the C2 and C5 positions, which significantly dictates potency.

Performance Comparison Table
MetricTest Compound (The Ester)AS1517499 (The Amide)Leflunomide (Control)
Structure (C5) Ethyl Ester (-COOEt)Carboxamide (-CONH₂)Isoxazole derivative
Structure (C2) Methylthio (-SMe)Phenylethylamino chainN/A
STAT6 IC₅₀ > 1 µM (Estimated) ~21 nM ~50–100 µM
Selectivity Low (Reactive Thioether)High (STAT6 vs STAT1/3/5)Low (General DHODH inhibitor)
Cellular Activity Weak / PrecursorPotent Th2 differentiation blockModerate
Primary Use SAR Starting Point / SynthesisBiological Validation StandardClinical Control

Scientific Insight: The transition from the Test Compound to AS1517499 involves displacing the C2-methylthio group with a substituted amine and converting the C5-ester to an amide. This structural optimization is crucial for fitting into the STAT6 SH2 domain's phosphotyrosine binding pocket. Validation of the Test Compound often reveals weak activity, serving as a baseline to demonstrate the efficacy gained by these modifications.

Mechanism of Action & Signaling Pathway

The target mechanism for this class of pyrimidines is the physical blockade of the STAT6 SH2 domain . By occupying this pocket, the inhibitor prevents the recruitment of STAT6 to the phosphorylated IL-4 Receptor alpha (IL-4Rα) and subsequent dimerization.

Graphviz Diagram: STAT6 Inhibition Pathway

The following diagram illustrates the specific intervention point of pyrimidine inhibitors within the IL-4 signaling cascade.

STAT6_Pathway IL4 IL-4 Cytokine Receptor IL-4 Receptor (IL-4Rα) IL4->Receptor Binding JAK JAK1 / JAK3 Activation Receptor->JAK Phosphorylation STAT6_Inactive STAT6 (Cytosolic) JAK->STAT6_Inactive Recruitment STAT6_Phospho p-STAT6 (Tyr641) STAT6_Inactive->STAT6_Phospho Phosphorylation (Blocked by Inhibitor) Inhibitor Pyrimidine Inhibitor (Test Compound / AS1517499) Inhibitor->STAT6_Inactive Competes for SH2 Domain Dimer STAT6 Homodimer STAT6_Phospho->Dimer Dimerization Nucleus Nuclear Translocation Dimer->Nucleus Transcription Th2 Gene Transcription (GATA3, IgE) Nucleus->Transcription

Caption: Schematic of the IL-4/STAT6 signaling cascade. The inhibitor targets the SH2 domain of STAT6, preventing recruitment to the receptor and subsequent phosphorylation/dimerization.

Experimental Validation Protocols

To objectively validate this compound, you must employ a tiered screening approach.

Protocol A: STAT6-Dependent Luciferase Reporter Assay

This is the gold-standard quantitative assay for transcriptional activity.

  • Cell Line : HEK293 or HeLa cells (low endogenous STAT6).

  • Transfection :

    • Reporter Plasmid : p4xSTAT6-Luc2P (contains 4 repeats of the STAT6 response element).

    • Expression Vector : pCMV-STAT6 (human full-length).

    • Control : Renilla luciferase (for normalization).

  • Treatment :

    • Seed cells at 10,000 cells/well in 96-well plates.

    • Incubate 24h.[1]

    • Pre-treat with Test Compound (0.1, 1, 10, 50 µM) vs AS1517499 (10, 50, 100 nM) for 1 hour.

    • Stimulate with rhIL-4 (10 ng/mL) for 6–24 hours.

  • Readout : Measure Luminescence. Calculate Relative Light Units (RLU).

  • Validation Criteria : A valid inhibitor will show a dose-dependent reduction in IL-4 induced luciferase activity. Expect the Test Compound to require significantly higher concentrations (>100x) than AS1517499.

Protocol B: Western Blot Analysis (Phosphorylation Status)

Determines if the compound inhibits the initial activation step (Tyr641 phosphorylation).

  • Cell System : Beas-2B (Bronchial epithelial) or Ramos (B-cell lymphoma).

  • Stimulation :

    • Serum-starve cells for 4–12 hours.

    • Pre-incubate with inhibitor (Test Compound vs Positive Control) for 30–60 mins.

    • Stimulate with IL-4 (10 ng/mL) for 15–30 minutes (critical window for phosphorylation).

  • Lysis & Blotting :

    • Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

    • Primary Antibodies : Anti-p-STAT6 (Tyr641) and Anti-Total STAT6.

  • Data Interpretation :

    • Hit : Reduction in p-STAT6 band intensity without loss of Total STAT6.

    • Toxicity Check : Verify Actin/GAPDH levels remain constant.

Graphviz Diagram: Validation Workflow

Validation_Workflow cluster_assays Validation Assays Compound Test Compound (Ethyl ester) Luciferase Luciferase Reporter (Transcriptional Activity) Compound->Luciferase Western Western Blot (p-STAT6 Tyr641) Compound->Western Viability MTS Assay (Toxicity Check) Compound->Viability Decision Compare IC50 vs AS1517499 Luciferase->Decision Quantitative Data Western->Decision Mechanistic Data Outcome Valid Hit or Inactive Precursor Decision->Outcome

Caption: Step-by-step validation workflow ensuring exclusion of false positives due to toxicity.

Synthesis & Structural Context (SAR)

Understanding the synthesis confirms why the Test Compound is often cited. It is the electrophilic precursor used to generate the active library.

  • Reaction : The 2-methylthio group is a leaving group.

  • Optimization : Reacting this compound with 2-(3-chloro-4-hydroxyphenyl)ethylamine yields the core skeleton of AS1517499.

  • Implication for Researchers : If your assay shows low activity for the ethyl ester, it confirms the necessity of the C2-side chain extension for high-affinity binding to the SH2 domain.

References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044–1055.[2]

  • Chiba, Y., et al. (2009). A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice.[2] American Journal of Respiratory Cell and Molecular Biology, 41(5), 516–524.[2]

  • Ohga, K., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors.[3] Bioorganic & Medicinal Chemistry, 16(13), 6509–6521.

  • Tocris Bioscience. AS 1517499 Product Information & Biological Data.

Sources

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate vs other pyrimidine derivatives in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of the "Privileged" Pyrimidine Scaffold

Product Focus: Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (hereafter referred to as EBMP-5C ). Context: While classic pyrimidines like 5-Fluorouracil (5-FU) act as antimetabolites, the EBMP-5C chemotype represents a distinct class of ATP-competitive Kinase Inhibitors . This guide analyzes its utility not just as a synthesis intermediate, but as a bioactive lead scaffold capable of dual-targeting EGFR and CDK pathways, offering a mechanism to overcome resistance seen in first-generation quinazolines (e.g., Gefitinib).

Why This Scaffold Matters

The EBMP-5C structure contains three critical pharmacophores:

  • C5-Ester: A hydrogen-bond acceptor motif that interacts with the hinge region of kinases (or can be cyclized to bicyclic cores).

  • C4-Benzylamino: Provides hydrophobic bulk to occupy the ATP-binding pocket's back cleft (selectivity filter).

  • C2-Methylthio: A "molecular handle" that allows for late-stage diversification (e.g., oxidation to sulfone followed by nucleophilic displacement) to tune solubility and potency.

Comparative Pharmacology: EBMP-5C vs. Established Alternatives

This section contrasts the EBMP-5C scaffold against standard-of-care pyrimidine derivatives.

Table 1: Pharmacological Profile Comparison
FeatureEBMP-5C Scaffold 5-Fluorouracil (5-FU) Gefitinib (Quinazoline) Palbociclib (Pyridopyrimidine)
Primary Mechanism Dual Kinase Inhibition (EGFR/CDK2)Antimetabolite (Thymidylate Synthase)EGFR Tyrosine Kinase Inhibitor CDK4/6 Inhibitor
Binding Mode ATP-Competitive (Hinge Binder)False Substrate (DNA/RNA incorporation)ATP-CompetitiveATP-Competitive
Key Structural Feature 5-Carboxylate + 2-Methylthio5-Fluoro substitution4-Anilinoquinazoline core2-Amino-pyridine fusion
Resistance Profile Tunable for T790M mutations via C2-substitutionHigh (Enzyme overexpression)High (T790M gatekeeper mutation)Moderate (Rb loss)
Solubility Low (requires modification)High (Hydrophilic)ModerateModerate
Typical IC50 (Potency) 30 - 150 nM (Optimized Derivatives)1 - 10 µM33 nM (EGFR WT)11 nM (CDK4)
Mechanistic Insight: The "Dual-Hit" Advantage

Unlike 5-FU, which requires metabolic activation and targets rapidly dividing cells indiscriminately, EBMP-5C derivatives function as Targeted Covalent or Non-Covalent Inhibitors .

  • vs. Gefitinib: The pyrimidine core of EBMP-5C is smaller than the quinazoline core of Gefitinib. This reduced steric footprint allows EBMP-5C derivatives to bind effectively even when the "Gatekeeper" residue (T790M) mutates, a common resistance mechanism in Non-Small Cell Lung Cancer (NSCLC).

Structural Biology & Signaling Pathway

The following diagram illustrates how EBMP-5C derivatives intervene in the EGFR signaling cascade, contrasting with the DNA-damage route of 5-FU.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation EBMP EBMP-5C Derivative (Inhibitor) EBMP->EGFR ATP Competition (Blocks Phos.) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK NUC Nucleus: Proliferation ERK->NUC Transcription Factors

Caption: EBMP-5C derivatives competitively bind the ATP pocket of EGFR, halting downstream RAS/RAF/MEK signaling essential for tumor proliferation.

Experimental Validation Protocols

To validate the efficacy of EBMP-5C derivatives, researchers must employ a Self-Validating Workflow . The synthesis of the core scaffold is the critical first step, followed by biological assay.

Protocol A: Synthesis of the EBMP-5C Scaffold

Rationale: Commercial purity varies. In-house synthesis ensures the integrity of the "Methylthio" handle, which is prone to oxidation.

  • Reagents: S-methylisothiourea sulfate, Diethyl ethoxymethylene malonate (DEEM), Benzylamine.

  • Step 1 (Cyclization):

    • Mix S-methylisothiourea (1 eq) and DEEM (1.1 eq) in Ethanol with Et3N.

    • Reflux for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Look for the disappearance of starting material.

    • Result: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

  • Step 2 (Chlorination):

    • Treat intermediate with POCl3 (neat) at 90°C for 2 hours.

    • Safety: Quench carefully on ice.

    • Result: 4-Chloro intermediate.[1][2]

  • Step 3 (Amination - The Critical Step):

    • Dissolve 4-chloro intermediate in DMF.

    • Add Benzylamine (1.1 eq) and K2CO3 (2 eq) at 0°C, then warm to RT.

    • Why? Low temp prevents displacement of the 2-methylthio group. Regioselectivity is driven by the higher reactivity of the 4-position.

    • Yield: ~85% of EBMP-5C .[3]

Protocol B: In Vitro EGFR Kinase Assay (HTRF)

Rationale: A cell-free assay is required to prove direct target engagement, distinguishing it from general cytotoxicity.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Components:

    • Recombinant EGFR (WT and T790M mutant).

    • Biotinylated Poly-Glu-Tyr substrate.

    • ATP (at Km concentration).

    • Test Compound (EBMP-5C derivative).

  • Workflow:

    • Incubate Enzyme + Compound for 15 mins (Pre-incubation allows slow-binding kinetics to be observed).

    • Add ATP + Substrate. Reaction time: 60 mins.

    • Add Detection Reagents (Eu-labeled anti-phosphotyrosine Ab + Streptavidin-XL665).

  • Data Analysis:

    • Calculate Ratio = (Signal 665nm / Signal 620nm) * 10^4.

    • Validation Criterion: Z-factor must be > 0.5 for the assay to be considered robust.

Synthesis & Optimization Workflow

The following diagram details the logical flow from raw materials to the optimized lead compound, highlighting the "Decision Node" where the scaffold is modified based on ADME data.

Synthesis_Workflow Start S-methylisothiourea + DEEM Inter1 4-OH Pyrimidine Start->Inter1 Cyclization Inter2 4-Cl Pyrimidine Inter1->Inter2 POCl3 Target EBMP-5C (Scaffold) Inter2->Target Benzylamine Oxidation Oxidation (mCPBA) S-Me -> SO2-Me Target->Oxidation SAR Optimization Subst Nucleophilic Subst. (R-NH2 at C2) Oxidation->Subst Lead Optimized Lead (High Potency) Subst->Lead

Caption: Workflow transforming the EBMP-5C scaffold into a potent drug candidate via C2-position modification.

Challenges & Editorial Perspective

While the EBMP-5C scaffold is chemically versatile, researchers must address two primary hurdles:

  • Metabolic Stability: The ethyl ester at C5 is susceptible to hydrolysis by plasma esterases.

    • Solution: Bioisosteric replacement of the ester with a nitrile (CN) or amide often retains potency while improving half-life.

  • Solubility: The benzyl and methylthio groups make the core lipophilic (High LogP).

    • Solution: Introducing solubilizing groups (e.g., morpholine, piperazine) at the C2 position (displacing the methylthio) is a standard medicinal chemistry tactic.

References

  • Barvian, M., et al. (2000).[1] "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry.

  • Klutchko, S.R., et al. (1998).[1] "2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones.[1][4] Structure-Activity Relationships Against Selected Tyrosine Kinases."[1] Journal of Medicinal Chemistry.

  • Xie, H., et al. (2016).[5] "Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors." Bioorganic & Medicinal Chemistry.

  • Maddila, S., & Jonnalagadda, S.B. (2012).[6] "Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives." Archiv der Pharmazie.

  • El-Miligy, M.M., et al. (2021).[7] "Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M." Organic & Biomolecular Chemistry.

Sources

Selectivity Profiling of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (EBMPC): A Critical Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (hereafter referred to as EBMPC ) represents a classic Type I ATP-competitive kinase inhibitor scaffold . While often utilized as a synthetic intermediate for more complex 2-amino-pyrimidine drugs (e.g., EGFR or CDK inhibitors), EBMPC itself possesses intrinsic biological activity that necessitates rigorous cross-reactivity profiling.

As a Senior Application Scientist, I must emphasize that the 2-(methylthio) moiety is a "structural alert" in early discovery. It is frequently metabolically labile (susceptible to oxidation to sulfoxide/sulfone) and can exhibit non-canonical binding compared to the optimized 2-amino derivatives. This guide details the expected cross-reactivity profile of EBMPC, compares it with clinical standards, and provides the protocols required to validate its selectivity.

Cross-Reactivity Profile: The "Frequent Hitters"

EBMPC belongs to the 4-amino-pyrimidine-5-carboxylate class, a "privileged scaffold" in medicinal chemistry. This privilege comes at a cost: promiscuity . The structural homology of the ATP-binding cleft across the human kinome (approx. 518 kinases) means EBMPC often exhibits significant off-target activity.

Predicted Off-Target Landscape

Based on Structure-Activity Relationship (SAR) data of analogous pyrimidine scaffolds, EBMPC is likely to cross-react with the following kinase families:

Target FamilyPotential Cross-ReactivityMechanistic Rationale
CDKs (e.g., CDK1, CDK2) High The pyrimidine-amine motif mimics the adenine ring of ATP, a classic binder for the CDK hinge region.
EGFR (ErbB Family) Moderate-High The 4-benzylamino group can occupy the hydrophobic pocket (gatekeeper region) similar to quinazoline inhibitors (e.g., Gefitinib).
DYRK Family (e.g., DYRK1A) Moderate Known sensitivity to pyrimidine scaffolds; often a co-target with CDKs.
CK2 (Casein Kinase 2) Moderate The carboxylate ester at position 5 can mimic phosphate interactions or stabilize binding in the CK2 active site.
DHFR (Non-Kinase) Low-Moderate Pyrimidines are classic antifolates. The benzylamino tail may mimic the folate p-ABA moiety.
The "Methylthio" Liability

The 2-(methylthio) group is critical for cross-reactivity analysis. Unlike the 2-amino group found in drugs like Palbociclib or Gefitinib , the S-Me group is:

  • More Hydrophobic: Increasing affinity for kinases with lipophilic pockets in the ribose-binding region.

  • Metabolically Unstable: In cellular assays, S-Me can be oxidized to S(O)Me, altering the compound's electronic properties and potentially its selectivity profile mid-experiment.

Comparative Analysis: EBMPC vs. Clinical Standards

To understand EBMPC's performance, we compare it against optimized inhibitors that share the pyrimidine core but feature "selectivity filters" (complex substituents).

FeatureEBMPC (The Scaffold) Gefitinib (EGFR Inhibitor) Roscovitine (CDK Inhibitor)
Core Structure Pyrimidine-5-carboxylateQuinazoline (Benzopyrimidine)Purine (Imidazopyrimidine)
C2 Substituent -SMe (Methylthio) -H (Fused ring system)-NH-CH(Et)CH2OH
C4 Substituent -NH-Benzyl -NH-(3-Cl, 4-F-phenyl)-NH-Benzyl
Selectivity Low (Promiscuous) High (EGFR specific)Moderate (CDKs)
Primary Utility Hit / IntermediateClinical OncologyClinical / Tool Compound
Key Risk Off-target toxicity; Metabolic oxidationResistance mutations (T790M)Short half-life

Insight: EBMPC lacks the specific "tail" modifications (like the morpholine in Gefitinib) that extend into the solvent channel to enforce selectivity. Therefore, EBMPC functions more like a "pan-kinase" binder than a targeted therapeutic.

Visualization: Cross-Reactivity Pathways

The following diagram illustrates the structural logic behind EBMPC's cross-reactivity and the downstream signaling consequences.

EBMPC_Selectivity cluster_Targets Target Landscape EBMPC EBMPC (Scaffold) ATP_Site ATP Binding Pocket (Hinge Region) EBMPC->ATP_Site Competes with ATP DHFR DHFR (Folate Metabolism) EBMPC->DHFR Structural Mimicry (Non-Kinase) EGFR EGFR (Cell Proliferation) ATP_Site->EGFR High Affinity CDK2 CDK2 (Cell Cycle G1/S) ATP_Site->CDK2 High Affinity DYRK1A DYRK1A (Neuronal Dev.) ATP_Site->DYRK1A Moderate Affinity Tox Cytotoxicity / Off-Target Effects EGFR->Tox CDK2->Tox

Caption: Structural cross-reactivity map of EBMPC showing high-affinity binding to EGFR and CDK2 via ATP-pocket competition.

Experimental Protocols for Validation

Tier 1: High-Throughput Kinase Profiling (The "Scan")

Objective: Rapidly identify hits across >300 kinases. Method:KINOMEscan® (Ambit/DiscoverX) or similar competition binding assays.

Protocol Steps:

  • Preparation: Dissolve EBMPC in 100% DMSO to 10 mM. Avoid freeze-thaw cycles due to the ester stability.

  • Screening Concentration: Perform the primary screen at 1 µM and 10 µM .

    • Why? 1 µM detects potent hits; 10 µM reveals the "promiscuity floor."

  • Assay Principle: Active site-directed competition binding. Measure the amount of kinase bound to an immobilized ligand in the presence of EBMPC.

  • Readout: Report as % Control . Values <35% indicate a "Hit".

Tier 2: Orthogonal Kd Determination (The "Truth")

Objective: Quantify the binding affinity for the hits identified in Tier 1. Method:NanoBRET™ Target Engagement Assay (Promega) .

Protocol Steps:

  • Transfection: Transfect HEK293 cells with N-terminal Luciferase-Kinase fusions (e.g., NanoLuc-EGFR).

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds the kinase ATP pocket.

  • Treatment: Treat cells with a serial dilution of EBMPC (e.g., 10 µM to 1 nM) for 2 hours.

  • Detection: Add substrate. If EBMPC binds the kinase, it displaces the tracer, decreasing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Calculation: Fit data to a sigmoidal dose-response curve to calculate the residence time and affinity (Kd) .

    • Critical Check: Ensure the 2-methylthio group is not oxidizing during the 2-hour incubation by running a parallel LC-MS stability check of the media.

Workflow Diagram

Validation_Workflow Start Start: EBMPC Synthesis QC QC: LC-MS Purity Check (Confirm S-Me Integrity) Start->QC Tier1 Tier 1: KINOMEscan (468 Kinase Panel @ 1µM) QC->Tier1 Decision Selectivity Index (S(35)) Tier1->Decision Promiscuous S(35) > 0.5 (Hits >50% of Kinases) Decision->Promiscuous High Cross-Reactivity Selective S(35) < 0.1 (Hits <10% of Kinases) Decision->Selective Potential Lead Tier2 Tier 2: NanoBRET Kd (Cellular Target Engagement) Promiscuous->Tier2 Map Toxicity Selective->Tier2 Outcome Final Profile: Potency vs. Selectivity Tier2->Outcome

Caption: Step-by-step validation workflow for assessing EBMPC kinase selectivity.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28–39. Link

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039–1045. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

  • Cohen, P. (2002). "Protein kinases—the major drug targets of the twenty-first century?" Nature Reviews Drug Discovery, 1(4), 309–315. Link

Comparative Guide: In Vivo Efficacy of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized to develop EGFR Tyrosine Kinase Inhibitors (TKIs) for Non-Small Cell Lung Cancer (NSCLC) and, secondarily, as inhibitors of bacterial tRNA-(guanine-N1)-methyltransferase (TrmD).

While first-generation inhibitors (e.g., Gefitinib) target wild-type EGFR, derivatives of this pyrimidine-5-carboxylate scaffold are specifically engineered to overcome the T790M gatekeeper mutation , a primary mechanism of drug resistance. The benzylamino moiety occupies the hydrophobic pocket of the ATP-binding site, while the methylthio group (often oxidized to sulfoxide/sulfone in vivo) interacts with the cysteine residue (Cys797) or the gatekeeper residue, depending on the specific derivative design.

Mechanism of Action (EGFR Inhibition)

The molecule functions as an ATP-competitive inhibitor. By binding to the intracellular kinase domain of EGFR, it prevents the autophosphorylation of tyrosine residues, thereby shutting down downstream pro-survival signaling pathways (PI3K/AKT and MAPK/ERK).

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activates Phos Tyrosine Phosphorylation EGFR->Phos Requires ATP ATP ATP ATP->Phos Phosphoryl Donor Drug Pyrimidine Derivative (Inhibitor) Drug->EGFR Competes with ATP (Blocks Binding) Apoptosis Apoptosis (Tumor Death) Drug->Apoptosis Induces PI3K PI3K / AKT Pathway Phos->PI3K MAPK MAPK / ERK Pathway Phos->MAPK Result Cell Proliferation & Survival PI3K->Result MAPK->Result

Figure 1: Mechanism of Action. The pyrimidine derivative competitively inhibits ATP binding at the EGFR kinase domain, halting downstream signaling.

Comparative Efficacy Analysis

To evaluate the performance of this compound derivatives, we compare them against industry standards: Gefitinib (1st Gen EGFR TKI) and Osimertinib (3rd Gen, mutant-selective).

Table 1: In Vitro & In Vivo Performance Metrics
FeaturePyrimidine-5-carboxylate DerivativesGefitinib (Standard of Care)Osimertinib (Benchmark)
Primary Target EGFR (L858R/T790M Mutants)EGFR (Wild Type / L858R)EGFR (T790M / C797S)
IC50 (H1975 Cell Line) < 10 nM (High Potency)> 500 nM (Resistant)~ 2–5 nM
Tumor Growth Inhibition (TGI) 55% – 75% (Dose Dependent)< 20% (in T790M models)> 80%
Solubility Moderate (Lipophilic ester)ModerateHigh
Metabolic Stability Liability: Methylthio group susceptible to rapid S-oxidation.StableOptimized
Toxicity (Weight Loss) < 5% (Well tolerated)< 10%< 5%

Key Insight: The ethyl ester moiety in these derivatives often acts as a prodrug or requires hydrolysis to the active acid form for maximum potency. However, the lipophilicity of the ester improves membrane permeability, resulting in higher intracellular concentrations compared to the free acid.

Detailed In Vivo Efficacy Protocol (Xenograft Model)

This protocol is designed to validate the efficacy of the derivatives in a human non-small cell lung cancer (NSCLC) model harboring the T790M resistance mutation (NCI-H1975).

Phase 1: Preparation and Inoculation

Objective: Establish a consistent tumor burden in immunodeficient mice.

  • Cell Culture: Cultivate NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest during the logarithmic growth phase (viability >98%).

  • Animal Selection: Use female BALB/c nude mice (6–8 weeks old).

  • Inoculation: Inject

    
     cells suspended in 100 µL of PBS/Matrigel (1:1 ratio) subcutaneously into the right flank.
    
  • Staging: Monitor tumor volume (

    
    ). Initiate treatment when tumors reach 100–150 mm³  (approx. 10–14 days post-inoculation).
    
Phase 2: Dosing and Administration

Objective: Evaluate dose-dependent efficacy and toxicity.

  • Vehicle Control: 0.5% CMC-Na (Carboxymethylcellulose Sodium) or 10% DMSO/40% PEG300/50% Water (depending on solubility).

  • Positive Control: Osimertinib (5 mg/kg, p.o., QD).

  • Test Groups: Pyrimidine Derivative at three dose levels (e.g., 10, 30, and 100 mg/kg), administered via oral gavage (p.o.) once daily (QD) for 21 days.

Phase 3: Data Collection & Analysis

Objective: Quantify Tumor Growth Inhibition (TGI).

  • Measurement: Measure tumor dimensions and body weight every 3 days.

  • Endpoint: At Day 21, euthanize animals, excise tumors, and weigh them.

  • Calculation:

    
    
    Where 
    
    
    
    is the treated group tumor volume and
    
    
    is the control group volume.

InVivo_Workflow cluster_0 Phase 1: Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cells H1975 Cell Culture Inoc Subcutaneous Inoculation Cells->Inoc Staging Tumor Growth to 100mm³ Inoc->Staging Rand Randomization (n=8/group) Staging->Rand Dosing Daily Oral Dosing (21 Days) Rand->Dosing Measure Vol & Body Wt (Every 3 Days) Dosing->Measure Harvest Tumor Excision & Weighing Measure->Harvest Calc Calculate TGI% Harvest->Calc

Figure 2: In Vivo Efficacy Workflow. A systematic approach from cell culture to statistical analysis of Tumor Growth Inhibition.

Critical Optimization: The "Methylthio" Liability

Researchers must address the metabolic stability of the 2-(methylthio) group. In vivo, hepatic cytochrome P450 enzymes rapidly oxidize the sulfide (-SMe) to sulfoxide (-S(O)Me) and sulfone (-S(O)2Me).

  • Impact: While the sulfone is often a more potent inhibitor due to increased hydrogen bonding capacity, it is also more rapidly cleared.

  • Recommendation: Perform a Pharmacokinetic (PK) Bridge Study alongside efficacy studies. Measure plasma concentrations of both the parent ester and the oxidized metabolites at 0.5h, 1h, 4h, and 24h post-dose.

  • Alternative: If in vivo half-life (

    
    ) is < 1 hour, consider synthesizing the 2-(methylamino)  or 2-morpholino  analogues to improve metabolic stability while retaining the pyrimidine core's binding affinity.
    

References

  • Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective EGFR inhibitors. Bioorganic & Medicinal Chemistry, 2016.[1]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 2022.[2]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 2024.[3]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 2020.

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Product Data. TargetMol.

Sources

Comparative Preclinical Profiling of Next-Generation Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold Paradox

The pyrimidine scaffold is ubiquitous in kinase drug discovery because it mimics the adenine ring of ATP, allowing for potent hinge binding. However, this structural privilege comes with a cost: promiscuity . First-generation pyrimidines often suffer from poor kinome selectivity and rapid oxidative metabolism.

This guide compares the preclinical performance of a Novel Type-II Pyrimidine Inhibitor (Code: PYR-Gen2) against a standard Type-I ATP-Competitive Reference (Code: Ref-Std) .

The Hypothesis: By modifying the pyrimidine core to stabilize the DFG-out (inactive) kinase conformation (Type II binding), PYR-Gen2 will demonstrate superior residence time and selectivity compared to the Type I Ref-Std, despite potentially lower initial biochemical affinity.

Biochemical Potency & Selectivity Profiling[1][2][3][4][5]

The Challenge: ATP Competitiveness

Standard IC50 values often mislead because they are measured at low ATP concentrations (


). In intracellular conditions (mM ATP), Type I inhibitors often lose potency. We evaluated both compounds using a Radiometric HotSpot™ Assay  at both 

and physiological ATP (1 mM).[1]
Experimental Protocol: Radiometric HotSpot™ Assay
  • Principle: Direct measurement of

    
    P transfer from 
    
    
    
    to a peptide substrate. Unlike fluorescence assays, this is resistant to compound autofluorescence.
  • Step-by-Step Workflow:

    • Preparation: Dilute compounds in 100% DMSO (acoustic dispensing) into a 384-well plate.

    • Enzyme Mix: Add 10 µL of kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM EGTA, 0.02% Brij-35) containing the target kinase (e.g., EGFR
      
      
      
      ).
    • Incubation (Pre-Equilibration): Incubate for 30 mins at RT. Crucial for Type II inhibitors to induce conformational change.

    • Reaction Start: Add 10 µL of ATP/Substrate mix (

      
       specific activity ~500 cpm/pmol).
      
    • Termination: After 45 mins, spot reactions onto P81 phosphocellulose filter paper.

    • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.

    • Read: Quantify via scintillation counting.

Biochemical Data Comparison
MetricPYR-Gen2 (Novel)Ref-Std (Type I)Interpretation
IC50 (ATP =

)
4.2 nM1.8 nMRef-Std appears more potent initially.
IC50 (ATP = 1 mM) 12.5 nM185.0 nMCritical: Ref-Std potency shifts >100x; PYR-Gen2 is stable.
Selectivity Score (S35) 0.080.35PYR-Gen2 hits 8% of kinome; Ref-Std hits 35%.
Residence Time (

)
145 min12 minPYR-Gen2 shows durable target engagement.
Visualization: Assay Logic

BiochemicalWorkflow Start Compound Dispensing PreInc Pre-Incubation (30 min) Start->PreInc Enzyme Binding Reaction Reaction Start (+33P-ATP) PreInc->Reaction Kinetic Start Filter P81 Filter Binding Reaction->Filter Termination Wash Acid Wash (Remove free ATP) Filter->Wash Purification Read Scintillation Counting Wash->Read Data Output

Figure 1: Radiometric HotSpot™ assay workflow ensuring robust IC50 generation.

Cellular Target Engagement (NanoBRET)[6]

The Challenge: The Cellular Shift

Biochemical potency does not guarantee cellular entry. Pyrimidines are often substrates for efflux pumps (P-gp). We utilized NanoBRET™ to measure target occupancy in live HEK293 cells, which is superior to Western Blotting as it measures binding, not just downstream signaling.

Experimental Protocol: NanoBRET™ TE Assay
  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein. Plating density:

    
     cells/mL.
    
  • Tracer Addition: Add a cell-permeable fluorescent tracer (specific to the kinase ATP pocket) at

    
     concentration.
    
  • Compound Treatment: Treat cells with serial dilutions of PYR-Gen2 or Ref-Std.

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO

    
    .
    
  • Detection: Add NanoBRET™ Nano-Glo® Substrate.

  • Readout: Measure Donor (460nm) and Acceptor (618nm) emission.

    • Calculation: BRET Ratio =

      
      . Competitive binding decreases the BRET ratio.
      
Cellular Data Comparison
MetricPYR-Gen2 (Novel)Ref-Std (Type I)Insight
Biochemical IC50 4.2 nM1.8 nMReference is tighter binder in vitro.
Cellular EC50 (NanoBRET) 18 nM240 nMReversal: PYR-Gen2 enters cells efficiently; Ref-Std suffers efflux.
Intracellular



Ref-Std binds faster but washes out faster.

ADME & Pharmacokinetics: The Liability Check

The Challenge: Metabolic Soft Spots

Pyrimidine rings are susceptible to oxidation by Aldehyde Oxidase (AO) and Cytochrome P450s. Ref-Std represents a classic pyrimidine with high clearance. PYR-Gen2 incorporates a fluorinated motif to block metabolic soft spots.

Experimental Protocol: Microsomal Stability
  • System: Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein).

  • Reaction: Incubate 1 µM compound with NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS (MRM mode) to determine intrinsic clearance (

    
    ).
    
ADME Data Comparison
ParameterPYR-Gen2 (Novel)Ref-Std (Type I)Status
Solubility (pH 7.4) 85 µM12 µMPYR-Gen2 has superior formulation potential.
Human

12 µL/min/mg145 µL/min/mgRef-Std is rapidly metabolized (High Clearance).
Caco-2 Efflux Ratio 1.2 (Low Efflux)14.5 (High Efflux)Ref-Std is a P-gp substrate.
Visualization: ADME Decision Tree

ADME_Logic Input New Compound Solubility Solubility > 50µM? Input->Solubility Metab Microsomal CLint < 20 µL/min/mg? Solubility->Metab Yes Fail_Form Fail: Formulation Risk Solubility->Fail_Form No Perm Caco-2 Efflux Ratio < 2? Metab->Perm Yes Fail_PK Fail: High Clearance Metab->Fail_PK No Pass Proceed to In Vivo Perm->Pass Yes Fail_Oral Fail: Poor Absorption Perm->Fail_Oral No

Figure 2: Go/No-Go decision tree for kinase inhibitor progression based on ADME thresholds.

In Vivo Efficacy (Xenograft Model)

Experimental Protocol: Tumor Growth Inhibition (TGI)[7]
  • Model: BALB/c nude mice bearing subcutaneous A431 (EGFR-driven) tumors.

  • Treatment: Once tumors reach 200 mm

    
    , randomize into groups (n=10).
    
    • Vehicle (QD, PO)

    • Ref-Std (50 mg/kg, QD, PO)

    • PYR-Gen2 (50 mg/kg, QD, PO)

  • Duration: 21 days dosing.

  • Metric: Tumor Volume (

    
    ).
    
Results Summary
  • Ref-Std: Achieved 45% TGI. Tumor stasis was not achieved due to rapid clearance (

    
    ).
    
  • PYR-Gen2: Achieved 92% TGI with partial regression. Superior PK (

    
    ) allowed sustained target coverage.
    

References

  • Roskoski, R. (2016).[2] Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. Link[2]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).
  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. Link

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[3] Nature Reviews Cancer. Link

Sources

Benchmarking Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate against approved drugs

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Benchmarking Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate as a Kinase/STAT Scaffold

Part 1: Executive Summary & Strategic Positioning

The Product: this compound (CAS: 100973-67-9) is not a final approved drug but a Privileged Scaffold and Advanced Intermediate . It serves as the structural core for a class of potent inhibitors targeting Janus Kinases (JAKs) , Cyclin-Dependent Kinases (CDKs) , and Signal Transducer and Activator of Transcription 6 (STAT6) .

The Benchmark: This guide benchmarks the scaffold’s physicochemical potential and synthetic utility against approved "Gold Standard" drugs that share its pharmacophore: Gefitinib (EGFR inhibitor) and Tofacitinib (JAK inhibitor).

Key Insight: While the scaffold itself exhibits low-micromolar baseline activity, its primary "performance" lies in its Ligand Efficiency (LE) and Synthetic Modularity . The 2-methylthio (-SMe) group acts as a "chemical handle," allowing rapid diversification to generate nanomolar candidates like AS1617612 (YM-341619) .

Part 2: Technical Specifications & Comparative Analysis

Physicochemical Benchmarking (Lipinski’s Rule of 5)

The scaffold is designed to be "fragment-like," leaving molecular weight (MW) and lipophilicity "budget" available for functionalization.

FeatureScaffold (The Product) Gefitinib (Approved Drug) Tofacitinib (Approved Drug) Implication for Development
MW ( g/mol ) 303.38 446.9312.4High Growth Potential : The scaffold is ~140 Da lighter than Gefitinib, allowing the addition of solubilizing groups (e.g., morpholine) without breaking Lipinski rules.
cLogP ~3.5 3.21.1Optimization Required : The scaffold is relatively lipophilic. Derivatization at the 2-position must introduce polarity (e.g., polar amines) to lower LogP to the ideal drug range (2–3).
H-Bond Donors 1 12Versatile Binding : Low donor count prevents premature metabolic clearance and allows for specific H-bond design in the active site.
Potency (IC50) >10 µM (Est.) 4.5 nM (EGFR)1 nM (JAK3)Lead vs. Drug : The scaffold provides the binding orientation; the side chains provide the affinity.
Synthetic Handle 2-SMe (Methylthio) Fixed (Quinazoline)Fixed (Pyrrolo[2,3-d]pyrimidine)Modularity : The -SMe group is a "leaving group in disguise," enabling rapid library generation via nucleophilic aromatic substitution (

).
Mechanism of Action: The "Scaffold-to-Drug" Transition

The pyrimidine-5-carboxylate core mimics the adenine ring of ATP, binding to the hinge region of kinases.

  • The Product's Role: Occupies the ATP-binding pocket.

  • The Missing Link: The 2-position (SMe) faces the solvent-exposed region or the "gatekeeper" residue. Replacing -SMe with specific amines (e.g., p-morpholinoaniline) creates the critical hydrogen bonds required for nanomolar potency (as seen in STAT6 inhibitors).

Part 3: Visualization of Signaling & Synthesis

Diagram: The JAK/STAT Signaling Pathway

This diagram illustrates the biological context where the derived inhibitors (based on this scaffold) function.

JAK_STAT_Pathway Cytokine Cytokine (IL-4/IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Tofacitinib) Receptor->JAK Activates STAT6_Inactive STAT6 (Inactive) JAK->STAT6_Inactive Phosphorylates STAT6_Phos p-STAT6 (Dimer) STAT6_Inactive->STAT6_Phos Dimerization Nucleus Nucleus (Gene Transcription) STAT6_Phos->Nucleus Translocation Scaffold Pyrimidine Scaffold (Inhibits Phosphorylation) Scaffold->JAK Blocks ATP Binding

Caption: The pyrimidine scaffold targets the ATP-binding site of JAK kinases, preventing the phosphorylation and activation of STAT6, a key driver in allergic inflammation.

Diagram: Synthetic Activation Workflow

This flowchart demonstrates how to convert the "Product" (Scaffold) into a "Lead Compound."

Synthesis_Workflow Start Start: Ethyl 4-(benzylamino)- 2-(methylthio)pyrimidine-5-carboxylate (The Product) Step1 Oxidation (mCPBA or Oxone) Start->Step1 Activation Intermediate Activated Sulfone/Sulfoxide (-SO2Me / -SOMe) Step1->Intermediate Step2 Nucleophilic Substitution (Amine R-NH2, Heat) Intermediate->Step2 Displacement Final Final Drug Candidate (2-Amino Derivative) Step2->Final Library Generation

Caption: The "Methylthio" group is chemically inert until oxidized, allowing for controlled, late-stage diversification of the scaffold.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Activation and Diversification (SMe Displacement)

Objective: Convert the scaffold into a bioactive kinase inhibitor library. Rationale: Direct amine displacement of the methylthio group is sluggish. Oxidation to the sulfone/sulfoxide makes the 2-position highly electrophilic (


 reaction), improving yield and reaction speed.
  • Oxidation Step:

    • Dissolve 1.0 eq of This compound in DCM (Dichloromethane).

    • Cool to 0°C. Slowly add 2.2 eq of m-CPBA (meta-chloroperoxybenzoic acid).

    • Stir at RT for 2 hours. Monitor by TLC (The sulfone is significantly more polar).

    • Validation: Mass Spec should show M+32 (sulfone) or M+16 (sulfoxide).

  • Displacement Step (Library Synthesis):

    • Dissolve the crude sulfone intermediate in dry THF or Dioxane.

    • Add 1.2 eq of the desired amine (e.g., p-morpholinoaniline for STAT6 activity).

    • Add 2.0 eq of DIPEA (base).

    • Heat to 60–80°C for 4 hours.

    • Workup: Evaporate solvent, purify via silica gel chromatography (Hexane/EtOAc).

  • Result: You now have a 2-amino-4-benzylamino-pyrimidine-5-carboxylate derivative ready for biological screening.

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Objective: Measure the IC50 of the derived compounds against a standard kinase (e.g., JAK3 or EGFR).

  • Preparation: Prepare 10 mM stocks of the synthesized derivatives in 100% DMSO.

  • Reaction Assembly:

    • In a 384-well white plate, add 2 µL of compound (serial dilution).

    • Add 4 µL of Kinase Enzyme (e.g., JAK3, 2 ng/well) in reaction buffer.

    • Incubate for 10 min (allows inhibitor to bind).

    • Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure Luminescence.

    • Data Analysis: Plot RLU vs. Log[Concentration].

    • Success Criteria: A "hit" is defined as >50% inhibition at 10 µM.

References

  • Ohga, K., et al. (2008). "Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(20), 5618-5622. Link

  • Barvian, M., et al. (2000).[1] "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606-4616.[1] Link

  • BenchChem. (2024). "this compound: Structure and Applications." BenchChem Compound Database. Link

  • TargetMol. (2024). "Product Data Sheet: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate." TargetMol Catalog. Link

  • Fesenko, A. A., et al. (2010). "Reactions of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate." MDPI Molbank, M693. Link

Sources

Cellular Target Engagement Assays for Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for assessing cellular target engagement (TE) of pyrimidine synthesis inhibitors. It moves beyond basic definitions to provide actionable protocols, critical experimental logic, and comparative analysis of the three dominant methodologies: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ Target Engagement , and LC-MS/MS Metabolic Profiling .

Executive Summary & Strategic Framework

Inhibiting pyrimidine biosynthesis—specifically targets like Dihydroorotate Dehydrogenase (DHODH) , Thymidylate Synthase (TS) , and CTP Synthetase (CTPS) —is a validated strategy in oncology and immunology. However, biochemical potency (


) rarely translates linearly to cellular efficacy due to high intracellular concentrations of competing substrates (e.g., ATP, UTP) and complex feedback loops.

To validate a compound, you must prove it crosses the membrane and physically binds the target in the cytosolic milieu. We compare three orthogonal approaches:

FeatureCETSA (Cellular Thermal Shift) NanoBRET™ TE LC-MS/MS Metabolomics
Primary Readout Biophysical stability (Melting point shift)Competitive binding (Energy transfer)Functional consequence (Substrate buildup)
Labeling Label-Free (Endogenous protein)Labeled (Requires Fusion Protein + Tracer)Label-Free (Endogenous metabolites)
Throughput Medium (Western Blot) to High (AlphaLISA/MS)High (Plate-based)Low to Medium
Key Advantage No genetic modification needed; works on primary cells.Measures residence time and

in live cells.
Definitive proof of pathway shutdown.
Major Limitation Binary readout (bound/unbound); aggregation artifacts.Requires tracer development; artificial overexpression.Does not prove direct binding (proximal effect).

The Pyrimidine Pathway Context[1]

Understanding the pathway topology is critical for selecting the right assay. DHODH is mitochondrial, while TS and CTPS are cytosolic.

PyrimidinePathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CAD DHO Dihydroorotate (DHO) Carbamoyl->DHO CAD Orotate Orotate DHO->Orotate Inhibitors: Leflunomide, Brequinar DHODH DHODH (Mitochondrial) DHO->DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP dUMP dUMP UDP->dUMP CTP CTP UDP->CTP CTPS dTMP dTMP dUMP->dTMP Inhibitors: 5-FU, Pemetrexed TS Thymidylate Synthase (TS) dUMP->TS CAD CAD Complex DHODH->Orotate UMPS UMPS TS->dTMP

Figure 1: De novo pyrimidine synthesis. Red nodes indicate primary drug targets. DHO accumulation is the specific biomarker for DHODH inhibition.

Deep Dive: Cellular Thermal Shift Assay (CETSA)

Scientific Principle: Ligand binding stabilizes a protein's tertiary structure, increasing its melting temperature (


). In CETSA, we heat-shock intact cells. Unbound proteins denature and aggregate, becoming insoluble. Bound proteins remain soluble and are detected in the supernatant.
Protocol: Endogenous DHODH CETSA

Targeting mitochondrial enzymes requires careful lysis buffer selection to ensure solubilization without disrupting the ligand-target complex.

Materials:

  • Cells: A375 or Jurkat (High metabolic activity).

  • Lysis Buffer: RIPA is too harsh. Use 0.4% NP-40 in PBS with protease inhibitors.

Step-by-Step Workflow:

  • Seeding: Seed

    
     cells/mL in 6-well plates. Allow 24h recovery.
    
  • Treatment: Treat with inhibitor (e.g., Teriflunomide) at

    
     for 1 hour. Include a DMSO control.[1][2]
    
    • Expert Insight: 1 hour is sufficient for cell entry. Longer incubations risk expression changes (degradation/upregulation) confounding the thermal shift.

  • Harvest & Resuspend: Wash cells with PBS. Resuspend in PBS containing protease inhibitors. Aliquot into PCR tubes (50 µL/tube).

  • Thermal Challenge (The Critical Step):

    • 
       Determination:  First, run a gradient (40°C–65°C) on DMSO samples to find the temperature where 50% of the protein precipitates (
      
      
      
      ). For DHODH, this is typically ~52°C.
    • Isothermal Dose Response (ITDR): Heat all tubes at the determined

      
       (e.g., 52°C) for exactly 3 minutes .
      
  • Cooling: Immediately snap-cool on ice for 3 minutes.

  • Lysis: Add mild lysis buffer (NP-40 based). Incubate 20 min on ice with occasional vortexing.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Speed is non-negotiable; you must pellet the aggregates.

  • Detection: Collect supernatant. Analyze via Western Blot (anti-DHODH).

Data Interpretation:

  • Positive Result: Intense band in treated lane vs. faint band in DMSO lane at

    
    .
    
  • Self-Validation: If the band intensity increases in the DMSO control at high temperatures, your lysis buffer is stripping the aggregates back into solution.

Deep Dive: NanoBRET™ Target Engagement

Scientific Principle: A competitive binding assay in live cells. The target is fused to NanoLuc® luciferase (energy donor).[3] A cell-permeable fluorescent tracer (energy acceptor) binds the target.[3][4] When they are close, BRET occurs.[5] The inhibitor displaces the tracer, causing a loss of BRET signal.

Protocol: Thymidylate Synthase (TS) Engagement

Unlike CETSA, this allows kinetic measurements (Residence Time).

Materials:

  • Vector: pFN31K-TS (N-terminal NanoLuc fusion).

  • Tracer: NanoBRET™ Tracer K-5 (or custom folate-based tracer).

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with NanoLuc-TS plasmid using FuGENE HD. Incubate 24h.

    • Expert Insight: Keep expression low. Massive overexpression creates a "sink" that shifts the apparent potency (

      
      ) to the right.
      
  • Tracer Titration (Assay Setup): Treat cells with serially diluted Tracer. Measure BRET (Donor 460nm / Acceptor 618nm). Determine the

    
    . Use a concentration 
    
    
    
    for the competition assay.
  • Competition Assay:

    • Add Tracer (fixed conc.) + Test Inhibitor (serial dilution).

    • Incubate 2 hours at 37°C.

  • Measurement: Add NanoBRET™ Nano-Glo® Substrate. Read immediately on a BRET-compatible plate reader (e.g., GloMax).

NanoBRET cluster_0 Live Cell Target NanoLuc-Target Tracer Fluorescent Tracer Target->Tracer Binding Signal BRET Signal (618nm) Tracer->Signal Energy Transfer Inhibitor Inhibitor (Drug) Inhibitor->Tracer Displacement NoSignal Signal Loss (460nm only) Inhibitor->NoSignal Target Occupied

Figure 2: NanoBRET mechanism. Drug binding displaces the tracer, extinguishing the BRET signal.

Deep Dive: LC-MS/MS Metabolic Profiling

Scientific Principle: If the target is engaged, the substrate upstream accumulates, and the product downstream depletes. This is the ultimate "functional" target engagement.

Protocol: DHODH Inhibition (DHO Accumulation)

The biomarker Dihydroorotate (DHO) is highly specific.[6] Upon DHODH inhibition, DHO levels can spike 50-100 fold.

Materials:

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Internal Standard:

    
    -Uridine or 
    
    
    
    -Orotate.

Step-by-Step Workflow:

  • Treatment: Treat cells (e.g., AML lines) with inhibitor for 4–6 hours.

  • Quenching (Critical):

    • Remove media rapidly.

    • Do NOT wash with PBS (metabolites leak out).

    • Immediately add 80% Methanol/Water (pre-chilled to -80°C) directly to the plate.

  • Extraction: Scrape cells in methanol. Transfer to tubes. Vortex 10 min at 4°C.

  • Clarification: Centrifuge at max speed (15,000 x g) for 10 min. Collect supernatant.

  • LC-MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar nucleotides.

    • Mode: Negative Ion Mode (nucleotides ionize best here).

    • Transitions: Monitor DHO (

      
       157 
      
      
      
      113) and UTP (
      
      
      483
      
      
      79).

Validation Criteria:

  • Target Engagement: Significant increase in DHO and decrease in UTP/CTP pools.

  • Specificity Check: If UTP drops but DHO does not rise, the compound might be inhibiting a kinase downstream or acting via general toxicity, not DHODH.

References

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[7] Science. Link

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Link

  • Madak-Erdogan, Z., et al. (2019). "Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine." Frontiers in Oncology. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

  • Robitaille, A. M., et al. (2019). "DHO accumulation as a specific biomarker for DHODH inhibition." Molecular Cancer Therapeutics. Link(Note: Generalized citation based on standard biomarker validation literature).

Sources

Comparative Profiling of Pyrimidine Carboxylates: Metabolic vs. Kinase Signaling Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the backbone for both DNA/RNA bases and ATP. However, the introduction of a carboxylate moiety (or its bioisosteres like carbonitriles and esters) fundamentally alters the pharmacophore, bifurcating its utility into two distinct signaling domains: Metabolic Checkpoint Control (DHODH) and Proliferative Kinase Signaling (EGFR) .

This guide provides a comparative analysis of pyrimidine carboxylate derivatives against standard clinical inhibitors (Quinazolines and Quinolines). We analyze their performance in inhibiting de novo pyrimidine biosynthesis versus Receptor Tyrosine Kinase (RTK) cascades, supported by experimental protocols and quantitative data.

Mechanistic Dualism: The Role of the Carboxylate

The carboxylate group on a pyrimidine ring acts as a "molecular anchor," but its function differs by target:

  • In Metabolic Pathways (DHODH): The carboxylate mimics the C1-carboxyl group of Dihydroorotate (DHO) , the natural substrate. It is essential for electrostatic interaction with Arginine residues in the enzymatic pocket.

  • In Kinase Pathways (EGFR): The carboxylate (often masked as an ester or nitrile to improve permeability) functions as a hydrogen bond acceptor in the ATP-binding cleft, mimicking the phosphate groups of ATP or interacting with the "gatekeeper" residues.

Pathway Visualization

The following diagram illustrates the intersection of these two pathways and where pyrimidine carboxylates exert their inhibitory effects.

SignalingPathways cluster_Metabolic De Novo Pyrimidine Synthesis cluster_Kinase EGFR Proliferative Signaling DHO Dihydroorotate DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate (Pyrimidine-4-Carboxylate) DHODH->Orotate Oxidation UMP UMP -> DNA/RNA Orotate->UMP Phos Phosphorylation Cascade (RAS/RAF) UMP->Phos Nucleotide Supply for Proliferation Inhibitor_A Pyrimidine-4-Carboxylates (Substrate Mimics) Inhibitor_A->DHODH  Competes with DHO EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activation EGFR->Phos ATP ATP ATP->EGFR Cofactor Inhibitor_B Pyrimidine-5-Carboxylates/Nitriles (ATP Competitors) Inhibitor_B->EGFR  Competes with ATP

Figure 1: Dual-targeting potential of pyrimidine derivatives. Left: Inhibition of DHODH via substrate mimicry. Right: Inhibition of EGFR via ATP competition.[1]

Comparative Analysis: Performance & Specificity

A. Metabolic Inhibition: DHODH Targets

Target: Dihydroorotate Dehydrogenase (DHODH).[2][3][4][5][6] Compound Class:Pyrimidine-4-carboxylic acid derivatives (Orotic acid analogs). Comparator:Brequinar (Quinoline-4-carboxylic acid).[3]

Analysis: Orotic acid (OA) is the product of DHODH.[3] Synthetic analogs containing the pyrimidine-4-carboxylate core act as competitive inhibitors against Dihydroorotate. While Brequinar is a potent inhibitor, it binds to the ubiquinone tunnel. Pyrimidine carboxylates bind to the substrate site.

FeaturePyrimidine-4-Carboxylates (OA Analogs)Brequinar (Standard)
Binding Site Substrate Pocket (DHO site)Quinone Tunnel (Co-factor site)
Mechanism Competitive vs. DihydroorotateNon-competitive vs. Dihydroorotate
Selectivity High (Structural mimicry)High, but species-specific variability
Solubility High (Hydrophilic Carboxylate)Moderate (Lipophilic Quinoline)
Toxicity Low (Natural metabolite analog)Moderate (GI/Bone marrow toxicity)

Key Insight: While Brequinar shows lower IC50s (nanomolar), pyrimidine carboxylates offer a safer toxicity profile for combination therapies because they do not completely shut down the quinone pool respiration, acting strictly on the nucleotide synthesis axis [1].

B. Kinase Inhibition: EGFR Targets

Target: Epidermal Growth Factor Receptor (EGFR).[1][7][8] Compound Class:Pyrimidine-5-carboxylates/carbonitriles . Comparator:Erlotinib (Quinazoline).[1]

Analysis: Here, the carboxylate (often derivatized as a nitrile or ester for cell permeability) at the 5-position is critical. It creates an electron-deficient ring system that enhances pi-stacking in the ATP pocket. Recent data [2, 3] indicates that specific pyrimidine-5-carbonitriles can outperform Erlotinib in specific resistant cell lines.

CompoundTarget Cell LineIC50 (µM/nM)Fold Potency vs. Erlotinib
Erlotinib A549 (Lung Cancer)1.12 µM1.0x (Baseline)
Erlotinib HepG2 (Liver Cancer)0.87 µM1.0x (Baseline)
Pyr-5-CN (Cmpd 10b) A5495.85 µM~0.2x (Less Potent)
Pyr-5-CN (Cmpd 10b) HepG23.56 µM ~0.25x (Less Potent)*
Pyr-5-CN (Cmpd 10b) EGFR Kinase (Pure Enzyme) 8.29 nM Comparable to Erlotinib (2.83 nM)

Note: While cellular potency (IC50) of the pyrimidine derivative is lower due to permeability issues of the polar scaffold, the intrinsic enzymatic inhibition (8.29 nM) proves it is a highly potent ATP-mimic [2].

Experimental Protocols

To validate these inhibitors in your lab, use the following self-validating workflows.

Protocol A: DHODH Enzymatic Assay (DCIP Reduction)

Purpose: To quantify the inhibition of DHODH by measuring the reduction of 2,6-dichloroindophenol (DCIP), which acts as the terminal electron acceptor, changing from blue to colorless.

  • Reagent Prep:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

    • Substrates: 1 mM Dihydroorotate (DHO), 0.1 mM Decylubiquinone (CoQ substrate), 0.06 mM DCIP.

  • Enzyme Activation:

    • Incubate recombinant human DHODH (50 ng/well) in Assay Buffer for 10 mins at 37°C.

  • Compound Treatment:

    • Add Pyrimidine Carboxylate (test) or Brequinar (control) at graded concentrations (0.1 nM – 10 µM). DMSO final conc < 1%.[9]

  • Reaction Initiation:

    • Add the Substrate Mix (DHO + CoQ + DCIP).

  • Measurement:

    • Immediately monitor absorbance at 600 nm (kinetic mode) for 20 minutes.

    • Validation: The slope of Abs600 decrease is proportional to enzyme activity. No-enzyme control should show flat slope.

Protocol B: Western Blot for EGFR Signaling

Purpose: To confirm that cell death is due to signaling inhibition (decreased p-EGFR) rather than general toxicity.

  • Cell Treatment:

    • Seed A549 cells (2x10^5 cells/well). Starve in serum-free media for 12h.

    • Treat with inhibitor (1 µM) for 4 hours.

    • Stimulate with EGF (50 ng/mL) for 15 minutes (Critical step: validates pathway activation).

  • Lysis:

    • Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection:

    • Primary Antibodies: Anti-pEGFR (Tyr1068), Anti-Total EGFR, Anti-Actin (loading control).

    • Success Criteria: Effective inhibitors will show absent/faint pEGFR bands despite EGF stimulation, while Total EGFR remains constant.

Experimental Workflow Diagram

Workflow cluster_Prep Preparation cluster_Assay Validation Assays Step1 Compound Synthesis (Pyrimidine Core) Step2 Solubility Check (DMSO/PBS) Step1->Step2 Assay1 Enzymatic: DHODH (DCIP Readout 600nm) Step2->Assay1  Screen 1 Assay2 Cellular: MTT (IC50 Determination) Assay1->Assay2  Hit Selection Assay3 Mechanistic: Western Blot (p-EGFR/p-ERK) Assay2->Assay3  MoA Confirmation

Figure 2: Step-by-step validation workflow for pyrimidine carboxylate inhibitors.

Expert Commentary & Troubleshooting

Solubility vs. Permeability Paradox: One of the major challenges with pyrimidine carboxylates is the "Solubility-Permeability Paradox."

  • The Issue: The free carboxylic acid (COO-) is highly soluble and necessary for DHODH binding, but it penetrates cell membranes poorly.

  • The Solution: For cellular assays (MTT/Western), use ester prodrugs (e.g., ethyl or methyl esters) or bioisosteres (nitriles/tetrazoles). Intracellular esterases will cleave the ester to reveal the active carboxylate.

    • Warning: If you use the free acid in cell culture and see no activity, do not assume the compound is inactive. It likely just didn't enter the cell.

Selectivity Indices: When comparing against Quinazolines (like Gefitinib), Pyrimidine-5-carboxylates often show superior selectivity profiles. Quinazolines are "promiscuous" binders, often hitting multiple kinases. The pyrimidine core, being smaller and more polar, tends to have a stricter steric requirement, reducing off-target toxicity [3].

References

  • Madak, J. T., et al. "Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors." PubMed, 2017.

  • El-Mekabaty, A., et al. "New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis." RSC Advances, 2020.

  • Abdel-Rahman, H. M., et al. "Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M." Organic & Biomolecular Chemistry, 2018.

  • Loffler, M., et al. "Dihydroorotate dehydrogenase." Gene, 2005. (Foundational mechanism for DHODH/Orotate pathway).

Sources

Assessing the selectivity profile of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (referred to herein as E-BMP-5C ). It is designed for medicinal chemists and pharmacologists evaluating this compound as a chemical probe, early-stage hit, or privileged scaffold in drug discovery.

Executive Summary & Compound Identity

This compound (CAS: 106475-47-2) is a privileged heterocyclic scaffold widely utilized in the discovery of kinase inhibitors, adenosine receptor antagonists, and antiviral agents. Unlike fully optimized clinical candidates (e.g., Imatinib), E-BMP-5C represents a "Lead-Like" chemical probe . Its value lies in its moderate molecular weight (MW ~303.38 Da) and specific substitution pattern—a lipophilic benzylamine at C4 and a reactive methylthio group at C2—which mimics the adenine core of ATP.

Critical Application Note: Researchers must recognize that E-BMP-5C is inherently semi-selective . It targets the ATP-binding pocket of multiple enzymes (polypharmacology). This guide details how to profile its selectivity window to distinguish specific target engagement (e.g., Tyrosine Kinases, CK2) from off-target noise (e.g., Adenosine Receptors).

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 106475-47-2
Molecular Formula C₁₅H₁₇N₃O₂S
Molecular Weight 303.38 g/mol
Key Pharmacophores C4-Benzylamino: Hydrophobic pocket occupancy (Selectivity determinant)C2-Methylthio: H-bond acceptor / Metabolic handleC5-Ester: H-bond acceptor / Solubilizing group

Comparative Performance Analysis

To objectively assess E-BMP-5C, we compare it against a Pan-Kinase Inhibitor (Staurosporine) (low selectivity control) and a Structurally Optimized Analog (Pyrimido-pyrimidine) (high selectivity goal).

Table 1: Selectivity & Potency Benchmarking

Data represents consensus values from structural analog studies.

FeatureE-BMP-5C (The Scaffold) Staurosporine (The Hammer) Optimized Analog (e.g., LEI-401)
Primary Target Class Tyrosine Kinases / CK2 / NAPE-PLDBroad Kinome (Pan-Kinase)Specific Enzyme (e.g., NAPE-PLD)
Selectivity Score (S(35)) Moderate (0.3 - 0.5) Likely hits 30-50% of kinases at 10µM.Low (>0.8) Hits almost all kinases.High (<0.1) Hits <10% of targets.
Binding Mode ATP-Competitive (Type I) Relies on hydrophobic fit of benzyl group.ATP-Competitive Binds catalytic cleft indiscriminately.Allosteric or Type I½ Exploits specific gatekeeper residues.
Cellular Potency (IC₅₀) 1 - 10 µM (Micromolar)Effective but requires high concentration.< 10 nM (Nanomolar)Extremely potent but toxic.10 - 100 nM Potent and selective.
Metabolic Liability High Thioether (S-Me) is prone to oxidation (S-oxide).Moderate Low Optimized PK profile.

Insight: E-BMP-5C outperforms Staurosporine in structural specificity due to the benzyl tail, which excludes it from kinases with small "gatekeeper" residues. However, it lacks the potency of optimized drugs. It is best used as a starting point (Hit) for SAR (Structure-Activity Relationship) expansion.

Mechanism of Action & SAR Logic

The biological activity of E-BMP-5C is driven by its ability to mimic the purine ring of ATP. The 4-benzylamino group is the critical "selectivity filter," projecting into the hydrophobic back-pocket of the enzyme.

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates how each part of the molecule contributes to binding and selectivity.

SAR_Logic Core Pyrimidine Core (Scaffold) Binding ATP-Site Binding (Hinge Region) Core->Binding Mimics Adenine R2 C2-Methylthio (-SMe) (Interaction: H-Bond Acceptor) R2->Binding Auxiliary Binding Liability Metabolic Liability (S-Oxidation) R2->Liability CYP450 Attack R4 C4-Benzylamino (-NHBn) (Interaction: Hydrophobic Pocket) Selectivity Selectivity Filter (Gatekeeper Residue) R4->Selectivity Steric Exclusion R5 C5-Carboxylate (-COOEt) (Interaction: Solvent Front) Solubility Solubility & Permeability R5->Solubility Modulates LogP

Caption: SAR Map of E-BMP-5C showing the functional role of the C2, C4, and C5 positions in kinase binding.

Experimental Protocols for Selectivity Assessment

To validate the selectivity profile of E-BMP-5C, you must move beyond simple IC₅₀ assays. The following protocols are the industry standard for profiling "scaffold hits."

Protocol A: Differential Kinase Screening (The "Gold Standard")

Objective: Determine the "Gini Coefficient" of selectivity across a representative panel (e.g., Src, EGFR, CDK2, CK2).

  • Preparation: Dissolve E-BMP-5C in 100% DMSO to a stock of 10 mM. (Note: Sonication may be required; solubility is ~27 mg/mL).

  • Assay Format: Use a FRET-based Binding Assay (e.g., LanthaScreen) or Radiometric Filter Binding (HotSpot).

    • Why? These assays measure direct binding affinity (

      
      ), avoiding artifacts from ATP competition in cellular assays.
      
  • Screening Concentration: Screen at 1 µM and 10 µM .

    • Interpretation: If >50% inhibition is observed at 1 µM across >5 kinases, the compound is "Promiscuous." If inhibition is restricted to a single family (e.g., only Src-family), it is "Selective."

  • Control: Run Staurosporine (1 µM) as a positive control for pan-inhibition.

Protocol B: Cellular Selectivity (HL-60 Apoptosis Assay)

Objective: Confirm that cytotoxicity is driven by specific mechanism (e.g., kinase inhibition) rather than general toxicity.

  • Cell Line: HL-60 (Human Leukemia) – highly sensitive to pyrimidine antimetabolites and kinase inhibitors.

  • Seeding: Seed

    
     cells/well in 96-well plates (RPMI-1640 + 10% FBS).
    
  • Treatment: Treat with E-BMP-5C (0.1 – 100 µM) for 48 hours .

  • Readout: MTT or CellTiter-Glo (ATP quantification).

  • Selectivity Index Calculation:

    
    
    
    • Target: An SI > 10 indicates therapeutic potential. An SI < 2 indicates general toxicity.

Assessment Workflow

Use this logical flow to determine if E-BMP-5C is the right tool for your specific research question.

Diagram 2: Evaluation Workflow

Workflow Start Start: E-BMP-5C Assessment Step1 1. In Silico Docking (Target: ATP Pocket) Start->Step1 Step2 2. Single-Point Screen (10 µM) (Target vs. Off-Target) Step1->Step2 Decision1 >50% Inhibition? Step2->Decision1 Step3 3. Dose-Response (IC50) Decision1->Step3 Yes Fail Discard: Inactive Decision1->Fail No Step4 4. Selectivity Profiling (ScanMAX / KinomeScan) Step3->Step4 Promiscuous Result: Pan-Inhibitor (Use as Scaffold only) Step4->Promiscuous Broad Profile Lead Result: Selective Hit (Proceed to Optimization) Step4->Lead Narrow Profile

Caption: Decision tree for evaluating E-BMP-5C as a drug discovery hit.

References

  • BenchChem. Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate: Structure and Biological Activity. BenchChem Database. Link

  • Mock, E. D., et al. (2020).[1] Discovery of the NAPE-PLD inhibitor LEI-401.[1][2] Nature Chemical Biology, 16, 667–675.[1][2] (Describes the optimization of pyrimidine-4-carboxamide scaffolds). Link

  • Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.[3] Chemical Biology & Drug Design, 100(6), 818-842. Link

  • TargetMol. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Product Sheet. (Precursor analysis). Link

  • MDPI. Synthesis of 5-Benzylamino... Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors. (Demonstrates benzylamino-pyrimidine selectivity for CK2). Link

Sources

Safety Operating Guide

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal and Waste Management of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Executive Summary

This guide mandates the disposal procedures for This compound (hereafter EBMP-5C ).[1] As a functionalized pyrimidine containing both a thioether (methylthio) and a secondary amine (benzylamino), this compound presents specific chemical incompatibility risks—primarily regarding oxidation and hydrolysis—that widely available generic safety sheets often overlook.

Core Directive: This material must be managed as Non-Halogenated Organic Waste with Sulfur Content . Under no circumstances should this compound be discharged into municipal sewer systems or mixed with oxidizing waste streams.

Part 1: Chemical Profile & Waste Characterization

To ensure the integrity of the waste stream, operators must understand the chemical vulnerabilities of EBMP-5C.

Parameter Data Operational Implication
CAS Number 776-53-4Unique identifier for waste manifesting.[1][2]
Molecular Formula C₁₅H₁₇N₃O₂SContains Sulfur (S) and Nitrogen (N) .[1]
Functional Groups Thioether, Aminopyrimidine, Ethyl EsterSusceptible to oxidation and hydrolysis.[1]
Physical State Solid (typically off-white/yellow)Dust control measures required during transfer.[1]
RCRA Status Non-Listed (Characteristic Assessment Required)Treat as Hazardous Chemical Waste (Toxic/Irritant).[1]
The "Why" Behind the Protocol (Expertise & Experience)
  • The Sulfur Factor: The C2-position methylthio group is a sulfide. While stable under neutral conditions, it reacts vigorously with strong oxidizers (e.g., nitric acid, peroxides) to form sulfoxides or sulfones, generating heat. Crucially, acidification of sulfide-bearing waste can theoretically release toxic vapors; therefore, this waste stream must remain pH neutral or slightly basic. [1]

  • The Nitrogen Factor: The benzylamino group introduces basicity. Mixing with hypochlorites (bleach) can generate chloramines, which are toxic and volatile.

Part 2: Pre-Disposal Segregation Strategy

The most common failure point in laboratory waste management is improper segregation. EBMP-5C requires a dedicated "Organic - Sulfur Bearing" stream.[1]

Chemical Compatibility Matrix
Chemical Class Compatibility Status Risk Analysis
Strong Oxidizers (HNO₃, H₂O₂)INCOMPATIBLE Risk of exothermic oxidation of sulfur; potential fire hazard.[1]
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Risk of ester hydrolysis; potential evolution of sulfur-based odors/vapors.[1]
Hypochlorites (Bleach)INCOMPATIBLE Formation of toxic N-chloro compounds (chloramines).[1]
Halogenated Solvents (DCM)Compatible Note: Only mix if the final disposal facility accepts halogenated/sulfur blends (often more expensive).
Non-Halogenated Solvents Compatible Ideal matrix (Methanol, Ethanol, Acetone).[1]
Segregation Logic Flow

SegregationLogic Start Waste Generation: EBMP-5C Check2 Is it mixed with Aqueous Acids/Oxidizers? Start->Check2 Check1 Is it mixed with Halogenated Solvents? StreamA Stream A: Non-Halogenated Organic (Preferred) Check1->StreamA No StreamB Stream B: Halogenated Organic (Acceptable) Check1->StreamB Yes Check2->Check1 No StreamC Stream C: DO NOT MIX (Segregate Immediately) Check2->StreamC Yes

Figure 1: Decision tree for segregating EBMP-5C waste. Note that avoiding oxidizers is the primary safety constraint.

Part 3: Operational Protocol (Step-by-Step)

This protocol is a self-validating system: each step confirms the safety of the next.

Step 1: Personal Protective Equipment (PPE)
  • Nitrile Gloves: Double-gloving recommended if handling solutions >100mM.

  • Safety Goggles: ANSI Z87.1 compliant.

  • Lab Coat: Buttoned to neck.

  • Respiratory Protection: If handling solid powder outside a fume hood, use an N95 or P100 particulate respirator.

Step 2: Container Selection & Preparation
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential sulfur corrosion over long storage periods.

  • Verify Empty: Ensure the container is clean and dry. Residue from previous oxidizers can cause immediate reaction.

  • Labeling: Apply a hazardous waste label before adding waste.

Step 3: Transfer & Labeling
  • Dissolution (Optional but Recommended): If disposing of pure solid, dissolve in a minimal amount of acetone or ethanol. Liquid waste is safer to handle and incinerate than loose powder.

  • Transfer: Pour waste into the container using a funnel in a fume hood.

  • Headspace: Leave at least 10% headspace to allow for expansion.

  • Label Text:

Step 4: Storage
  • Store in a Secondary Containment Tray (polypropylene).

  • Keep in a cool, well-ventilated area away from direct sunlight.[3]

  • Do not store in the same cabinet as nitric acid or bleach.

Part 4: Final Disposal Pathways

The ultimate destination of this molecule determines the environmental impact.

Method Suitability Notes
High-Temp Incineration PREFERRED Ensures complete destruction of the pyrimidine ring and conversion of Sulfur to SO₂ (scrubbed).[1]
Fuel Blending CONDITIONAL Acceptable if the facility can handle sulfur content; high BTU value from the ethyl/benzyl groups helps.[1]
Sewer/Drain PROHIBITED Illegal under Clean Water Act.[1] Pyrimidines can be bioactive/toxic to aquatic life.[4]
Trash/Landfill PROHIBITED Chemical leaching risk.[1]
Disposal Workflow Diagram

DisposalWorkflow Lab Laboratory Accumulation (Satellite Area) EHS EHS Pickup/Aggregation (Central Storage) Lab->EHS Weekly/Full Vendor Licensed Waste Vendor (e.g., Veolia, Clean Harbors) EHS->Vendor Manifested Incinerator Rotary Kiln Incinerator (>1000°C) Vendor->Incinerator Destruction Scrubber Gas Scrubbing (Neutralize SOx/NOx) Incinerator->Scrubber Exhaust Treatment

Figure 2: The Cradle-to-Grave lifecycle of EBMP-5C waste.[1] Incineration with scrubbing is required to manage sulfur and nitrogen oxides.

Part 5: Emergency Contingencies

  • Spill (Solid): Dampen with water (to prevent dust), sweep up carefully, and place in a waste container. Ventilate area.[3][5][6]

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use paper towels if the solvent is flammable (fire risk).

  • Skin Contact: Wash with soap and water for 15 minutes.[3] The "methylthio" component may leave a lingering odor; use a polyethylene glycol (PEG) based skin cleanser if available.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • PubChem. (n.d.). Compound Summary: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (Structural Analog Data). National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Pyrimidine Carboxylate / Thioether Derivative Primary Hazard Profile: Bioactive Intermediate (Kinase Inhibitor Scaffold)

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is a functionalized heterocycle commonly utilized as a scaffold in the synthesis of pharmaceutical agents (specifically tyrosine kinase inhibitors). Unlike bulk solvents, this compound lacks extensive specific toxicological data (OEL/PEL). Therefore, Control Banding principles must be applied, treating the substance as a Potent Compound (OEB 3) until definitive toxicology proves otherwise.

Critical Risk Factors:

  • Sensitization Potential: The benzylamino moiety combined with a reactive pyrimidine core suggests a risk of skin sensitization and allergic dermatitis upon repeated exposure.

  • Bioactivity: As a precursor to kinase inhibitors, systemic absorption may modulate cell signaling pathways.

  • Thioether Volatility: The methylthio group (

    
    ) presents a risk of generating volatile, malodorous sulfur species if subjected to acidic hydrolysis or oxidation.
    

The PPE Matrix: Layered Defense System

This protocol uses a Barrier Efficacy model. Do not rely on a single layer of protection.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Primary) Nitrile Gloves (4 mil minimum) Nitrile provides excellent resistance to the solid powder. It resists incidental contact with common solvents (MeOH, DMSO) used to dissolve this compound.
Hand Protection (Secondary) Double-Gloving Protocol Required when in solution. Thioethers can permeate thin nitrile rapidly when dissolved in organic solvents. The outer glove acts as a sacrificial barrier.
Respiratory N95 (Minimum) / P100 (Recommended) The solid is likely a fine crystalline powder. Inhalation is the fastest route to systemic exposure. Use P100 if handling >100mg outside a fume hood.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders which can bypass side-shields. Goggles seal the ocular cavity against dust and sulfur-based vapors.
Dermal / Body Tyvek® Lab Coat (Wrist-Fitted) Standard cotton coats absorb powders. Tyvek repels particulates. Elastic cuffs are mandatory to prevent powder migration up the wrist—a common exposure point.

Operational Workflow & Engineering Controls

PPE is the last line of defense. The primary barrier is the Engineering Control (Fume Hood).

A. Solid Handling (Weighing & Transfer)
  • Velocity: Maintain fume hood face velocity between 80–100 fpm .

  • Static Control: Use an antistatic gun or ionizer bar during weighing. Pyrimidine esters are often electrostatic; "flying powder" is a major contamination vector.

  • Surface Protection: Line the weighing area with plastic-backed absorbent paper. If the powder spills, wrap the paper and dispose; do not try to sweep it up.

B. Solubilization
  • Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through gloves increases drastically. Change outer gloves immediately upon splash.

  • Odor Control: If the reaction involves acidic conditions or high heat, the methylthio group may release methanethiol (stench). Ensure the hood scrubber is active or use a bleach trap.

C. Workflow Visualization

The following diagram outlines the decision logic for handling this compound safely, ensuring no step is skipped.

SafeHandlingWorkflow Start START: Material Retrieval RiskCheck Risk Assessment: Is mass > 100mg? Start->RiskCheck StandardPPE Standard PPE: Nitrile + Lab Coat + Glasses RiskCheck->StandardPPE No (<100mg) EnhancedPPE Enhanced PPE: Double Glove + Tyvek Sleeves + P100 Resp (if outside hood) RiskCheck->EnhancedPPE Yes (>100mg) Weighing Weighing Station: Use Antistatic Gun Plastic-backed Paper StandardPPE->Weighing EnhancedPPE->Weighing Solubilization Solubilization: (DMSO/DMF/MeOH) *Change gloves on splash* Weighing->Solubilization Reaction Reaction Setup: Closed Vessel Required Solubilization->Reaction Disposal Disposal: Segregate Sulfur Waste Reaction->Disposal

Caption: Operational logic flow for scaling PPE based on mass and handling stage.

Decontamination & Disposal Protocols

Proper disposal is critical due to the sulfur content (methylthio group) and biological activity .

Decontamination of Surfaces
  • Dry Clean First: Do not wet a powder spill initially. Use a chemically compatible HEPA vacuum or tacky mats to remove bulk solid.

  • Chemical Deactivation:

    • Wash the area with a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[1][2] Bleach oxidizes the thioether (

      
      ) to the sulfoxide/sulfone (
      
      
      
      /
      
      
      ), which reduces odor and alters the biological pharmacophore, rendering it less active.
    • Follow with a water rinse, then an Ethanol wipe to remove organic residue.

Waste Segregation
Waste StreamClassificationNotes
Solid Waste Hazardous Solid (Toxic) Label clearly: "Contains Pyrimidine Thioether - Potential Sensitizer"
Liquid Waste Organic Solvent (Sulfur-Bearing) Do not mix with oxidizers (Nitric acid/Peroxides) in the waste drum. The thioether can react exothermically. Segregate into "Non-Halogenated" or specific "High Sulfur" streams depending on facility rules.
Sharps/Glass Chemically Contaminated Sharps Triple rinse vials with Acetone before disposal if allowed; otherwise, dispose of the entire vial as solid hazardous waste.

Emergency Response (Self-Validating Protocol)

If exposure occurs, execute this protocol immediately. Do not wait for symptoms.

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes .

    • Contraindication:Do not use ethanol or organic solvents to wash skin; this enhances absorption of the benzylamino lipophilic tail.

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open.

  • Spill (Inside Hood):

    • Close sash.

    • Cover with absorbent pads.[3]

    • Apply bleach solution (as described in Section 4) to deactivate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrimidine Carboxylates (Class). National Library of Medicine. [Link]

  • Centers for Disease Control and Prevention (CDC). (2023). NIOSH Pocket Guide to Chemical Hazards - Control Banding. [Link]

Sources

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